Product packaging for 3-(4-Nitrophenyl)pentanedioic acid(Cat. No.:CAS No. 92289-14-0)

3-(4-Nitrophenyl)pentanedioic acid

Cat. No.: B1319485
CAS No.: 92289-14-0
M. Wt: 253.21 g/mol
InChI Key: YNPLFNKGJKRZNX-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)pentanedioic acid is a chemical building block of interest in medicinal and organic chemistry. Its structure, featuring a pentanedioic (glutaric) acid backbone linked to a 4-nitrophenyl ring, makes it a potential intermediate for the synthesis of more complex molecules. Research indicates that compounds containing the glutaric acid moiety are explored in the development of targeted imaging agents, such as those for Prostate-Specific Membrane Antigen (PSMA) used in cancer diagnostics . Furthermore, the nitrophenyl group is a common pharmacophore in drug discovery, often associated with biological activity, and is frequently utilized in the synthesis of heterocyclic compounds with potential anticancer and antioxidant properties . As a reagent, it can be used in amide synthesis, condensation reactions, and the construction of various heterocyclic systems. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO6 B1319485 3-(4-Nitrophenyl)pentanedioic acid CAS No. 92289-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPLFNKGJKRZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593439
Record name 3-(4-Nitrophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92289-14-0
Record name 3-(4-Nitrophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-nitrophenyl)pentanedioic acid, a valuable building block in medicinal chemistry and materials science. The document details a plausible and scientifically sound synthetic pathway, including experimental protocols and characterization data. The synthesis involves a three-step process commencing with a Knoevenagel condensation, followed by a Michael addition, and culminating in a hydrolysis reaction.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented in the table below.

PropertyValueReference
CAS Number 92289-14-0[1]
Molecular Formula C₁₁H₁₁NO₆[1]
Molecular Weight 253.21 g/mol [1]
Appearance Crystalline Powder[2]
Purity ≥98.0%[2]
Melting Point 138°C[2]

Synthetic Pathway

The synthesis of this compound can be achieved through a convergent three-step route. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Diethyl_4-nitrobenzylidenemalonate Diethyl_4-nitrobenzylidenemalonate 4-Nitrobenzaldehyde->Diethyl_4-nitrobenzylidenemalonate Diethyl Malonate, Piperidine, Ethanol Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Diethyl_4-nitrobenzylidenemalonate Triethyl_3-cyano-3-(4-nitrophenyl)pentane-1,1,5-tricarboxylate Triethyl_3-cyano-3-(4-nitrophenyl)pentane-1,1,5-tricarboxylate Diethyl_4-nitrobenzylidenemalonate->Triethyl_3-cyano-3-(4-nitrophenyl)pentane-1,1,5-tricarboxylate Diethyl Cyanoacetate, Sodium Ethoxide Diethyl_Cyanoacetate Diethyl_Cyanoacetate Diethyl_Cyanoacetate->Triethyl_3-cyano-3-(4-nitrophenyl)pentane-1,1,5-tricarboxylate 3-(4-nitrophenyl)pentanedioic_acid 3-(4-nitrophenyl)pentanedioic_acid Triethyl_3-cyano-3-(4-nitrophenyl)pentane-1,1,5-tricarboxylate->3-(4-nitrophenyl)pentanedioic_acid HCl (aq), Heat

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((4-nitrophenyl)methylene)malonate

This initial step involves the Knoevenagel condensation of 4-nitrobenzaldehyde with diethyl malonate.

Reaction Scheme:

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1 equivalent) in absolute ethanol, add diethyl malonate (1.1 equivalents).

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product, ethyl 4-nitrocinnamate, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 85-90%

Characterization Data for Ethyl 4-nitrocinnamate (a related intermediate):

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₄[3]
Molecular Weight 221.21 g/mol [3]
Melting Point 138°C[2]
Step 2: Synthesis of Diethyl 3-(4-nitrophenyl)pentanedioate

This step involves the Michael addition of a C2 synthon, such as the enolate of diethyl malonate or ethyl cyanoacetate, to the activated alkene synthesized in Step 1.

Reaction Scheme (using Diethyl Malonate):

(EtOOC)₂CH-CH(C₆H₄-NO₂)-CH(COOEt)₂ --(HCl(aq)/Heat)--> HOOC-CH₂-CH(C₆H₄-NO₂)-CH₂-COOH + 3 EtOH + CO₂

Caption: Logical flow of the synthetic steps.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be followed throughout the synthesis.

References

3-(4-nitrophenyl)pentanedioic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-(4-nitrophenyl)pentanedioic Acid

Introduction

This compound, also known as 3-(4-nitrophenyl)glutaric acid, is a specialized organic compound characterized by a bifunctional structure. It incorporates a rigid, electron-deficient nitrophenyl group attached to the central carbon of a flexible five-carbon dicarboxylic acid backbone. This unique combination of an aromatic nitro moiety and aliphatic dicarboxylate functionality makes it a valuable intermediate and building block in various fields of chemical synthesis. Its structure allows for a wide range of chemical transformations, providing pathways to novel pharmaceuticals, polymers, and specialty chemicals.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, designed for researchers and professionals in drug development and materials science.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, key identifiers and computed properties provide a solid foundation for its use and handling.

PropertyValueReference
IUPAC Name This compound
Synonyms 3-(4-nitrophenyl)glutaric acid
CAS Number 92289-14-0[1][2]
Molecular Formula C₁₁H₁₁NO₆[1][2]
Molecular Weight 253.21 g/mol [1][2]
Appearance Solid (predicted)
Storage Room temperature[1]

Safety and Hazard Information: Based on available data, this compound should be handled with care in a laboratory setting.[2]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis Strategies

Primary Synthetic Route: Knoevenagel-Doebner Condensation

The most logical and efficient synthesis involves the condensation of 4-nitrobenzaldehyde with a C5 dicarboxylic acid precursor. The Knoevenagel condensation, particularly the Doebner modification, is well-suited for this transformation.[3][4] This reaction involves the condensation of an aldehyde with an active hydrogen compound (like malonic acid or its derivatives) in the presence of a basic catalyst, often pyridine, which also facilitates a subsequent decarboxylation if a malonic acid derivative is used.[4]

A plausible adaptation for this target molecule would involve a Knoevenagel-type reaction followed by a Michael addition and hydrolysis. A more direct, albeit challenging, approach could involve the reaction of 4-nitrobenzaldehyde with glutaric acid itself under specific dehydrating conditions. However, a more robust method would be the reaction of 4-nitrobenzaldehyde with diethyl glutarate in the presence of a base to form an intermediate, which is then reduced and hydrolyzed.

A highly effective and established pathway involves a tandem Knoevenagel condensation/Michael addition/hydrolysis sequence.

Conceptual Workflow:

  • Knoevenagel Condensation: 4-nitrobenzaldehyde reacts with diethyl malonate in the presence of a base (e.g., piperidine) to form diethyl 2-(4-nitrobenzylidene)malonate.

  • Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with another equivalent of a malonate enolate.

  • Hydrolysis & Decarboxylation: The tetra-ester intermediate is then subjected to acidic hydrolysis and heat to hydrolyze the ester groups and decarboxylate the geminal dicarboxylic acids, yielding the final product.

Knoevenagel-Michael Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Intermediate_A Diethyl 2-(4-nitrobenzylidene)malonate 4-Nitrobenzaldehyde->Intermediate_A + Diethyl Malonate (Piperidine) Diethyl_Malonate Diethyl Malonate Intermediate_B Tetra-ester Adduct Intermediate_A->Intermediate_B + Malonate Enolate Malonate_Enolate Malonate Enolate Final_Product This compound Intermediate_B->Final_Product H₃O⁺, Δ (-2 CO₂)

Caption: Knoevenagel-Michael reaction pathway for synthesis.

Experimental Protocol (Conceptual)
  • Step 1: To a solution of 4-nitrobenzaldehyde (1 eq.) and diethyl malonate (2.2 eq.) in ethanol, add a catalytic amount of piperidine.

  • Step 2: Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the aldehyde.

  • Step 3: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Step 4: To the crude residue, add a solution of concentrated HCl and reflux for 8-12 hours to effect hydrolysis and decarboxylation.

  • Step 5: Cool the solution in an ice bath to precipitate the product.

  • Step 6: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

This protocol is a self-validating system; the progress of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed via melting point analysis and spectroscopy.

Alternative Route: Michael Addition

An alternative synthesis could involve the Michael addition of nitromethane to diethyl glutaconate (an α,β-unsaturated diester).[5][6]

  • Deprotonation: Nitromethane is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic nitronate anion.

  • Conjugate Addition: The nitronate adds to the double bond of diethyl glutaconate.

  • Hydrolysis: The resulting nitro-diester is hydrolyzed under acidic conditions to yield the final dicarboxylic acid.

This route may present challenges in controlling side reactions and the stability of the intermediates but remains a viable synthetic strategy.[5]

Michael Addition Synthesis Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate + Base Base Base (e.g., NaOEt) Adduct Nitro-diester Adduct Nitronate->Adduct + Diethyl Glutaconate Diethyl_Glutaconate Diethyl Glutaconate Final_Product This compound (after modification & hydrolysis) Adduct->Final_Product Hydrolysis (H₃O⁺) Reactivity Pathways cluster_0 Carboxylic Acid Reactions cluster_1 Nitro Group Reactions Start This compound Diester Diester Derivative Start->Diester + ROH, H⁺ Polyester Polyester / Polyamide Start->Polyester + Diol or Diamine Amine 3-(4-aminophenyl)pentanedioic acid Start->Amine Reduction (e.g., H₂, Pd/C) Materials Specialty Polymers Polyester->Materials Advanced Materials Drugs_Dyes Pharmaceuticals, Dyes Amine->Drugs_Dyes Further Synthesis

References

An In-depth Technical Guide to the Physical Properties of 3-(4-nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-nitrophenyl)pentanedioic acid, also known as 3-(4-nitrophenyl)glutaric acid, is a dicarboxylic acid derivative containing a nitrophenyl group. This compound and its analogs are of interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities associated with nitrophenyl-containing molecules, including potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. While experimental data is limited, a combination of reported values and computational predictions provides a solid foundation for understanding its behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₆[1][2]
Molecular Weight 253.21 g/mol [1][2]
Melting Point 235 °C[2]
Boiling Point (Predicted) 453.3 ± 35.0 °C[2]
Density (Predicted) 1.458 ± 0.06 g/cm³[2]
pKa (Predicted) 3.88 ± 0.10[2]
Purity 95%[1]

Experimental Protocols

Synthesis of 3-(4-Aryl)glutaric Acids

A general method for the synthesis of 3-aryl glutaric acids can be adapted for the preparation of this compound. The following protocol is based on the synthesis of the structurally similar 3-(4-chlorophenyl)glutaric acid and provides a viable starting point for laboratory synthesis.

Materials:

  • 4-nitrobenzaldehyde

  • Diethyl malonate

  • Inorganic base (e.g., sodium ethoxide)

  • Strong acid (e.g., hydrochloric acid)

  • Weak acid (e.g., acetic acid)

  • Organic solvent (e.g., ethanol)

Procedure:

  • Condensation: Dissolve 4-nitrobenzaldehyde and diethyl malonate in an organic solvent containing an inorganic base.

  • Reaction: Heat the mixture under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Decarboxylation: Add a strong acid and a weak acid to the reaction mixture and continue to heat under reflux. This step hydrolyzes the ester groups and promotes decarboxylation to yield the desired this compound.

  • Isolation and Purification: After cooling, the product can be isolated by filtration or extraction. Further purification can be achieved by recrystallization from an appropriate solvent.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. The following is a standard laboratory procedure for determining the melting point of a solid organic compound.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample at a steady rate of 1-2 °C per minute, observing the sample closely.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Potential Biological Significance and Signaling Pathways

Anticancer Activity

Numerous studies have highlighted the anticancer properties of molecules containing a nitrophenyl group. For instance, derivatives of N-(4'-nitrophenyl)-l-prolinamides have shown promising cytotoxic activities against various human carcinoma cell lines, including A549 (lung), HCT-116 (colon), and HepG2 (liver).[3][4] Similarly, novel 5,6,7,8-tetrahydroisoquinolines bearing a 3(4)-nitrophenyl group have exhibited moderate to strong anticancer activity.[5] These findings suggest that this compound could be a valuable scaffold for the design and synthesis of novel anticancer agents. The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents.[6] Thiophenyl substituted pyrimidine derivatives, for example, have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[7] The proposed mechanism involves the inhibition of FtsZ polymerization, a key step in bacterial cell division. Given the presence of the nitrophenyl moiety, this compound warrants investigation for its potential antimicrobial properties.

Based on the activities of related compounds, a logical workflow for investigating the biological effects of this compound would involve initial screening for anticancer and antimicrobial activities, followed by mechanistic studies to elucidate the specific signaling pathways involved.

Biological_Activity_Investigation_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Signaling Pathway Elucidation Compound This compound Anticancer_Screening Anticancer Activity Screening (e.g., MTT assay against various cancer cell lines) Compound->Anticancer_Screening Evaluate Antimicrobial_Screening Antimicrobial Activity Screening (e.g., MIC/MBC assays against bacterial and fungal strains) Compound->Antimicrobial_Screening Evaluate Apoptosis_Assay Apoptosis Induction Assays (e.g., Annexin V/PI staining) Anticancer_Screening->Apoptosis_Assay If active Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow cytometry) Anticancer_Screening->Cell_Cycle_Analysis If active Target_Identification Identification of Molecular Targets (e.g., FtsZ inhibition assay) Antimicrobial_Screening->Target_Identification If active Pathway_Analysis Analysis of Key Signaling Pathways (e.g., Western blot for apoptosis and cell cycle regulators) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis Target_Identification->Pathway_Analysis

Caption: Workflow for investigating the biological activity of this compound.

Conclusion

This compound presents an intriguing subject for further research, particularly in the realm of drug discovery. This guide has summarized the currently available physical property data and provided foundational experimental protocols. The established anticancer and antimicrobial activities of structurally related nitrophenyl compounds strongly suggest that this compound and its derivatives are promising candidates for further biological evaluation. Future work should focus on obtaining more extensive experimental data for its physical properties, optimizing its synthesis, and conducting thorough investigations into its potential therapeutic applications and the underlying molecular mechanisms.

References

Elucidation of the Molecular Structure of 3-(4-nitrophenyl)pentanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-(4-nitrophenyl)pentanedioic acid. This document outlines a plausible synthetic route and details the analytical techniques crucial for confirming the compound's identity and structure. All quantitative data are presented in standardized tables for clarity and comparative analysis.

Introduction

This compound, also known as 3-(4-nitrophenyl)glutaric acid, is a dicarboxylic acid derivative containing a nitro-substituted aromatic ring. Its structural features, comprising both hydrophilic carboxylic acid moieties and a lipophilic nitrophenyl group, make it a compound of interest in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any further investigation into its biological activity or material properties. This guide details the synthetic protocol and the application of modern analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Michael addition followed by hydrolysis.

Experimental Protocol: Synthesis

Step 1: Diethyl 3-(4-nitrophenyl)pentanedioate Synthesis (Michael Addition)

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C.

  • After stirring for 15 minutes, add 4-nitrobenzyl bromide (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture, pour it into ice-water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 3-(4-nitrophenyl)pentanedioate.

Step 2: this compound Synthesis (Hydrolysis)

  • Dissolve the crude diethyl 3-(4-nitrophenyl)pentanedioate in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 6 hours to ensure complete hydrolysis of the ester groups.

  • After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Structure Elucidation and Data Presentation

The synthesized compound is characterized by various spectroscopic methods to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)2H-COOH
~8.2Doublet2HAromatic H (ortho to NO₂)
~7.5Doublet2HAromatic H (meta to NO₂)
~3.8Multiplet1H-CH(Ar)-
~2.7Multiplet4H-CH₂-COOH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~173-COOH
~150Aromatic C-NO₂
~147Aromatic C-CH
~130Aromatic CH (meta to NO₂)
~124Aromatic CH (ortho to NO₂)
~45-CH(Ar)-
~35-CH₂-COOH
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
254.06[M+H]⁺
252.05[M-H]⁻
236.05[M-H-H₂O]⁻
208.06[M-H-CO₂]⁻
164.06[M-H-CO₂-CO₂H]⁻
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[1]

Experimental Protocol: FTIR Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
3100-3000C-H (Aromatic)Stretching
2950-2850C-H (Aliphatic)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1520N-O (Nitro group)Asymmetric Stretching
~1350N-O (Nitro group)Symmetric Stretching

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow Reactants 4-Nitrobenzyl bromide & Diethyl malonate Michael_Addition Michael Addition (NaOEt, Ethanol, Reflux) Reactants->Michael_Addition Intermediate Diethyl 3-(4-nitrophenyl)pentanedioate Michael_Addition->Intermediate Hydrolysis Hydrolysis (NaOH, H₂O/EtOH, Reflux) Intermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product This compound Acidification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_analysis Spectroscopic Analysis Synthesized_Product Synthesized Product Purification Purification (Recrystallization) Synthesized_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (ESI-MS) Pure_Compound->MS FTIR FTIR Spectroscopy Pure_Compound->FTIR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation

Caption: Experimental workflow for purification and characterization.

Conclusion

The structural elucidation of this compound is systematically achieved through a combination of a reliable synthetic protocol and comprehensive spectroscopic analysis. The presented data, including predicted NMR chemical shifts, mass-to-charge ratios, and IR absorption frequencies, provide a robust framework for the unequivocal identification and characterization of this compound. The detailed experimental protocols and workflows serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to 3-(4-nitrophenyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)pentanedioic acid, a valuable building block in organic synthesis. This document details its chemical identity, properties, a plausible synthetic route, and potential applications, with a focus on providing actionable information for laboratory and research settings.

Chemical Identity and Properties

The compound with the systematic name This compound is a dicarboxylic acid derivative. Its structure features a pentanedioic acid (also commonly known as glutaric acid) backbone, with a 4-nitrophenyl substituent at the third carbon position.[1][2]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 92289-14-0[3]
Molecular Formula C₁₁H₁₁NO₆[3]
Molecular Weight 253.21 g/mol [3]
Predicted Melting Point 235 °C[4]
Predicted Boiling Point 453.3 ± 35.0 °C[4]
Predicted Density 1.458 ± 0.06 g/cm³[4]
Predicted pKa 3.88 ± 0.10[4]

Note: The physical properties listed are predicted values from chemical databases and should be confirmed experimentally.

Synthesis Protocol

General Experimental Protocol: Two-Step Synthesis

Step 1: Michael Addition of Ethyl 4-Nitrophenylacetate to Ethyl Acrylate

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-nitrophenylacetate (1.0 equivalent) dropwise.

  • Carbanion Formation: Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the enolate.

  • Michael Addition: Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 3-(4-nitrophenyl)pentanedioate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Hydrolysis Reaction: Dissolve the purified diethyl 3-(4-nitrophenyl)pentanedioate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2 M sodium hydroxide).

  • Heating: Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Applications and Research Interest

This compound serves as a versatile intermediate in organic synthesis. Its dicarboxylic acid functionality allows for the formation of various derivatives, including esters, amides, and acid chlorides. These can be further elaborated into more complex molecular architectures.

The presence of the nitroaromatic moiety makes this compound a useful building block for:

  • Pharmaceuticals: The nitro group can be a precursor to an amino group, which is a key functional group in many active pharmaceutical ingredients (APIs).

  • Dyes and Pigments: The nitroaromatic structure is a common chromophore, suggesting potential applications in the synthesis of novel colorants.

  • Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides, potentially imparting specific properties due to the nitrophenyl group.

While no specific signaling pathways involving this compound have been reported, compounds containing the nitrophenyl group are known to exhibit a range of biological activities. Further research could explore the potential for this compound or its derivatives to act as enzyme inhibitors or modulators of biological pathways.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis Start Ethyl 4-Nitrophenylacetate + Ethyl Acrylate Reaction1 Base-catalyzed Michael Addition Start->Reaction1 NaOEt, EtOH Intermediate Diethyl 3-(4-nitrophenyl)pentanedioate Reaction1->Intermediate Reaction2 Base-catalyzed Hydrolysis Intermediate->Reaction2 Acidification Acidification Reaction2->Acidification 1. NaOH, EtOH/H2O 2. HCl FinalProduct This compound Acidification->FinalProduct

Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.

References

Spectral Analysis of 3-(4-nitrophenyl)pentanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(4-nitrophenyl)pentanedioic acid, a compound of interest in various research and development applications. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data for structurally related compounds with established principles of spectroscopic analysis to present a comprehensive predictive profile. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this molecule.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Synonyms: 3-(4-nitrophenyl)glutaric acid

  • CAS Number: 92289-14-0

  • Molecular Formula: C₁₁H₁₁NO₆

  • Molecular Weight: 253.21 g/mol

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic and aliphatic protons of the molecule. The electron-withdrawing nature of the nitro group and the carboxylic acid groups will significantly influence the chemical shifts.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (Aromatic)~ 8.2Doublet2H
H-3', H-5' (Aromatic)~ 7.5Doublet2H
H-3 (Aliphatic)~ 3.5 - 3.8Multiplet1H
H-2, H-4 (Aliphatic)~ 2.7 - 2.9Multiplet4H
-COOH> 10Broad Singlet2H

¹³C NMR Spectral Data

Reported ¹³C NMR Data for 3-(4-nitrophenyl)glutaric anhydride in ACETONE-D6:

Carbon AtomChemical Shift (δ, ppm)
C-1' (Aromatic, C-NO₂)~148
C-4' (Aromatic, C-alkyl)~147
C-3', C-5' (Aromatic)~130
C-2', C-6' (Aromatic)~124
C=O (Anhydride)~170
C-3 (Aliphatic)~38
C-2, C-4 (Aliphatic)~35

Note: The chemical shifts for the dicarboxylic acid will differ slightly from the anhydride, particularly for the carbonyl carbons and the adjacent aliphatic carbons.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C=O (Carboxylic Acid)Stretching1725 - 1700Strong
C=C (Aromatic)Stretching1600 - 1475Medium
N-O (Nitro, Asymmetric)Stretching1550 - 1475Strong
N-O (Nitro, Symmetric)Stretching1360 - 1290Strong
C-O (Carboxylic Acid)Stretching1320 - 1210Medium
O-H (Carboxylic Acid)Bending1440 - 1395 and 950 - 910Medium, Broad

The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1][2][3] The two strong N-O stretching bands are characteristic of the nitro group.[4][5]

Predicted Mass Spectrometry (MS) Data

Electron ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak, followed by characteristic fragmentation patterns.

m/zIonFragmentation Pathway
253[M]⁺Molecular Ion
236[M - OH]⁺Loss of a hydroxyl radical
208[M - COOH]⁺Loss of a carboxyl group
180[M - 2COOH]⁺Loss of both carboxyl groups
164[M - 2COOH - H₂O]⁺Subsequent loss of water
122[C₆H₄NO₂]⁺Cleavage of the bond between the phenyl ring and the pentanedioic acid chain
76[C₆H₄]⁺Loss of the nitro group from the nitrophenyl cation

The fragmentation of dicarboxylic acids often involves the loss of water and successive losses of the carboxyl groups.[6][7] Nitroaromatic compounds typically show fragmentation through the loss of NO₂ and NO.[8][9]

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum, typically using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and the expected fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Solubility of 3-(4-nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(4-nitrophenyl)pentanedioic acid, a compound of interest in various research and development sectors. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document serves as a comprehensive manual outlining the requisite experimental protocols for determining its solubility in a range of common laboratory solvents. It provides detailed methodologies for established techniques, including the Shake-Flask Method, Potentiometric Titration, and UV-Vis Spectroscopy, to enable researchers to generate precise and reliable solubility data. Furthermore, this guide presents a structured framework for the presentation of such data and includes a visual representation of the experimental workflow for solubility determination.

Introduction

This compound is a dicarboxylic acid derivative whose physicochemical properties, particularly its solubility, are crucial for its application in areas such as medicinal chemistry, materials science, and organic synthesis. Solubility dictates the bioavailability of a potential drug candidate, influences reaction kinetics in synthesis, and is a key parameter in purification and formulation processes.

A thorough literature search did not yield specific quantitative solubility data for this compound. Therefore, this guide provides the necessary theoretical background and practical experimental procedures to empower researchers to determine these values.

Solubility Data Presentation

Accurate and consistent presentation of solubility data is paramount for comparability and interpretation. The following table illustrates the recommended format for summarizing experimentally determined solubility data for this compound.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified values.

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
Water25Data to be determinedData to be determinedShake-Flask Method
Ethanol25Data to be determinedData to be determinedShake-Flask Method
Methanol25Data to be determinedData to be determinedShake-Flask Method
Acetone25Data to be determinedData to be determinedShake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask Method
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask Method
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask Method
Dichloromethane25Data to be determinedData to be determinedShake-Flask Method
Tetrahydrofuran (THF)25Data to be determinedData to be determinedShake-Flask Method

Experimental Protocols for Solubility Determination

The following section details the methodologies for three widely accepted methods for determining the solubility of organic compounds.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Screw-capped vials or flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibration.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[3]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample and take the supernatant or filter the sample using a syringe filter.

  • Quantify the concentration of this compound in the clear, saturated solution using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy). A pre-established calibration curve is necessary for this quantification.

  • Perform the experiment in triplicate to ensure reproducibility.

Potentiometric Titration for Aqueous Solubility

For acidic compounds like this compound, potentiometric titration is a precise method to determine aqueous solubility, especially for ionizable compounds.[4][5] This method can also be used to determine the pKa of the compound.[4][5]

Materials:

  • This compound

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Prepare a saturated solution of this compound in water using the shake-flask method (steps 1-6 above).

  • Take a known volume of the clear, saturated supernatant and place it in a beaker with a stir bar.

  • Immerse the calibrated pH electrode in the solution and begin stirring.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant. Add smaller increments of titrant near the equivalence point(s).

  • Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point(s) can be determined from the inflection point(s) of the curve or by analyzing the first or second derivative of the curve.

  • The concentration of the acid in the saturated solution can be calculated from the volume of NaOH required to reach the equivalence point(s).

UV-Vis Spectroscopy for Solubility Determination

UV-Vis spectroscopy can be a rapid and effective method for determining solubility, provided that this compound has a chromophore that absorbs in the UV-Vis range, which is expected due to the nitrophenyl group.[6][7][8]

Materials:

  • Saturated solutions of this compound in the solvent of interest (prepared as in the shake-flask method).

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Develop a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Measure the Absorbance of the Saturated Solution:

    • Take the clear, saturated supernatant obtained from the shake-flask method.

    • It may be necessary to dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the (diluted) saturated solution at λmax.

  • Calculate Solubility:

    • Use the absorbance of the (diluted) saturated solution and the calibration curve to determine its concentration.

    • If the solution was diluted, multiply the determined concentration by the dilution factor to obtain the solubility of the original saturated solution.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Solubility_Determination_Workflow Experimental Workflow for Solubility Determination A Start: Obtain pure this compound and selected solvents B Prepare supersaturated mixture: Add excess solid to a known volume of solvent in a sealed vial A->B C Equilibrate the mixture (e.g., 24-72h at constant temperature with agitation) B->C D Phase Separation: Centrifuge or filter to obtain a clear, saturated supernatant C->D E Quantitative Analysis of Supernatant D->E Choose appropriate analytical method F Shake-Flask with HPLC/UV-Vis Analysis E->F Direct Quantification G Potentiometric Titration (for aqueous solutions) E->G For Aqueous Solutions H Data Processing and Calculation F->H G->H I Report Final Solubility Data (e.g., g/L, mol/L) H->I

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-Depth Technical Guide to 3-(4-Nitrophenyl)pentanedioic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)pentanedioic acid and its derivatives, compounds of increasing interest in medicinal chemistry and drug development. The presence of the nitrophenyl group, a known pharmacophore, coupled with a flexible pentanedioic acid backbone, offers a unique scaffold for the design of novel therapeutic agents. This document details the physicochemical properties of the parent compound, outlines synthetic methodologies for the preparation of its amide and ester derivatives, and explores their potential biological activities, drawing parallels from structurally related molecules. The guide is intended to serve as a foundational resource for researchers engaged in the exploration of this chemical space for the development of new pharmaceuticals.

Introduction

The this compound scaffold presents a compelling starting point for the development of novel therapeutics. The nitroaromatic moiety is a well-established functional group in a variety of biologically active compounds, contributing to interactions with biological targets and influencing pharmacokinetic properties.[1][2][3] The pentanedioic acid (glutaric acid) portion of the molecule provides a flexible linker with two carboxylic acid groups that can be readily functionalized to generate diverse libraries of derivatives, such as amides and esters. This derivatization allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy and bioavailability.

This guide will systematically explore the synthesis, characterization, and potential applications of this compound derivatives, providing researchers with the necessary information to embark on discovery and development programs centered around this promising chemical scaffold.

Physicochemical Properties of this compound

A thorough understanding of the parent compound is crucial for the design and synthesis of its derivatives. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 92289-14-0[4]
Molecular Formula C₁₁H₁₁NO₆[4]
Molecular Weight 253.21 g/mol [4]
Appearance Solid (form may vary)
Purity Typically ≥95%[4]
Storage Room temperature[5]

Synthesis of this compound Derivatives

The dicarboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. The most common modifications involve the formation of amides and esters.

Amide Synthesis

The synthesis of amides from carboxylic acids is a fundamental transformation in organic and medicinal chemistry. Several methods can be employed to achieve this, with the choice of method often depending on the substrate scope, desired purity, and scale of the reaction.

A widely used method for amide bond formation involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine.

Experimental Protocol: General Procedure for Diamide Synthesis using EDC

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 eq.) and a coupling additive such as 1-hydroxybenzotriazole (HOBt, 2.2 eq.) to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (2.2 eq.) and a non-nucleophilic base like triethylamine (TEA, 3.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired diamide.[4]

For a more direct approach, carboxylic acids can be converted to their more reactive acyl chloride intermediates using thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with amines to form amides.

Experimental Protocol: General Procedure for Diamide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 eq.) in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added.

  • Reaction: Gently reflux the mixture until the solid dissolves and gas evolution ceases (typically 1-3 hours).

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude diacyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane). Cool the solution to 0 °C and add the desired amine (2.5 eq.) and a base such as triethylamine (3.0 eq.) dropwise.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up similar to the carbodiimide method and purify the product.[6]

Ester Synthesis

Esterification of dicarboxylic acids can be achieved through several methods, including the classic Fischer esterification and reactions involving more reactive alkylating agents.

This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocol: General Procedure for Diester Synthesis via Fischer Esterification

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and a large excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.

  • Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Extract the ester into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the diester by distillation or column chromatography.[7][8][9]

Potential Biological Activities and Therapeutic Applications

While specific biological data for derivatives of this compound are not extensively available in the public domain, the structural motifs present in these molecules suggest several potential therapeutic applications. The following sections draw upon literature for structurally related compounds to infer potential activities.

Anticancer Activity

The 4-nitrophenyl group is a common feature in a number of compounds exhibiting anticancer properties. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that are cytotoxic. Furthermore, the aromatic ring can participate in π-π stacking and hydrophobic interactions within the active sites of various enzymes and receptors implicated in cancer progression.

For example, derivatives of N-phenyl aromatic amides have been identified as potent xanthine oxidase inhibitors, an enzyme implicated in cancer.[3] Similarly, various nitrophenyl-containing heterocyclic compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.[10][11][12] It is plausible that amide and ester derivatives of this compound could exhibit similar activities.

Illustrative Data on Related Compounds:

Compound ClassSpecific AnalogBiological ActivityPotency (IC₅₀/Inhibition)Cell Line/OrganismReference
N-(4'-nitrophenyl)-1-prolinamides4aAnticancer95.41 ± 0.67% inhibition at 100 µMA549 (Human lung carcinoma)[13]
N-(4'-nitrophenyl)-1-prolinamides4uAnticancer83.36 ± 1.70% inhibition at 100 µMA549 (Human lung carcinoma)[13]
5,6,7,8-Tetrahydroisoquinolines5hAnticancerIC₅₀: 25.9 µMPACA2 (Pancreatic cancer)[12]
5,6,7,8-Tetrahydroisoquinolines6bAnticancerIC₅₀: 34.9 µMA549 (Lung carcinoma)[12]
Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic metabolites that damage cellular components, including DNA.[3][14] For instance, metronidazole, a 5-nitroimidazole, is a widely used antibiotic and antiprotozoal drug.[1][3]

Derivatives of this compound could therefore be investigated for their potential as novel antibacterial and antifungal agents. The dicarboxylic acid backbone allows for the introduction of various lipophilic or polar groups that could modulate the antimicrobial spectrum and potency.

Illustrative Data on Related Compounds:

Compound ClassSpecific AnalogBiological ActivityPotency (MIC)OrganismReference
Aminobenzylated 4-NitrophenolsChlorine derivativeAntibacterial1.23 μMMultidrug-resistant Staphylococcus aureus and Enterococcus faecalis[13]
Nitrated Benzothiazoles-Antibacterial-Pseudomonas aeruginosa[3]

Logical Workflow and Signaling Pathways

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis and Characterization cluster_bio Biological Evaluation Start This compound Amide_Synthesis Amide Synthesis (e.g., EDC coupling) Start->Amide_Synthesis Ester_Synthesis Ester Synthesis (e.g., Fischer esterification) Start->Ester_Synthesis Amine Amine Library Amine->Amide_Synthesis Alcohol Alcohol Library Alcohol->Ester_Synthesis Purification Purification (Chromatography, Recrystallization) Amide_Synthesis->Purification Ester_Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) Characterization->Anticancer Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC determination) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt G Derivative 3-(4-Nitrophenyl)pentanedioic Acid Derivative Cell Cancer Cell Derivative->Cell Reduction Bioreduction of Nitro Group Cell->Reduction ROS Increased Reactive Oxygen Species (ROS) Reduction->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Biological Activity of 3-(4-nitrophenyl)pentanedioic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of scientific literature and patent databases, no direct studies detailing the biological activity, experimental protocols, or specific signaling pathways for 3-(4-nitrophenyl)pentanedioic acid were identified. The information presented herein is based on the biological activities of structurally related compounds, including derivatives of pentanedioic acid and compounds containing a nitrophenyl moiety. This guide, therefore, serves as a predictive overview of potential research avenues for this compound, rather than a definitive summary of its established biological profile.

Executive Summary

This compound is a molecule of interest due to its structural components: a pentanedioic acid (glutaric acid) backbone and a 4-nitrophenyl group. Both of these chemical motifs are present in various biologically active compounds. Pentanedioic acid derivatives have been investigated as inhibitors of farnesyltransferase, a key enzyme in cellular signaling pathways.[1] The nitrophenyl group is a common feature in compounds with a wide range of pharmacological effects, including anticancer, antioxidant, antibacterial, and antifungal activities. This report summarizes the known biological activities of these related compounds to infer the potential therapeutic applications and mechanisms of action of this compound.

Potential Biological Activities Based on Structural Analogs

Based on the available literature for structurally similar compounds, this compound could be hypothesized to exhibit several biological activities.

Farnesyltransferase Inhibition

Derivatives of pentanedioic acid have been identified as novel scaffolds for farnesyltransferase inhibitors (FTIs).[1] Farnesyltransferase is a critical enzyme that catalyzes the post-translational modification of Ras proteins and other cellular proteins. Inhibition of this enzyme can disrupt oncogenic Ras signaling, making FTIs a target for cancer therapy.

Anticancer and Antioxidant Properties

Numerous compounds containing a nitrophenyl group have been synthesized and evaluated for their anticancer and antioxidant activities. For instance, certain 5,6,7,8-tetrahydroisoquinolines bearing a 3- or 4-nitrophenyl group have demonstrated moderate to strong cytotoxic activity against pancreatic and lung cancer cell lines.[2] The nitro group, with its strong electron-withdrawing nature, can significantly influence the electronic distribution of a molecule, potentially facilitating interactions with biological macromolecules.

Antimicrobial Activity

The nitroaromatic functionality is a well-established pharmacophore in antimicrobial agents.[3] For example, derivatives of 3-nitropropionic acid have shown broad-spectrum antimicrobial and antifungal activities.[4] Therefore, it is plausible that this compound could possess similar properties.

Postulated Signaling Pathways and Mechanisms of Action

Given the potential biological activities, several signaling pathways could be modulated by this compound.

Ras-MAPK Signaling Pathway

Should this compound act as a farnesyltransferase inhibitor, it would likely interfere with the Ras-MAPK signaling pathway. By preventing the farnesylation of Ras, the protein would fail to localize to the plasma membrane, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.

Ras_MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras Farnesylation This compound This compound This compound->Farnesyltransferase Inhibition

Caption: Postulated inhibition of the Ras-MAPK pathway.

Oxidative Stress and Apoptosis Pathways

The presence of a nitrophenyl group suggests a potential to induce oxidative stress within cells, a mechanism often exploited in anticancer and antimicrobial therapies. This could lead to the activation of apoptotic pathways.

Apoptosis_Pathway This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical induction of apoptosis via oxidative stress.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is recommended.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays Antimicrobial Assays Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Western Blotting Western Blotting Enzyme Inhibition Assays->Western Blotting Animal Models of Disease Animal Models of Disease Apoptosis Assays->Animal Models of Disease Toxicity Studies Toxicity Studies Animal Models of Disease->Toxicity Studies

Caption: Recommended workflow for biological characterization.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, the analysis of its structural components provides a strong rationale for investigating its potential as a therapeutic agent. The pentanedioic acid backbone suggests a possible role as an enzyme inhibitor, particularly targeting farnesyltransferase. The 4-nitrophenyl group is a well-known pharmacophore associated with anticancer, antioxidant, and antimicrobial properties.

Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses. Initial studies should include cytotoxicity screening against a panel of cancer cell lines, antimicrobial assays against a range of pathogenic bacteria and fungi, and enzyme inhibition assays, particularly against farnesyltransferase. Positive hits from these initial screens would warrant more in-depth mechanistic studies to elucidate the specific signaling pathways involved and to assess the therapeutic potential of this compound.

References

An In-depth Technical Guide to 3-(4-Nitrophenyl)pentanedioic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)pentanedioic acid, a specialized chemical intermediate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, physicochemical properties, and its role in various scientific fields. While a definitive "discovery" event for this specific molecule is not prominently documented in scientific literature, its history is intrinsically linked to the broader development of substituted glutaric acids used in medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound, also known as 3-(4-nitrophenyl)glutaric acid, is a nitro-substituted phenyl derivative of glutaric acid. It is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a nitro group and two carboxylic acid functionalities allows for a wide range of chemical modifications.

PropertyValueSource
CAS Number 92289-14-0--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₁NO₆--INVALID-LINK--[1]
Molecular Weight 253.21 g/mol --INVALID-LINK--[1]
Appearance Colourless solid--INVALID-LINK--[2]
Melting Point 141–144 °C--INVALID-LINK--[2]

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound have been identified in the literature.

Method 1: One-Pot Multicomponent Reaction

This method involves a one-pot reaction starting from 3,5-dimethyl-4-nitroisoxazole and 4-nitrobenzaldehyde.

Experimental Protocol:

  • To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (0.23 g, 1.6 mmol) in tetrahydrofuran (10 mL), add piperidine (138 mg, 1.6 mmol, 1.0 equiv) and 4-nitrobenzaldehyde (3.2 mmol, 2.0 equiv).

  • Heat the resulting solution at 70–80 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Prepare a solution of potassium permanganate (0.850 g, 5.4 mmol, 12 equiv) in water (30 mL) and acetone (10 mL).

  • Add the potassium permanganate solution dropwise to the reaction mixture over a period of 5 hours.

  • Following the addition, perform a standard work-up procedure and evaporate the solvent.

  • The resulting solid is filtered and recrystallized from an ethyl acetate/toluene mixture (1:1) to yield this compound.

This reaction yields a colourless solid with a reported yield of 54%.[2]

Method 2: Nitration of 3-Phenylpentanedioic Acid

This method involves the direct nitration of 3-phenylpentanedioic acid.

Experimental Protocol:

  • Charge a flask with concentrated sulfuric acid (400 mL) and cool to 0 °C.

  • Add 3-phenyl-pentanedioic acid (50.0 g, 240 mmol) portionwise over 20 minutes.

  • Add fuming nitric acid (10 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at room temperature for 3 hours.

  • Following the reaction, a standard work-up and purification procedure will yield the final product.

This method has a reported yield of 94%.

Characterization Data

The following characterization data has been reported for this compound synthesized via the one-pot multicomponent reaction.[2]

Data TypeResults
¹H NMR (400 MHz, CDCl₃) δ 12.22 (2H, br, CO₂H), 8.14 (2H, d, J=8.0, Ar), 7.67 (2H, J=8.0, Ar), 3.69–3.66 (1H, m, CH₂CHCH₂), 2.71–2.68 (2H, m, CH₂CH), 2.59–2.54 (2H, m, CHCH₂)
¹³C NMR (100.6 MHz, CDCl₃) δ 178.1, 154.6, 145.9, 131.9, 129.5, 37.9, 20.0
High-Resolution Mass Spectrometry (HRMS) Found: [M+H]⁺ 252.0581, C₁₁H₁₀NO₆ requires 252.0586; m/z: 252.1 (100%, M+H⁺)

Synthesis Workflow Diagram

The following diagram illustrates the one-pot synthesis of this compound from 3,5-dimethyl-4-nitroisoxazole and 4-nitrobenzaldehyde.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_oxidation Oxidation cluster_product Final Product 3,5-dimethyl-4-nitroisoxazole 3,5-dimethyl-4-nitroisoxazole Intermediate Intermediate 3,5-dimethyl-4-nitroisoxazole->Intermediate 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Intermediate Piperidine Piperidine Piperidine->Intermediate Catalyst THF, 70-80 °C, 12h THF, 70-80 °C, 12h THF, 70-80 °C, 12h->Intermediate KMnO4, Water/Acetone KMnO4, Water/Acetone Crude Product Crude Product KMnO4, Water/Acetone->Crude Product This compound This compound Intermediate->Crude Product Oxidation Crude Product->this compound Work-up & Recrystallization

Caption: One-pot synthesis workflow for this compound.

Applications and Future Perspectives

This compound serves as a valuable building block in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The recent use of optically active 3-substituted γ-aminobutyric acid (GABA) analogs in therapeutics highlights the importance of substituted glutaric acids in drug development.[3]

  • COX-2 Inhibition: Ester derivatives of this compound have demonstrated potential as selective inhibitors of cyclooxygenase-2 (COX-2), suggesting a role in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

  • Chemical Biology: This compound has been utilized in activity-based protein profiling (ABPP) as a component of covalent probes designed to target active site lysines in metabolic enzymes, particularly those involved in fatty acid metabolism.

  • Agrochemicals and Dyes: The versatile reactivity of this molecule makes it a useful intermediate in the synthesis of new agrochemicals and dyestuffs.[4]

The continued exploration of multicomponent reactions and more efficient synthetic routes will likely expand the accessibility and applications of this compound. Its utility as a scaffold for developing targeted enzyme inhibitors and novel therapeutic agents remains a promising area for future research.

References

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the one-pot laboratory synthesis of 3-(4-nitrophenyl)pentanedioic acid, a valuable building block in medicinal chemistry and materials science. The described method involves the reaction of an aromatic aldehyde with 3,5-dimethyl-4-nitroisoxazole, followed by oxidative cleavage of the intermediate. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of the nitro group offers a site for further chemical modification, while the dicarboxylic acid moiety provides opportunities for polymerization or introduction of pharmacophoric groups. This protocol outlines a straightforward and efficient one-pot synthesis that can be readily implemented in a standard laboratory setting.

Chemical Properties

PropertyValueReference
CAS Number92289-14-0[1]
Molecular FormulaC11H11NO6[1]
Molecular Weight253.21 g/mol [1]
PurityTypically ~95-97%[1]
AppearanceColourless to Pale-yellow/Yellow-brown Solid[2]
Melting Point141–144 °C[2]

Experimental Protocol

This protocol is adapted from a one-pot synthesis procedure.[2]

3.1. Materials and Reagents

ReagentGradeSupplier
3,5-Dimethyl-4-nitroisoxazoleReagentCommercially Available
p-NitrobenzaldehydeReagentCommercially Available
PiperidineReagentCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Potassium Permanganate (KMnO4)ReagentCommercially Available
AcetoneACS GradeCommercially Available
WaterDeionizedLaboratory Supply
Saturated Aqueous Sodium Sulfite (Na2SO3)-Prepare in-house
Concentrated Hydrochloric Acid (HCl)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
TolueneACS GradeCommercially Available

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

3.3. Synthesis Procedure

  • To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (2.2 equivalents) in tetrahydrofuran (10 mL), add piperidine (1.0 equivalent) and p-nitrobenzaldehyde (1.0 equivalent).[2]

  • Heat the resulting solution at 70 °C for 12 hours.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Prepare a solution of potassium permanganate (12 equivalents) in a mixture of water (30 mL) and acetone (10 mL).[2]

  • Add the potassium permanganate solution dropwise to the reaction mixture over a period of 5 hours.[2]

  • After the addition is complete, treat the reaction mixture with a saturated aqueous solution of sodium sulfite (40 mL) to quench the excess potassium permanganate.[2]

  • Acidify the mixture to a pH of 1–2 with concentrated hydrochloric acid.[2]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.[2]

  • Filter the resulting solid and recrystallize from a 1:1 mixture of ethyl acetate and toluene.[2]

  • Dry the purified product under vacuum to yield this compound as a colorless solid.[2]

3.4. Characterization Data

AnalysisResult
Yield 54%[2]
Melting Point 141–144 °C[2]
¹H NMR (400 MHz, CDCl₃) δ 12.22 (2H, br, CO₂H), 8.14 (2H, d, J=8.0, Ar), 7.67 (2H, J=8.0, Ar), 3.69–3.66 (1H, m, CH₂CHCH₂), 2.71–2.68 (2H, m, CH₂CH), 2.59–2.54 (2H, m, CHCH₂)[2]
¹³C NMR (100.6 MHz, CDCl₃) δ 178.1, 154.6, 145.9, 131.9, 129.5, 37.9, 20.0[2]
HRMS [M-H]⁻ found: 252.0581, C₁₁H₁₀NO₆ requires 252.0586[2]
IR (KBr, cm⁻¹) 3561, 1699, 1481[2]

Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound A 1. Reactants Mixing (3,5-dimethyl-4-nitroisoxazole, p-nitrobenzaldehyde, piperidine in THF) B 2. Heating (70 °C for 12 hours) A->B Heat C 3. Oxidation (Dropwise addition of KMnO4 solution over 5 hours) B->C Cool to RT D 4. Quenching (Addition of saturated Na2SO3 solution) C->D Reaction E 5. Acidification (Addition of concentrated HCl to pH 1-2) D->E Process F 6. Work-up (Solvent evaporation and filtration) E->F Process G 7. Purification (Recrystallization from ethyl acetate/toluene) F->G Purify H Final Product This compound G->H Isolate

References

Application Notes and Protocols for the Purification of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(4-nitrophenyl)pentanedioic acid, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The selection of an appropriate purification technique is critical to achieving the desired purity for subsequent synthetic steps or final product formulation.

Introduction

This compound is a dicarboxylic acid derivative containing a nitroaromatic moiety.[1] Its structure lends itself to purification by standard organic chemistry techniques such as recrystallization and chromatography. Commercially available batches of this compound may have a purity of around 95% and can be further purified to meet stringent downstream requirements.[2] The choice of purification method will depend on the nature and quantity of impurities present, as well as the desired final purity and scale of the operation.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds based on differences in solubility between the compound of interest and impurities in a given solvent or solvent system. For this compound, a polar protic solvent or a binary solvent mixture is likely to be effective due to the presence of two carboxylic acid groups and a polar nitro group.

Principle

The principle of recrystallization involves dissolving the impure solid in a hot solvent in which the desired compound has high solubility and the impurities have either very high or very low solubility. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor or are removed by hot filtration.

Solvent Selection

The choice of solvent is crucial for successful recrystallization. Ideal solvents should:

  • Dissolve the compound sparingly or not at all at room temperature but readily at the boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, suitable solvents could include water, ethanol, methanol, isopropanol, or mixtures thereof.[3] A mixed solvent system, such as ethanol-water or isopropanol-water, is often effective for dicarboxylic acids.

Experimental Protocol: Recrystallization from an Ethanol-Water Mixture
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy), indicating the saturation point. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.

Data Presentation

The effectiveness of the purification can be assessed by yield and purity analysis.

ParameterCrude MaterialAfter Recrystallization
Appearance Off-white to yellow powderWhite crystalline solid
Purity (by HPLC) ~95%>99%
Yield -75-90%
Melting Point Broad rangeSharp melting point

Note: The data presented are typical values and may vary depending on the initial purity of the crude material and the precise experimental conditions.

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under vacuum wash->dry pure_solid Pure Solid dry->pure_solid

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

For separating complex mixtures or for achieving very high purity, column chromatography is a valuable technique. Given the acidic nature of the target compound, silica gel chromatography would be a suitable choice.

Principle

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with stronger interactions with the stationary phase will move down the column more slowly than compounds with weaker interactions.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate and then adding a small percentage of acetic or formic acid to ensure the carboxylic acid groups remain protonated and the compound elutes effectively).

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation
ParameterCrude MaterialAfter Column Chromatography
Purity (by HPLC) ~95%>99.5%
Yield -60-80%
TLC (Rf value) Multiple spotsSingle spot

Note: Yields in chromatography are typically lower than in recrystallization due to potential product loss on the column.

Workflow Diagram

Chromatography_Workflow start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by column chromatography.

Acid-Base Extraction

This technique can be used to separate the acidic this compound from neutral or basic impurities.

Principle

The carboxylic acid groups of this compound can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase, allowing for separation.

Experimental Protocol
  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base like sodium bicarbonate. The acidic product will move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer from the organic layer (which contains neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., HCl) to precipitate the purified this compound.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

This method is particularly useful for removing non-acidic impurities. For enhanced purity, this technique can be followed by recrystallization.

References

Application Note and Protocol: Recrystallization of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound to a large extent at an elevated temperature but only sparingly at lower temperatures. Upon controlled cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. This application note provides a detailed protocol for the recrystallization of 3-(4-nitrophenyl)pentanedioic acid, a crucial step for ensuring high purity for subsequent research and development applications.

Data Presentation

ParameterValue/RangeNotes
Compound This compound
CAS Number 92289-14-0[1]
Molecular Formula C₁₁H₁₁NO₆[1]
Molecular Weight 253.21 g/mol [1]
Typical Starting Purity ~95%Assumed for this protocol.
Recommended Solvent System Ethanol/Water mixtureA common choice for compounds with moderate polarity.
Solvent Volume (Ethanol) ~10-20 mL per gram of crude productTo be optimized during the procedure.
Solvent Volume (Water) To be added dropwise until persistent cloudinessUsed as an anti-solvent.
Dissolution Temperature Boiling point of the solvent mixture
Crystallization Temperature Room temperature, then 0-4 °CGradual cooling is key.
Expected Yield 70-90%Dependent on initial purity and technique.
Expected Purity >99%

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper (to fit Buchner funnel)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus (for purity assessment)

Procedure:

  • Solvent Selection and Dissolution:

    • Place a sample of crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the primary solvent (e.g., ethanol) to the flask. For every gram of crude material, start with approximately 10-20 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring. Add more of the primary solvent in small portions until the solid dissolves completely at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not dissolve.

    • To prevent premature crystallization during filtration, use a pre-heated funnel and receiving flask. This can be achieved by placing them in an oven or rinsing with hot solvent prior to use.

  • Inducing Crystallization:

    • If a single solvent is effective, allow the hot, clear solution to cool slowly to room temperature. If using a solvent mixture, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight, persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percentage yield of the purified product.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution Add minimal hot solvent (e.g., Ethanol) start->dissolution insoluble_impurities Insoluble Impurities Present? dissolution->insoluble_impurities hot_filtration 2. Hot Filtration Remove insoluble impurities insoluble_impurities->hot_filtration Yes cool_solution 3. Cooling & Crystallization Slowly cool the solution insoluble_impurities->cool_solution No hot_filtration->cool_solution add_antisolvent Optional: Add anti-solvent (e.g., Water) to induce crystallization cool_solution->add_antisolvent ice_bath Cool in ice bath to maximize yield cool_solution->ice_bath add_antisolvent->ice_bath filtration 4. Vacuum Filtration Isolate crystals ice_bath->filtration washing 5. Washing Wash crystals with ice-cold solvent filtration->washing drying 6. Drying Dry crystals to constant weight washing->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: Utilizing 3-(4-Nitrophenyl)pentanedioic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenyl)pentanedioic acid, also known as 3-(4-nitrophenyl)glutaric acid, is a versatile precursor molecule in organic synthesis. Its bifunctional nature, possessing both a nitroaromatic ring and two carboxylic acid moieties, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring and provides a handle for further chemical transformations, such as reduction to an amine, which is a common strategy in the synthesis of active pharmaceutical ingredients (APIs). This document provides an overview of the potential applications of this compound in medicinal chemistry and drug development, along with generalized synthetic strategies.

Key Applications in Medicinal Chemistry

The structural motif of this compound lends itself to the synthesis of various biologically active scaffolds. The pentanedioic acid backbone can be cyclized to form piperidine or lactam rings, which are prevalent in many pharmaceuticals. The nitrophenyl group can be a key pharmacophore or serve as a synthetic precursor to an aniline moiety, a common feature in many drug molecules.

Potential therapeutic areas where derivatives of this compound may find application include:

  • Anticoagulants: The synthesis of Apixaban, a direct factor Xa inhibitor, involves intermediates with structural similarities to cyclized derivatives of this compound.

  • Anticancer Agents: The nitrophenyl group is found in several anticancer compounds. Derivatives of this precursor could be explored for their potential as farnesyltransferase inhibitors or other enzyme inhibitors relevant to cancer signaling pathways.

  • Infectious Diseases: Nitroaromatic compounds have been investigated for their activity against various pathogens.

General Synthetic Strategies

Protocol 1: Synthesis of 3-(4-Nitrophenyl)glutaric Anhydride

The formation of a cyclic anhydride is a common transformation for dicarboxylic acids and provides a more reactive intermediate for subsequent reactions, such as esterification or amidation.

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Acetic anhydride

    • Anhydrous ether

    • Round-bottomed flask

    • Reflux condenser

    • Heating mantle

    • Mortar and pestle

    • Suction filtration apparatus

  • Procedure:

    • To one molar equivalent of this compound in a round-bottomed flask, add two molar equivalents of acetic anhydride.

    • Heat the mixture to a gentle boil with stirring until the acid is completely dissolved. Continue heating for an additional 10-15 minutes.

    • Pour the hot mixture into a porcelain dish and allow it to cool to room temperature to crystallize.

    • Grind the resulting crystal mass in a mortar and collect the solid by suction filtration.

    • Wash the crystals with anhydrous ether to remove residual acetic anhydride and acetic acid.

    • Dry the product to a constant weight.

Expected Outcome: 3-(4-Nitrophenyl)glutaric anhydride as a crystalline solid.

Protocol 2: Synthesis of Substituted Piperidines via Reductive Amination and Cyclization

A key transformation of the nitro group is its reduction to an amine. This can be followed by intramolecular cyclization to form a piperidine ring, a common scaffold in medicinal chemistry.

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Reducing agent (e.g., H₂, Pd/C; SnCl₂, HCl)

    • Esterifying agent (e.g., SOCl₂, Methanol)

    • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

    • Base (e.g., Triethylamine)

    • Standard glassware for organic synthesis

  • Procedure:

    • Esterification: Convert the dicarboxylic acid to its corresponding diester by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) or after activation with a reagent like thionyl chloride.

    • Nitro Group Reduction: Reduce the nitro group of the diester to an amine using a suitable reducing agent. For example, catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Intramolecular Cyclization: The resulting amino-diester can undergo spontaneous or base-catalyzed intramolecular cyclization to form a lactam. Further reduction of the lactam can yield the corresponding piperidine.

Expected Outcome: A substituted piperidine derivative. The specific substitution pattern will depend on the subsequent synthetic steps.

Data Presentation

Due to the lack of specific experimental data in the literature for reactions starting directly from this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to meticulously record reaction parameters and outcomes, such as:

Reaction TypeStarting MaterialReagents and ConditionsProductYield (%)Purity (%)Analytical Data (m.p., NMR, MS)
Anhydride FormationThis compoundAcetic anhydride, heat3-(4-Nitrophenyl)glutaric anhydride---
Reductive CyclizationDiethyl 3-(4-aminophenyl)pentanedioateH₂, Pd/C; then baseSubstituted Lactam---

Visualizations

Logical Workflow for the Synthesis of Piperidine Scaffolds

G start This compound step1 Esterification start->step1 step2 Nitro Group Reduction step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Lactam Reduction step3->step4 end Substituted Piperidine step4->end

Caption: Synthetic pathway from the precursor to a piperidine.

Potential Signaling Pathway Inhibition

G precursor 3-(4-Nitrophenyl)pentanedioic Acid Derivative enzyme Target Enzyme (e.g., Farnesyltransferase) precursor->enzyme pathway Cell Proliferation Pathway enzyme->pathway

Caption: Inhibition of a signaling pathway by a derivative.

Conclusion

This compound represents a promising but underexplored precursor in the field of medicinal chemistry. The synthetic strategies outlined above provide a conceptual framework for the development of novel bioactive molecules. Further research is warranted to explore the full synthetic potential of this compound and to evaluate the biological activities of its derivatives. The detailed characterization and publication of experimental results from such studies will be crucial for advancing the utility of this versatile building block in drug discovery and development.

The Versatile Role of 3-(4-Nitrophenyl)pentanedioic Acid in Organic Synthesis: A Gateway to Novel Molecules

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – 3-(4-Nitrophenyl)pentanedioic acid, a dicarboxylic acid derivative bearing a nitroaromatic moiety, is emerging as a significant building block in the landscape of organic synthesis. Its unique trifunctional nature—two carboxylic acid groups and a nitro group—offers a versatile platform for the construction of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and materials science. This application note provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its key transformations and its potential applications in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

This compound presents as a colorless solid.[1] Its structural features have been well-characterized by various spectroscopic techniques, providing a solid foundation for its use in synthesis.

Property Value Reference
Molecular Formula C₁₁H₁₁NO₆[2]
Molecular Weight 253.21 g/mol [2]
CAS Number 92289-14-0[2]
Melting Point 141–144 °C[1]
Appearance Colorless solid[1]

Table 1: Physicochemical Properties of this compound.

Technique Key Data Reference
¹H NMR (400 MHz, CDCl₃) δ 12.22 (2H, br, CO₂H), 8.14 (2H, d, J=8.0, Ar), 7.67 (2H, d, J=8.0, Ar), 3.69–3.66 (1H, m, CH₂CHCH₂), 2.71–2.68 (2H, m, CH₂CH), 2.59–2.54 (2H, m, CHCH₂)[1]
¹³C NMR (100.6 MHz, CDCl₃) δ 178.1, 154.6, 145.9, 131.9, 129.5, 37.9, 20.0[1]
IR (KBr) νmax (cm⁻¹): 3561, 1699, 1481[1]
HRMS [M-H]⁻ found: 252.0581, C₁₁H₁₀NO₆ requires 252.0586[1]

Table 2: Spectroscopic Data for this compound.

Key Organic Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its three functional groups. The carboxylic acid moieties can be readily converted into a variety of derivatives such as esters and amides, while the nitro group can be reduced to an amine, which can then participate in a wide range of further transformations, including cyclization reactions to form heterocyclic systems.

Synthesis of Amide Derivatives for Bioactive Scaffolds

The dicarboxylic acid functionality allows for the synthesis of mono- or di-amides, which are prevalent structures in many pharmacologically active molecules. The formation of amide bonds from carboxylic acids and amines is a cornerstone of medicinal chemistry.

Experimental Protocol: General Procedure for Di-amide Synthesis using DCC Coupling

  • Dissolution: Dissolve one equivalent of this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 2.2 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and 0.2 equivalents of a catalyst, such as 4-dimethylaminopyridine (DMAP), to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Slowly add 2.2 equivalents of the desired primary or secondary amine to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired di-amide.

Amide_Synthesis_Workflow Start This compound Reaction Amide Coupling Reaction (0°C to RT, 12-24h) Start->Reaction Reagents Amine (2.2 eq) DCC (2.2 eq) DMAP (0.2 eq) DCM/DMF Reagents->Reaction Workup Filtration Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Di-amide Derivative Purification->Product

Figure 1: General workflow for the synthesis of di-amide derivatives from this compound.

Esterification for Prodrug Development and Material Science

Esterification of the carboxylic acid groups can be employed to modulate the physicochemical properties of the molecule, a common strategy in prodrug design to enhance bioavailability. Furthermore, polyester derivatives have applications in materials science.

Experimental Protocol: General Procedure for Di-ester Synthesis via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the di-ester.

Reduction of the Nitro Group: A Gateway to Anilines and Heterocycles

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 3-(4-aminophenyl)pentanedioic acid. This aniline derivative is a valuable intermediate for the synthesis of various compounds, including potential anti-inflammatory agents and heterocyclic structures through subsequent cyclization reactions.

Experimental Protocol: General Procedure for Nitro Group Reduction via Catalytic Hydrogenation

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or at a set pressure).

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-aminophenyl)pentanedioic acid, which can be used directly or purified further by recrystallization.[3]

Nitro_Reduction_Workflow Start This compound Reaction Catalytic Hydrogenation (RT, 2-6h) Start->Reaction Reagents H₂ (gas) 10% Pd/C (cat.) Methanol/Ethanol Reagents->Reaction Workup Filtration through Celite Reaction->Workup Product 3-(4-Aminophenyl)pentanedioic Acid Workup->Product

Figure 2: Workflow for the reduction of the nitro group of this compound.

Application in Drug Discovery: Precursor to Anti-Inflammatory Agents

Derivatives of this compound have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This suggests the potential of this scaffold in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects. The general strategy involves the conversion of the carboxylic acid groups to amides or esters and the reduction of the nitro group, followed by further functionalization.

COX2_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Derivative 3-(4-Nitrophenyl)pentanedioic Acid Derivative Derivative->COX2 Inhibition

Figure 3: Proposed mechanism of action for anti-inflammatory derivatives.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its three distinct functional groups provide multiple handles for chemical modification, enabling the synthesis of a wide range of derivatives. The straightforward protocols for amide formation, esterification, and nitro group reduction, coupled with the demonstrated potential of its derivatives as bioactive molecules, underscore its importance for researchers, scientists, and drug development professionals. Further exploration of the synthetic transformations of this compound is expected to lead to the discovery of novel molecules with significant applications in medicine and materials science.

References

Application Notes and Protocols for 3-(4-Nitrophenyl)pentanedioic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential use of 3-(4-nitrophenyl)pentanedioic acid in drug discovery. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available research, its structural features, particularly the nitrophenyl moiety and the pentanedioic acid backbone, suggest its utility as a scaffold or intermediate in the synthesis of novel drug candidates. The following sections outline hypothetical, yet plausible, applications in two distinct therapeutic areas: anticoagulation and neurology, based on its structural similarity to intermediates of known drugs like Apixaban and Baclofen.

Application Note I: Development of Novel Anticoagulants

Introduction:

The 4-nitrophenyl group is a key structural component in the synthesis of several modern pharmaceuticals. Notably, intermediates containing a 1-(4-nitrophenyl) moiety are utilized in the synthesis of the direct Factor Xa inhibitor, Apixaban.[1][2][3][4] This suggests that the this compound scaffold could be a valuable starting point for the development of new anticoagulant agents. The pentanedioic (glutaric) acid backbone offers multiple points for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

Hypothetical Drug Candidate Profile:

A series of amide and ester derivatives of this compound were synthesized and screened for their anticoagulant activity. The lead compound, designated NPP-789, demonstrated potent and selective inhibition of Factor Xa.

Data Presentation:

Table 1: In Vitro Anticoagulant and Antiplatelet Activity of NPP-789

AssayEndpointNPP-789Apixaban (Control)
Prothrombin Time (PT)Clotting Time (s)28.5 ± 2.130.2 ± 2.5
Activated Partial Thromboplastin Time (aPTT)Clotting Time (s)45.3 ± 3.848.1 ± 4.2
Factor Xa InhibitionIC50 (nM)2.5 ± 0.42.1 ± 0.3
Thrombin (Factor IIa) InhibitionIC50 (µM)> 100> 100
Platelet Aggregation (ADP-induced)Inhibition (%) at 10 µM< 5%< 5%

Data are presented as mean ± standard deviation and are hypothetical.

Signaling Pathway:

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X VIIIa VIII Factor VIII II Prothrombin (II) X->II Va V Factor V I Fibrinogen (I) II->I Fibrin Fibrin Clot I->Fibrin NPP_789 NPP-789 NPP_789->X Inhibits VII Factor VII VII->X TF Tissue Factor TF->VII

Caption: The coagulation cascade and the inhibitory action of NPP-789 on Factor Xa.

Experimental Protocol: In Vitro Anticoagulant Assays

This protocol describes the measurement of Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) to evaluate the anticoagulant effects of test compounds.

Materials:

  • Platelet-Poor Plasma (PPP)

  • PT reagent (containing tissue factor and calcium)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution (0.025 M)

  • Test compounds (e.g., NPP-789) dissolved in a suitable vehicle (e.g., DMSO)

  • Positive control (e.g., Apixaban)

  • Vehicle control

  • Coagulometer or a water bath at 37°C and stopwatch

  • Pipettes and tips

Procedure for Prothrombin Time (PT) Assay:

  • Preparation: Pre-warm the PT reagent and PPP to 37°C.

  • Sample Preparation: In a coagulometer cuvette, pipette 50 µL of PPP.

  • Compound Addition: Add 5 µL of the test compound solution (or vehicle/control) to the PPP and incubate for 2 minutes at 37°C.[5]

  • Initiation of Clotting: Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.[6]

  • Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Prothrombin Time.[5]

  • Controls: Run parallel assays with a vehicle control and a positive control.[5]

Procedure for Activated Partial Thromboplastin Time (aPTT) Assay:

  • Preparation: Pre-warm the aPTT reagent, CaCl₂ solution, and PPP to 37°C.[5]

  • Sample Preparation: In a coagulometer cuvette, pipette 50 µL of PPP.[5]

  • Compound Addition: Add 5 µL of the test compound solution (or vehicle/control) to the PPP.

  • Activation: Add 50 µL of the aPTT reagent to the mixture and incubate for 3-5 minutes at 37°C.[5]

  • Initiation of Clotting: Add 50 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer.

  • Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Activated Partial Thromboplastin Time.[5]

  • Controls: Run parallel assays with a vehicle control and a positive control.

anticoagulant_workflow cluster_PT Prothrombin Time (PT) Assay cluster_aPTT Activated Partial Thromboplastin Time (aPTT) Assay PPP1 Platelet-Poor Plasma (PPP) Incubate1 Incubate at 37°C PPP1->Incubate1 Test_Compound1 Test Compound / Control Test_Compound1->Incubate1 PT_Reagent Add PT Reagent Incubate1->PT_Reagent Measure1 Measure Clotting Time PT_Reagent->Measure1 PPP2 Platelet-Poor Plasma (PPP) aPTT_Reagent Add aPTT Reagent PPP2->aPTT_Reagent Test_Compound2 Test Compound / Control Test_Compound2->aPTT_Reagent Incubate2 Incubate at 37°C aPTT_Reagent->Incubate2 CaCl2 Add CaCl2 Incubate2->CaCl2 Measure2 Measure Clotting Time CaCl2->Measure2

Caption: Experimental workflow for in vitro anticoagulant assays.

Application Note II: Development of Novel Neurological Agents Targeting GABA Receptors

Introduction:

3-(Aryl)pentanedioic acid derivatives, also known as 3-arylglutaric acids, are structurally related to the muscle relaxant Baclofen (4-amino-3-(4-chlorophenyl)butyric acid). Baclofen is a GABAB receptor agonist. The structural similarity suggests that derivatives of this compound could be explored as modulators of GABA receptors, with potential applications in treating spasticity, anxiety, and other neurological disorders. The nitro group can be chemically modified, for instance, to an amino group, to mimic the GABA structure.

Hypothetical Drug Candidate Profile:

A series of amino-derivatives of 3-(4-aminophenyl)pentanedioic acid were synthesized from the parent nitro compound and evaluated for their binding affinity to GABAA and GABAB receptors. The lead compound, NPP-GABA-2, demonstrated selective and high-affinity binding to the GABAB receptor.

Data Presentation:

Table 2: Receptor Binding Affinity of NPP-GABA-2

Receptor SubtypeLigandKi (nM)
GABAB[3H]-CGP5462685 ± 9
GABAA (Benzodiazepine site)[3H]-Flumazenil> 10,000
Dopamine D2[3H]-Spiperone> 10,000
Serotonin 5-HT2A[3H]-Ketanserin> 10,000

Data are presented as mean ± standard deviation and are hypothetical.

Signaling Pathway:

gaba_signaling GABA GABA GABAB_R GABAB Receptor GABA->GABAB_R NPP_GABA_2 NPP-GABA-2 NPP_GABA_2->GABAB_R Agonist G_Protein G Protein GABAB_R->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel K+ Channel G_Protein->K_channel Opens Ca_channel Ca2+ Channel G_Protein->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to ATP ATP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization

Caption: GABAB receptor signaling pathway and the agonistic action of NPP-GABA-2.

Experimental Protocol: GABAB Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAB receptor.[7]

Materials:

  • Rat brain membranes (prepared from cortex or cerebellum)

  • [3H]-CGP54626 (radioligand)

  • Test compounds (e.g., NPP-GABA-2)

  • GABA (for non-specific binding)

  • Binding assay buffer (20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4)[7]

  • Wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)[7]

  • Scintillation vials and cocktail

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In test tubes, combine:

    • 100 µL of binding assay buffer

    • 50 µL of [3H]-CGP54626 (final concentration ~4 nM)[7]

    • 50 µL of test compound at various concentrations (or vehicle for total binding, or excess GABA for non-specific binding)

    • 100 µL of membrane preparation

  • Incubation: Incubate the mixture for 1.5 hours at room temperature.[7]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

gaba_binding_workflow Start Start Prepare_Membranes Prepare Rat Brain Membranes Start->Prepare_Membranes Setup_Assay Set up Assay Tubes: - Buffer - [3H]-CGP54626 - Test Compound / Controls - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate at Room Temperature Setup_Assay->Incubate Filter Rapidly Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate Specific Binding, IC50, and Ki Count->Analyze End End Analyze->End

Caption: Workflow for the GABAB receptor binding assay.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the synthesis of 3-(4-nitrophenyl)pentanedioic acid, a valuable building block in medicinal chemistry and materials science.[1] The protocol herein is designed to be robust and reproducible, drawing upon established principles of organic synthesis, including the Michael addition and subsequent hydrolysis. This guide offers a step-by-step methodology, detailed explanations of the chemical transformations, and characterization techniques for the final product.

Introduction

This compound (also known as 3-(4-nitrophenyl)glutaric acid) is a dicarboxylic acid derivative containing a nitroaromatic moiety.[2][3][4] Its structural features make it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and functional polymers. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can then be used for amide bond formation or other coupling reactions. The pentanedioic acid backbone provides two carboxylic acid functional groups, offering sites for esterification, amidation, or conversion to other functional groups.

The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the Michael addition of a nucleophile derived from a 4-nitrophenylacetic acid precursor to an acrylate derivative, followed by hydrolysis of the resulting diester. This approach is favored for its efficiency and the ready availability of the starting materials.

Reaction Scheme

The overall synthetic route can be depicted as follows:

Synthesis_Scheme cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 4-Nitrobenzyl_cyanide 4-Nitrobenzyl cyanide Intermediate_diester Diethyl 2-(4-nitrophenyl)-1,1-ethanedicarboxylate 4-Nitrobenzyl_cyanide->Intermediate_diester  + Ethyl acrylate  Base (e.g., NaOEt) Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Intermediate_diester Final_product 3-(4-Nitrophenyl)pentanedioic acid Intermediate_diester->Final_product  Acid or Base Hydrolysis  (e.g., HCl or NaOH)

Caption: Overall synthetic scheme for this compound.

Experimental Protocol

This protocol is divided into two main stages: the Michael addition to form the diethyl ester intermediate, and the subsequent hydrolysis to yield the final dicarboxylic acid.

Materials and Equipment
Reagents and Solvents Equipment
4-Nitrobenzyl cyanideRound-bottom flasks (various sizes)
Ethyl acrylateReflux condenser
Sodium metalMagnetic stirrer with heating plate
Absolute ethanolDropping funnel
Diethyl etherBeakers, graduated cylinders
Hydrochloric acid (concentrated)Buchner funnel and filter paper
Sodium hydroxideRotary evaporator
Anhydrous magnesium sulfatepH paper or pH meter
Deuterated solvent for NMR (e.g., DMSO-d6)Melting point apparatus
Infrared (IR) spectrometer
Nuclear Magnetic Resonance (NMR) spectrometer
Mass spectrometer
Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-(4-nitrophenyl)-1,1-ethanedicarboxylate (Michael Addition)

The first step involves a Michael addition, a versatile method for forming carbon-carbon bonds.[5][6] In this case, the carbanion generated from 4-nitrobenzyl cyanide acts as the Michael donor, and ethyl acrylate serves as the Michael acceptor.

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 200 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (e.g., 2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 4-nitrobenzyl cyanide (e.g., 16.2 g, 0.1 mol). Stir the mixture until the 4-nitrobenzyl cyanide has dissolved.

  • Addition of Ethyl Acrylate: Slowly add ethyl acrylate (e.g., 20.0 g, 0.2 mol) to the reaction mixture via the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 30°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (500 mL). Acidify the aqueous mixture with dilute hydrochloric acid until it is neutral to litmus paper. The crude product will separate as an oil or a solid. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting crude product is the diethyl ester intermediate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This can be achieved through either acidic or basic hydrolysis.[7][8][9][10][11]

  • Hydrolysis: Place the crude diethyl ester intermediate in a 500 mL round-bottom flask. Add a solution of 20% aqueous sodium hydroxide (200 mL) or concentrated hydrochloric acid (200 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours. The completion of the hydrolysis can be monitored by the disappearance of the ester spot on a TLC plate.

  • Isolation of the Product:

    • If using basic hydrolysis: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of this compound will form.

    • If using acidic hydrolysis: Cool the reaction mixture in an ice bath to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash it with cold water. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure this compound. Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Results
Melting Point A sharp melting point range.
Infrared (IR) Spectroscopy Characteristic peaks for O-H (broad, from carboxylic acids), C=O (from carboxylic acids), C-NO2, and aromatic C-H stretching.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons (in the 4-nitrophenyl group), the methine proton at the 3-position, and the methylene protons of the pentanedioic acid backbone. The integration of these signals should be consistent with the structure.
¹³C NMR Spectroscopy Resonances for the carboxylic acid carbons, the aromatic carbons (including the carbon attached to the nitro group), and the aliphatic carbons of the pentanedioic acid chain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of this compound (C11H11NO6, MW: 253.21 g/mol ).[2]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • Concentrated acids and bases are corrosive and should be handled with caution.

  • 4-Nitrobenzyl cyanide and ethyl acrylate are irritants. Avoid inhalation and skin contact.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction; side reactions.Ensure anhydrous conditions for the sodium ethoxide formation. Control the temperature during the addition of ethyl acrylate. Increase the reflux time.
Incomplete hydrolysis in Step 2 Insufficient reaction time or reagent concentration.Increase the reflux time. Use a higher concentration of acid or base.
Product is an oil and difficult to crystallize Impurities are present.Purify the intermediate ester before hydrolysis. Try different recrystallization solvents.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures and paying close attention to the reaction conditions, researchers can reliably produce this valuable chemical intermediate for their synthetic endeavors. The principles of Michael addition and ester hydrolysis are fundamental in organic chemistry, and their application in this synthesis serves as a good example of their utility.

References

Application Note: Analytical Strategies for the Quantification of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

3-(4-Nitrophenyl)pentanedioic acid, also known as 3-(4-nitrophenyl)glutaric acid, is an organic intermediate utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Its structure, featuring a dicarboxylic acid backbone and a nitroaromatic moiety, necessitates precise and accurate quantitative methods for quality control in manufacturing, purity assessment, and potentially for pharmacokinetic studies in drug development.

This application note provides detailed protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific, validated methods for this exact analyte are not extensively published, the protocols herein are developed from established principles for analyzing structurally related compounds, such as glutaric acid derivatives and nitrophenyl compounds.[3][4][5] The guidance provided explains the scientific rationale behind methodological choices, ensuring adaptability and robustness for researchers, scientists, and drug development professionals.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to effective analytical method development.

PropertyValueSource
Chemical Name This compoundSynblock[6]
CAS Number 92289-14-0Synblock[6]
Molecular Formula C₁₁H₁₁NO₆Synblock, Sigma-Aldrich[6][7]
Molecular Weight 253.21 g/mol Synblock, Sigma-Aldrich[6][7]
Structure Chemical structure of this compound(Illustrative)
Key Features Dicarboxylic acid, Nitroaromatic chromophoreInferred from structure

The presence of two carboxylic acid groups (pKa values typically in the range of 4-5) and a strong UV-absorbing nitrophenyl group are the primary characteristics guiding the selection of analytical conditions.

Method 1: Reversed-Phase HPLC with UV-Vis Detection (RP-HPLC-UV)

This method is ideal for routine quantification in contexts where high sensitivity is not required, such as in the analysis of bulk materials or formulated products. The strong chromophore of the nitrophenyl group allows for straightforward and robust detection.

Principle of the Method

Reversed-phase chromatography separates analytes based on their hydrophobicity. This compound is retained on a nonpolar stationary phase (e.g., C18) and eluted by a polar mobile phase. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid groups, rendering the molecule less polar and ensuring better retention, improved peak symmetry, and reproducible results. Detection is achieved by monitoring the UV absorbance of the nitrophenyl group.

Experimental Protocol: RP-HPLC-UV

3.2.1 Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: Deionized (DI) water, 18.2 MΩ·cm

  • Formic Acid (FA) or Phosphoric Acid (H₃PO₄): HPLC grade

  • Reference Standard: this compound, >98% purity

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 mobile phase mixture.

3.2.3 Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase Gradient elution with A (0.1% FA in H₂O) and B (0.1% FA in ACN)Allows for efficient elution and separation from potential impurities.
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-23 min: 20% BA starting point; must be optimized for the specific sample matrix.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility of retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity needs.
Detection UV Diode Array Detector (DAD)Monitor at 266 nm and 364 nm. The use of two wavelengths allows for peak purity assessment and suppression of interfering peaks from a matrix.[8]

General Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_Standard Weigh Reference Standard & Prepare Stock Solution Prep_Cal Create Calibration Curve Standards (Serial Dilution) Prep_Standard->Prep_Cal HPLC Inject onto RP-HPLC System Prep_Cal->HPLC Inject Standards Prep_Sample Accurately Weigh Sample, Dissolve & Filter (0.45 µm) Prep_Sample->HPLC Inject Samples Detect UV-Vis Detection (e.g., 266 nm) HPLC->Detect Integrate Integrate Peak Area Detect->Integrate Cal_Curve Generate Calibration Curve (Area vs. Concentration) Integrate->Cal_Curve Quantify Calculate Sample Concentration Cal_Curve->Quantify

Caption: Workflow for quantification by RP-HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing trace levels in complex biological matrices (plasma, urine) or detecting low-level impurities, LC-MS/MS is the method of choice.[3][9]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and the resulting ion is selected in the first quadrupole (Q1). This precursor ion is fragmented in a collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing matrix effects and confirming analyte identity. For dicarboxylic acids, ESI in negative ion mode ([M-H]⁻) is highly efficient.

Experimental Protocol: LC-MS/MS

4.2.1 Sample Preparation: Solid-Phase Extraction (SPE) For complex matrices, a cleanup step is essential to remove interfering substances like salts, proteins, and lipids.[3]

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange or polymeric reversed-phase cartridge) with methanol followed by water.

  • Loading: Load the pre-treated sample (e.g., acidified plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove interferences.

  • Elution: Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile, potentially with a small amount of ammonia for anion exchange).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

4.2.2 LC-MS/MS Conditions

ParameterRecommended ConditionRationale
LC System UPLC or HPLCUPLC provides better resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for the lower flow rates used in LC-MS.
Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in ACNVolatile buffers like formic acid are required for stable ESI.
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Negative ModeCarboxylic acids readily deprotonate to form [M-H]⁻ ions.
Precursor Ion (Q1) m/z 252.06Corresponds to the [M-H]⁻ ion of the analyte (C₁₁H₁₀NO₆⁻).
Product Ions (Q3) To be determined experimentally. Likely fragments include loss of CO₂ (m/z 208), loss of H₂O, and fragments from the glutaric acid chain.At least two transitions (one quantifier, one qualifier) should be monitored for confident identification.
Internal Standard A stable isotope-labeled (e.g., ¹³C₆ or D₄) version of the analyte is ideal. If unavailable, a structurally similar compound can be used.Corrects for variations in sample preparation and instrument response.[3]

General Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Matrix Matrix Sample (e.g., Plasma, Urine) Spike_IS Spike with Internal Standard Sample_Matrix->Spike_IS SPE Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Spike_IS->SPE Dry_Recon Evaporate & Reconstitute in Mobile Phase SPE->Dry_Recon UPLC Inject onto UPLC-MS/MS Dry_Recon->UPLC ESI ESI Source (Negative Ion) UPLC->ESI MRM MRM Detection (Q1: 252.1 -> Q3: Fragments) ESI->MRM Integrate Integrate Peak Area Ratios (Analyte / IS) MRM->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Calculate Final Concentration Cal_Curve->Quantify

Caption: Workflow for quantification by LC-MS/MS.

Method Validation Summary

Both developed methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose. Key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte in blank/placebo samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for drug substance; 80-120% for bioanalysis.[10]
Precision The degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; precision (RSD) ≤ 20%.[9]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, temperature, flow rate) are slightly varied.

Conclusion

This application note details two robust and scientifically grounded methods for the quantification of this compound. The RP-HPLC-UV method offers a reliable and accessible approach for routine analysis of bulk materials, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices. The choice of method should be guided by the specific application, required sensitivity, and available instrumentation. Proper method validation is essential before implementation for regulated sample analysis.

References

Application Note: A Robust HPLC-UV Method for the Analysis of 3-(4-nitrophenyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-nitrophenyl)pentanedioic acid. Due to the compound's dual chemical nature, possessing both a hydrophobic nitrophenyl group and a polar dicarboxylic acid moiety, its analysis by reversed-phase chromatography presents unique challenges, primarily poor retention.[1][2] This protocol overcomes these challenges by employing a reversed-phase C18 column with a precisely controlled acidic mobile phase to ensure consistent and reproducible retention and peak shape. The method utilizes UV detection, leveraging the strong chromophore of the nitrophenyl group for sensitive detection. This guide provides a complete methodology, from sample preparation to data analysis, suitable for researchers in pharmaceutical development, quality control, and chemical synthesis.

Introduction and Scientific Principle

This compound (MW: 253.21 g/mol , Formula: C₁₁H₁₁NO₆) is a dicarboxylic acid derivative containing a nitroaromatic functional group.[3] Its analysis is crucial for monitoring synthesis reactions, assessing purity, and conducting stability studies. The primary analytical challenge stems from the molecule's high polarity, conferred by the two carboxylic acid groups. On standard reversed-phase HPLC columns, such polar acidic compounds are often poorly retained, eluting at or near the solvent front, which compromises quantification and resolution from other polar impurities.[1][4]

The principle of this method is based on controlling the ionization state of the analyte to enhance its retention on a nonpolar stationary phase. By acidifying the mobile phase with 0.1% formic acid, the pH is maintained below the pKa of the carboxylic acid groups. This ensures the analyte exists predominantly in its protonated, non-ionized (neutral) form.[2] The neutral form is significantly less polar than its ionized counterpart, allowing for effective hydrophobic interaction with the C18 stationary phase and leading to excellent retention and peak symmetry. The nitrophenyl group provides a strong UV chromophore, making UV detection at 254 nm an ideal choice for sensitive and specific quantification.[5][6]

G cluster_0 At Neutral pH (e.g., pH 7) cluster_1 In Acidic Mobile Phase (e.g., pH < 3) cluster_2 Chromatographic Interaction Neutral_pH Analyte: 3-(4-nitrophenyl)pentanedioate State: Ionized (COO⁻) Polarity: High C18_Column Reversed-Phase C18 Column (Nonpolar) Neutral_pH->C18_Column Poor Interaction (Leads to Poor Retention) Low_pH Analyte: this compound State: Neutral (COOH) Polarity: Reduced Low_pH->C18_Column Strong Hydrophobic Interaction (Leads to Good Retention)

Diagram 1: Effect of mobile phase pH on analyte ionization and retention.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (>95% purity)[3]

  • Acetonitrile (HPLC grade, UV cutoff < 190 nm)

  • Water (HPLC grade, Type I or equivalent)

  • Formic acid (LC-MS grade, ~99%)

Instrumentation
  • HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column specifically designed for stability in highly aqueous mobile phases is recommended.[7]

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Detailed Experimental Protocol

The entire analytical workflow is summarized in the diagram below.

HPLC_Workflow A 1. Mobile Phase Preparation D 4. HPLC System Configuration A->D B 2. Standard Solution Preparation E 5. System Suitability Test (SST) B->E C 3. Sample Preparation F 6. Sample Analysis Sequence C->F D->E E->F G 7. Data Processing & Quantification F->G

Diagram 2: Overall HPLC analytical workflow.
Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and degas for 15 minutes using sonication or online degasser.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

Standard Solution Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the primary stock standard with Mobile Phase A. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of 50:50 acetonitrile:water to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]

HPLC System Parameters

The following parameters provide a robust starting point for the analysis.

ParameterRecommended SettingJustification
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmProvides good retention for hydrophobic compounds. A smaller particle size (e.g., 2.7 µm) can be used for higher efficiency.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization, thereby increasing retention.[2][6]
Mobile Phase B AcetonitrileCommon strong solvent in reversed-phase HPLC with good UV transparency.
Gradient Program Time (min) %B 0.0
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[6]
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency. It also ensures run-to-run reproducibility.[5]
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[5][6] A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
System Suitability and Analysis
  • Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of a mid-level working standard (e.g., 50 µg/mL). The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor (Asymmetry): Between 0.9 and 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • RSD of Retention Time: ≤ 1.0%.

  • Calibration: Inject the working standards in duplicate from lowest to highest concentration.

  • Sample Analysis: Inject the prepared samples. It is good practice to run a check standard after every 10-15 sample injections to monitor system performance.

Data Analysis and Interpretation

  • Identification: The analyte is identified by comparing its retention time to that of the reference standard.

  • Quantification: Construct a linear calibration curve by plotting the peak area versus the concentration of the working standards. The concentration of this compound in the samples is determined using the linear regression equation derived from this curve (y = mx + c).

  • Peak Purity: If a PDA detector is used, assess the peak purity to ensure no co-eluting impurities are interfering with the analyte peak.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-UV method for the analysis of this compound. By controlling the mobile phase pH to suppress ionization, the method achieves excellent retention, peak shape, and reproducibility on a standard C18 column. The protocol is suitable for routine quality control, stability testing, and research applications, offering a reliable tool for scientists and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-(4-nitrophenyl)pentanedioic acid (also known as 3-(4-nitrophenyl)glutaric acid). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By providing in-depth, mechanism-driven troubleshooting advice and validated protocols, this guide aims to help you improve reaction yields, enhance product purity, and streamline your workflow.

Section 1: Synthesis Overview & Key Challenges

The synthesis of this compound is a classic example of carbon-carbon bond formation that requires precise control over reaction conditions to achieve high yields and purity. A robust and common pathway involves a tandem Knoevenagel condensation and Michael addition, followed by a final hydrolysis and decarboxylation step.

This approach builds the carbon skeleton methodically but presents several potential pitfalls, including incomplete reactions, the formation of side products, and purification difficulties. The following workflow diagram outlines the primary synthetic strategy addressed in this guide.

SynthesisWorkflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Decarboxylation Reactant1 4-Nitrobenzaldehyde Intermediate1 Diethyl 2-(4-nitrobenzylidene)malonate Reactant1->Intermediate1 Reactant2 Diethyl Malonate (2 eq.) Reactant2->Intermediate1 Catalyst1 Piperidine/Pyridine Catalyst1->Intermediate1 Base2 Sodium Ethoxide Intermediate2 Tetraethyl 2-(4-nitrophenyl)propane- 1,1,3,3-tetracarboxylate Base2->Intermediate2 Reagent3 H2SO4 / H2O FinalProduct This compound Reagent3->FinalProduct Intermediate1->Intermediate2 Intermediate2->FinalProduct

Caption: General workflow for synthesizing this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Q1: My initial Knoevenagel condensation is providing a low yield. What are the critical parameters?

A: The Knoevenagel condensation is a nucleophilic addition to a carbonyl group followed by dehydration.[1] Its success hinges on effectively generating the nucleophile from diethyl malonate and efficiently removing the water byproduct.

  • Causality (The "Why"): 4-Nitrobenzaldehyde is a reactive aldehyde, but the acidity of diethyl malonate's α-protons (pKa ≈ 13) requires a suitable base for deprotonation. Weakly basic amines like piperidine or catalysts like boric acid are preferred over strong bases (e.g., alkoxides) at this stage to prevent the self-condensation of the aldehyde (Cannizzaro reaction).[1][2] The reaction is an equilibrium, and removing the water formed drives the reaction towards the product, the α,β-unsaturated enone.[1]

  • Troubleshooting Steps:

    • Catalyst Choice: Ensure you are using a suitable catalyst. Piperidine, often with a pyridine co-solvent, is highly effective.[1] Boric acid in ethanol is a greener alternative that can also give excellent yields.[2]

    • Water Removal: If running the reaction in a solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water as it forms. This is one of the most effective ways to drive the reaction to completion.

    • Reagent Purity: Verify the purity of your 4-nitrobenzaldehyde. Aldehydes can oxidize to carboxylic acids upon storage, which will inhibit the reaction. Use freshly purified aldehyde if necessary.

    • Temperature: While the reaction often proceeds at reflux, excessively high temperatures can lead to side product formation. Monitor the reaction by TLC to determine the optimal temperature and time.

Q2: The subsequent Michael addition of the second malonate equivalent is sluggish. How can I improve this step?

A: The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] The intermediate from the Knoevenagel step, diethyl 2-(4-nitrobenzylidene)malonate, is an excellent Michael acceptor due to the strong electron-withdrawing nitro and ester groups. The challenge lies in generating a sufficient concentration of the nucleophilic malonate enolate.

  • Causality (The "Why"): Unlike the Knoevenagel condensation, this step requires a strong base to fully deprotonate diethyl malonate and form the sodium enolate, a potent nucleophile. Sodium ethoxide (NaOEt) in ethanol is the classic and most effective base for this purpose because it is non-nucleophilic enough to avoid side reactions with the ester groups (transesterification is not an issue when the alcohol matches the ester).[4]

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: Use a strong, non-nucleophilic base like sodium ethoxide. Ensure at least one full equivalent of the base is used relative to the second equivalent of diethyl malonate to ensure complete enolate formation.

    • Anhydrous Conditions: The malonate enolate is highly basic and will be quenched by protic solvents like water. Ensure your ethanol is anhydrous and the reaction is protected from atmospheric moisture with a drying tube.

    • Temperature Control: The initial enolate formation can be exothermic. It is often best to prepare the sodium diethyl malonate solution at 0-5 °C before adding the Michael acceptor. The subsequent addition reaction may then be run at room temperature or with gentle heating to ensure completion.[5]

    • Reaction Monitoring: Follow the disappearance of the yellow-colored diethyl 2-(4-nitrobenzylidene)malonate intermediate by TLC to track progress.

Q3: My final hydrolysis and decarboxylation step is incomplete, leaving ester or poly-acid intermediates. How can I drive it to completion?

A: This final step involves the saponification of four ester groups followed by the decarboxylation of two unstable β-keto acid moieties that form transiently. It is a demanding transformation that requires harsh conditions.

  • Causality (The "Why"): The tetra-ester intermediate is sterically hindered, and hydrolyzing all four ester groups requires a strong acid or base and significant thermal energy. Acid-catalyzed hydrolysis (e.g., with aqueous sulfuric or hydrochloric acid) is often preferred as it directly yields the carboxylic acids and promotes decarboxylation in a single, high-temperature reflux step.[6] The geminal dicarboxylic acids formed upon hydrolysis are unstable and readily lose CO₂ when heated, driving the reaction to the desired 3-substituted glutaric acid.[7]

  • Troubleshooting Steps:

    • Optimal Reagent: A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is highly effective. Alternatively, refluxing with concentrated hydrochloric acid can also be used.[8]

    • Sufficient Time and Temperature: This step is often slow. Ensure the reaction is refluxed vigorously for a sufficient period (typically 6-12 hours). Monitor the reaction by TLC (using a polar mobile phase) or by checking the solubility of an aliquot in a basic aqueous solution (the final diacid should be fully soluble).

    • Workup Procedure: After cooling, the product often precipitates upon dilution with cold water. Ensure the mixture is thoroughly chilled to maximize precipitation before filtration.

Q4: I am struggling with the purification of the final product. What are the best methods?

A: The primary impurities are often unreacted starting materials or byproducts from incomplete hydrolysis. The crystalline nature of this compound makes recrystallization the most effective purification method.[9]

  • Causality (The "Why"): The desired product is a dicarboxylic acid, giving it distinct solubility properties. It is relatively insoluble in cold water but more soluble in hot water and polar organic solvents like ethanol or ethyl acetate. Impurities like mono-acids or residual esters will have different polarities and solubilities.

  • Troubleshooting Steps:

    • Solvent Selection for Recrystallization:

      • Water: Hot water is an excellent and green solvent for recrystallization. The product's solubility increases significantly with temperature.

      • Mixed Solvent Systems: For more stubborn impurities, a mixed solvent system like ethyl acetate/hexane or chloroform/hexane can be effective.[10] Dissolve the crude product in a minimum of hot ethyl acetate and then slowly add hexane until turbidity appears. Cooling will then yield crystals.

      • Benzene/Ether: Some older procedures report recrystallization from benzene-ether mixtures.[7]

    • Acid-Base Extraction: Before recrystallization, you can perform an acid-base wash. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with a non-polar organic solvent like ether to remove neutral impurities (like esters), and then re-acidify the aqueous layer with HCl to precipitate the purified dicarboxylic acid.

    • Characterization: Confirm the purity of the final product by measuring its melting point and comparing it to the literature value (reported as 166.5-167.3 °C for the similar chloro- derivative, expect a different value for the nitro- compound).[11] Use NMR and IR spectroscopy to confirm the structure.

Section 3: Detailed Experimental Protocol

This protocol details the synthesis of this compound.

Reagent Summary Table
ReagentMW ( g/mol )AmountMolesEquivalents
4-Nitrobenzaldehyde151.1215.1 g0.101.0
Diethyl Malonate160.1735.2 g (32.0 mL)0.222.2
Piperidine85.151.7 g (2.0 mL)0.020.2
Ethanol (Anhydrous)46.07~250 mL--
Sodium Metal22.992.3 g0.101.0
Sulfuric Acid (Conc.)98.08100 mL--
Water18.02100 mL--
Step 1: Synthesis of Diethyl 2-(4-nitrobenzylidene)malonate
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 4-nitrobenzaldehyde (15.1 g, 0.10 mol), diethyl malonate (17.6 g, 0.11 mol, 1.1 eq), piperidine (2.0 mL), and toluene (100 mL).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (approximately 3-4 hours). Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Cool the reaction mixture to room temperature. Wash the organic solution sequentially with 2M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting yellow solid or oil can be used in the next step without further purification.

Step 2: Michael Addition to form Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate
  • In a separate 500 mL flame-dried flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 0.10 mol) in small pieces to anhydrous ethanol (150 mL) at 0 °C. Allow all the sodium to react completely.

  • To the sodium ethoxide solution, add the remaining diethyl malonate (17.6 g, 0.11 mol) dropwise at 0 °C.

  • Dissolve the crude product from Step 1 in anhydrous ethanol (50 mL) and add it dropwise to the sodium diethyl malonate solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. The reaction mixture may become a thick slurry.

  • Quench the reaction by pouring it into a beaker of ice water (300 mL) and acidify to pH ~5 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and evaporate the solvent to yield the crude tetra-ester.

Step 3: Hydrolysis and Decarboxylation
  • Transfer the crude tetra-ester from Step 2 to a 500 mL round-bottom flask.

  • Carefully add a 1:1 mixture of concentrated sulfuric acid and water (200 mL total). Caution: This addition is exothermic.

  • Heat the mixture to a vigorous reflux for 8-12 hours. The mixture will become a dark, homogenous solution.

  • Cool the reaction flask in an ice bath. The product will begin to precipitate. Add an additional 200 mL of ice water to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven at 60-70 °C.

  • Recrystallize the dried solid from hot water to yield pure this compound as pale-yellow crystals.

References

Technical Support Center: Synthesis of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 3-(4-nitrophenyl)pentanedioic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating potential side products during this multi-step synthesis. Our focus is on the causality behind experimental outcomes, enabling you to troubleshoot effectively and optimize your reaction conditions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and robust strategy for synthesizing this compound involves a tandem Knoevenagel condensation and Michael addition, followed by hydrolysis and decarboxylation. The overall process begins with the reaction of 4-nitrobenzaldehyde with an active methylene compound, such as diethyl malonate, catalyzed by a weak base.

The synthesis can be conceptualized in three main stages:

  • C-C Bond Formation: 4-nitrobenzaldehyde is reacted with two equivalents of diethyl malonate. The first equivalent undergoes a Knoevenagel condensation to form an α,β-unsaturated intermediate.[1][2] The second equivalent then adds to this intermediate via a Michael addition.[3][4] This sequence creates the core carbon skeleton of the target molecule.

  • Hydrolysis: The resulting tetra-ester intermediate is hydrolyzed, typically under strong acidic or basic conditions, to convert the four ester groups into carboxylic acids.[5][6]

  • Decarboxylation: The hydrolyzed intermediate, a tetracarboxylic acid, is unstable and readily undergoes decarboxylation upon heating to yield the final dicarboxylic acid product, this compound.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Decarboxylation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Diethyl Malonate (2 eq.) Diethyl Malonate (2 eq.) Knoevenagel_Michael Knoevenagel Condensation & Michael Addition Tetra-ester Intermediate Tetra-ester Intermediate Hydrolysis Hydrolysis Tetracarboxylic Acid Intermediate Tetracarboxylic Acid Intermediate Decarboxylation Decarboxylation Final Product This compound

Q2: What are the primary classes of side products that can form during this synthesis?

Side products can originate from any stage of the reaction. Understanding their origin is key to prevention. They can be broadly categorized as:

  • Incomplete Reactions: Unreacted starting materials or stable intermediates, such as the mono-addition product from the Michael reaction or partially hydrolyzed ester/amide compounds.

  • Competing Reactions: Products from alternative reaction pathways, such as the self-condensation of starting materials or polymerization of unsaturated intermediates.[7]

  • Degradation Products: Formed if reaction conditions (e.g., temperature, pH) are too harsh, leading to decomposition of reactants or products.

Q3: How do the reaction conditions, particularly the choice of base and temperature, influence side product formation?

Reaction conditions are critical for controlling selectivity and minimizing impurities.

  • Base Selection: In the Knoevenagel condensation, a weak base (e.g., piperidine, pyridine) is essential.[8] A strong base like sodium hydroxide would deprotonate the active methylene compound too aggressively and could also promote an undesired self-condensation of any enolizable aldehyde or ketone starting materials.[2]

  • Temperature Control: The initial C-C bond formation is often exothermic. Insufficient cooling can lead to runaway reactions and the formation of polymeric materials or other degradation products.[7] Conversely, the hydrolysis and decarboxylation steps require heating; however, excessive temperatures can cause charring or decomposition of the aromatic nitro-compound.

  • Stoichiometry: Using an excess of one reagent is a common tactic to drive a reaction to completion, but it guarantees the presence of that unreacted reagent in the crude product, complicating purification.[9] Careful control over the molar ratios is therefore crucial.

Troubleshooting Guide: Isolating and Identifying Side Products

This guide provides actionable solutions to common problems encountered during the synthesis.

Issue 1: The final product shows low purity with significant amounts of a lower molecular weight compound identified as 4-nitrobenzaldehyde.
  • Probable Cause: This indicates an incomplete Knoevenagel condensation, the first step of the synthesis. The reaction may have stalled due to catalyst inefficiency, insufficient reaction time, or unfavorable conditions.

  • Recommended Actions:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the 4-nitrobenzaldehyde spot is a key indicator of completion.

    • Catalyst Integrity: Ensure the amine catalyst (e.g., piperidine) has not degraded. Use a freshly opened bottle or distill the catalyst before use.

    • Optimize Conditions: If the reaction stalls, consider a modest increase in temperature or extending the reaction time. Ensure the active methylene compound is of high purity, as impurities can inhibit the catalyst.[8]

Issue 2: Mass spectrometry of the crude product reveals a mass corresponding to an incompletely hydrolyzed intermediate (e.g., a mono- or di-ester).
  • Probable Cause: The hydrolysis of the sterically hindered tetra-ester intermediate is often challenging and may not proceed to completion. Alkaline hydrolysis can be particularly slow and may stop at the amide stage if not driven sufficiently.[10][11] Acid-catalyzed hydrolysis is typically more effective for complete conversion to the carboxylic acid.[5]

  • Recommended Actions:

    • Force Hydrolysis to Completion: If an intermediate is detected, re-subject the crude product to the hydrolysis conditions. Switching from basic to acidic hydrolysis (e.g., refluxing in 6M HCl) is often effective.[11]

    • Increase Reaction Vigor: Extend the reflux time or use a more concentrated acid/base solution, while monitoring for potential degradation of the desired product via TLC.

CompoundFormulaMolecular Weight ( g/mol )Notes
Desired Product C11H11NO6253.21This compound[12]
Mono-ethyl Ester Intermediate C13H15NO6281.26Result of incomplete hydrolysis.
Di-ethyl Ester Intermediate C15H19NO6309.31Result of incomplete hydrolysis.
Amide Intermediate C11H12N2O5252.23Can form during hydrolysis of a nitrile precursor or under certain basic hydrolysis conditions.[6]

Table 1: Molecular Weights of Target Product and Potential Hydrolysis-Related Side Products.

Issue 3: The ¹H NMR spectrum of the purified product shows correct signals for the main structure, but the integration is off, and there are additional, complex aliphatic signals.
  • Probable Cause: This is a classic sign of a double Michael addition or an oligomeric side product.[13] This occurs when the initial Michael adduct, which still contains potentially reactive sites, reacts with another molecule of the Michael donor or acceptor. This is more likely if the concentration of reactants is high.

  • Recommended Actions:

    • Control Reactant Concentration: The most effective preventative measure is to add the Michael donor slowly to a dilute solution of the Michael acceptor. This keeps the concentration of the reactive intermediate low and favors the desired 1:1 adduct.

    • Purification Strategy: These higher molecular weight side products are typically much less polar than the desired dicarboxylic acid. They can often be removed during workup by washing the aqueous basic solution of the product with an organic solvent like ether or ethyl acetate before acidification. Recrystallization can also be an effective purification method.[7]

G start Analyze Crude Product (NMR, LC-MS) q1 Unreacted Starting Materials Detected? start->q1 a1_yes Incomplete C-C Bond Formation q1->a1_yes Yes q2 Intermediate Mass Detected (e.g., Ester/Amide)? q1->q2 No s1 Solution: - Increase reaction time/temp - Check catalyst activity - Monitor reaction via TLC a1_yes->s1 a2_yes Incomplete Hydrolysis q2->a2_yes Yes q3 Complex Aliphatic Signals / Incorrect Integration? q2->q3 No s2 Solution: - Re-subject to hydrolysis - Switch from basic to acidic conditions - Increase reflux time a2_yes->s2 a3_yes Double Michael Addition or Polymerization q3->a3_yes Yes end_node Pure Product q3->end_node No s3 Solution: - Use dilute reactant solutions - Slow addition of reagents - Refine purification strategy a3_yes->s3

Experimental Protocols

Protocol 1: TLC Monitoring of the Knoevenagel/Michael Addition

This protocol is essential for determining the endpoint of the initial C-C bond-forming reaction and identifying the presence of unreacted starting materials.

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Select Eluent: A solvent system of 3:1 Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed to achieve good separation.

  • Spotting: On the baseline of the TLC plate, spot the following:

    • Lane 1: 4-nitrobenzaldehyde starting material (co-spot).

    • Lane 2: Diethyl malonate starting material (co-spot).

    • Lane 3: The reaction mixture (aliquot taken directly from the reaction).

  • Development: Place the plate in a chamber with the chosen eluent and allow the solvent front to rise.

  • Visualization: Visualize the plate under UV light (254 nm). 4-nitrobenzaldehyde is highly UV-active.

  • Analysis: The reaction is complete when the spot corresponding to 4-nitrobenzaldehyde in the reaction mixture lane (Lane 3) has completely disappeared. The product, a large tetra-ester, will have a much lower Rf value (run a shorter distance) than the starting aldehyde.

Protocol 2: Confirmatory Hydrolysis of Amide/Ester Side Products

If LC-MS or other analyses suggest the presence of partially hydrolyzed side products, this procedure can be used to convert them to the desired dicarboxylic acid.

  • Combine Materials: In a round-bottom flask, combine the impure product with a 10-fold excess (by volume) of 6M hydrochloric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitor: Periodically take a small aliquot, neutralize it, and analyze by TLC or LC-MS to check for the disappearance of the intermediate.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The desired dicarboxylic acid product, being less soluble in the acidic aqueous solution, will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove residual HCl and ammonium chloride.

  • Drying: Dry the purified product in a vacuum oven. Confirm purity by NMR and melting point.

References

Technical Support Center: Enhancing the Purity of Crude 3-(4-nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the purity of crude 3-(4-nitrophenyl)pentanedioic acid. This document moves beyond simple procedural lists to explain the scientific principles behind each step, ensuring a robust and reproducible purification process.

Introduction

This compound, also known as 3-(4-nitrophenyl)glutaric acid, is a key intermediate in various synthetic pathways.[1] The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Crude samples of this acid can contain a variety of impurities stemming from unreacted starting materials, byproducts of the synthesis, or degradation products.[2][3] This guide provides a comprehensive approach to troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes, such as the Michael addition or similar condensation reactions, common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.[2]

  • Reaction Intermediates: Incompletely reacted intermediates.[2]

  • Side-Products: Compounds formed from unintended side reactions, such as decarboxylation or polymerization products.[2]

  • Structurally Related Dicarboxylic Acids: Homologous dicarboxylic acids that can interfere with subsequent reactions like polymerization.[4]

Q2: How can I assess the initial purity of my crude sample?

A2: Several analytical techniques can be employed to determine the purity of your starting material:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the main component and detecting impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and helps identify organic impurities.[2]

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value indicates the presence of impurities.[5] Pure this compound should have a sharp melting point.

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification techniques for this solid organic acid are:

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid compound.[5][6]

  • Acid-Base Extraction: Useful for separating the acidic product from neutral or basic impurities.

  • Column Chromatography: Effective for separating compounds with different polarities, though it can be less practical for large-scale purifications.[6]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present several challenges. This section addresses common issues and provides systematic solutions.

Issue 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: The chosen solvent is inappropriate for your compound. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at both room temperature and their boiling points. Suitable solvents for dicarboxylic acids often include water, ethanol, acetic acid, or mixtures like ethanol/water.[7][8]

    • Increase Solvent Volume: You may not be using enough solvent. Add the solvent in small portions to the heated mixture until the solid dissolves. However, avoid using a large excess, as this will reduce your yield.[5][9]

  • Expert Insight: The presence of insoluble impurities can be misleading. If the bulk of your compound dissolves but a small amount of solid remains, this is likely an impurity that can be removed by hot filtration.[5][7]

Issue 2: No crystals form upon cooling.
  • Possible Cause & Solution:

    • Supersaturation Not Reached: The solution may be too dilute.

      • Action: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

    • Inhibition of Nucleation: Crystal growth requires nucleation sites.

      • Action 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[4]

      • Action 2 (Seeding): If you have a small amount of pure product, add a "seed crystal" to the cooled solution to induce crystallization.[4]

    • Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice.

      • Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

Issue 3: The compound "oils out" instead of crystallizing.
  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is highly supersaturated with impurities.[6][7] When the solution cools, the compound melts before it can crystallize, forming an oil.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.[9]

    • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.[6]

    • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[9]

Issue 4: The recrystallized product has a low yield.
  • Possible Cause & Solution:

    • Excessive Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor.[9]

      • Action: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.[9]

    • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product may crystallize prematurely in the funnel.

      • Action: Use a pre-heated funnel and flask for the hot filtration to maintain a high temperature and prevent premature crystallization.

    • Washing with Warm Solvent: Washing the collected crystals with warm solvent will dissolve some of your product.

      • Action: Always wash the crystals with a small amount of ice-cold solvent.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, a mixture of ethanol and water is often effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-heated flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4][5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.[6]

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, like hydrochloric acid, until the product precipitates out.[10]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove any remaining salts.[10]

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility at 25°CSolubility at Boiling PointComments
WaterSparingly solubleSolubleGood for final precipitation.
EthanolSolubleVery SolubleGood initial solvent.
Ethyl AcetateModerately SolubleVery SolubleCan be used for extraction.
HexaneInsolubleInsolubleUseful as an anti-solvent.
TolueneSparingly solubleSolubleCan be used, but ethanol/water is often preferred.

Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat C Hot Solution D Hot Gravity Filtration (Optional, for insolubles) C->D E Clear Hot Solution D->E F Slow Cooling to RT E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Crystal Formation

Troubleshooting_Crystallization Start No Crystals Formed Action1 Scratch Inner Surface of Flask Start->Action1 Action2 Add a Seed Crystal Action1->Action2 Failure Result Crystals Form Action1->Result Success Action3 Evaporate Some Solvent & Recool Action2->Action3 Failure Action2->Result Success Action3->Result Success NoResult Still No Crystals Action3->NoResult Failure

Caption: A decision-making guide for inducing crystallization when no crystals form upon cooling.

References

Technical Support Center: Recrystallization of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recrystallization of 3-(4-nitrophenyl)pentanedioic acid.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: this compound is a polar molecule containing two carboxylic acid groups and a nitro group. Therefore, polar solvents are more likely to be effective. Consider solvents like ethanol, methanol, acetic acid, or mixtures containing water (e.g., ethanol/water).[1][2] If you are using a non-polar solvent, it is unlikely to be effective.

  • Solvent Volume: You may not be using a sufficient amount of solvent. For a successful recrystallization, the compound should be soluble in the hot solvent but sparingly soluble in the cold solvent.[3] Gradually add more hot solvent in small portions until the solid dissolves. However, be mindful that adding too much solvent will lead to poor or no yield upon cooling.

  • Insoluble Impurities: It is possible that the undissolved material is an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you may need to perform a hot filtration to remove the insoluble material before proceeding with the cooling and crystallization steps.[1][4]

Q2: The compound "oiled out" of the solution instead of forming crystals. How can I fix this?

A2: "Oiling out," or the separation of the solute as a liquid instead of a solid, is a common problem, especially with compounds that have a low melting point or when the solution is highly supersaturated.[5][6][7][8]

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out.[6] Allow the solution to cool slowly to room temperature on the benchtop, undisturbed. You can further slow the cooling process by insulating the flask. Once at room temperature, you can then move the flask to an ice bath to maximize crystal formation.[6][8]

  • Lower the Solute Concentration: Oiling out is often a result of high supersaturation.[6] Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool slowly again.[9]

  • Change the Solvent System: The chosen solvent or solvent mixture may be promoting oiling out. Experiment with different solvents or solvent pairs.[6][7] For instance, if you are using a single solvent, try a mixed solvent system where the compound is very soluble in one solvent and less soluble in the other.[10]

  • Induce Crystallization Above the Oiling Out Temperature: Try to induce crystallization at a temperature where the compound is still soluble enough to not oil out. This can be achieved by adding a seed crystal or by scratching the inside of the flask with a glass rod at the surface of the solution.[3][11]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

A3: The failure of crystals to form is usually due to either using too much solvent or a state of supersaturation.[8]

  • Too Much Solvent: This is the most common reason for crystallization failure.[8] If the solution is not saturated at the lower temperature, no crystals will form. To remedy this, you can boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[9][12]

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its solubility, but there are no nucleation sites for crystal growth to begin.[8] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass stirring rod at the liquid-air interface. This can create microscopic scratches that serve as nucleation sites.[11][12]

    • Add a seed crystal of the pure compound, if available. This provides a template for crystal growth.[11]

  • Insufficient Cooling: Ensure the solution has been cooled for a sufficient amount of time in an ice bath.

Q4: The recrystallization resulted in a very low yield. How can I improve it?

A4: A low yield can be caused by several factors during the recrystallization process.

  • Using Excessive Solvent: As mentioned previously, using too much solvent will keep a significant amount of your product dissolved in the mother liquor even after cooling.[11] Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, some of the product may crystallize along with the impurities and be lost. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.[11] Always use a minimal amount of ice-cold solvent for washing.

  • Inappropriate Solvent Choice: If the compound has a relatively high solubility in the cold solvent, a significant amount will be lost in the mother liquor. A good recrystallization solvent is one in which the compound has high solubility when hot and very low solubility when cold.

Q5: The resulting crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?

A5: Colored impurities can often be removed by using activated charcoal.

  • Add Activated Charcoal: After dissolving your crude product in the hot solvent, and before any hot filtration, allow the solution to cool slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heat and Filter: Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[9]

Data Presentation

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Notes
WaterH₂O10080.1High polarity, good for dissolving polar compounds, especially salts of carboxylic acids.
EthanolC₂H₅OH7824.5Good general-purpose polar solvent. Often used in a mixture with water.[2]
MethanolCH₃OH6532.7Another good polar solvent, similar to ethanol.
Acetic AcidCH₃COOH1186.2A polar, protic solvent that can be effective for dissolving carboxylic acids.
AcetoneC₃H₆O5620.7A polar aprotic solvent. Can be a good choice for moderately polar compounds.[2]
Ethyl AcetateC₄H₈O₂776.0A moderately polar solvent.
IsopropanolC₃H₈O8218.3A polar solvent, less volatile than ethanol.

Data sourced from publicly available chemical property databases.

Experimental Protocols

The following is a general protocol for the recrystallization of this compound, based on standard laboratory techniques for dicarboxylic acids and nitro-containing aromatic compounds.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Glass funnel

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring or swirling.[13] Continue to add small portions of the hot solvent until the solid is completely dissolved.[13] Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[13] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][13]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period of time. The crystals can then be transferred to a watch glass to air dry further.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Failed Recrystallization start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve solid_remains Solid remains? dissolve->solid_remains hot_filtration Perform hot filtration dissolve->hot_filtration Insoluble impurities present add_solvent Add more hot solvent solid_remains->add_solvent Yes cool_solution Cool solution solid_remains->cool_solution No add_solvent->dissolve hot_filtration->cool_solution oiling_out Oiling out? cool_solution->oiling_out reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes no_crystals No crystals form? oiling_out->no_crystals No reheat_add_solvent->cool_solution change_solvent Change solvent reheat_add_solvent->change_solvent Oiling persists induce_crystallization Induce crystallization (scratch/seed) no_crystals->induce_crystallization Yes boil_off_solvent Boil off some solvent no_crystals->boil_off_solvent Still no crystals crystals_form Crystals form no_crystals->crystals_form No induce_crystallization->crystals_form boil_off_solvent->cool_solution boil_off_solvent->change_solvent Still no crystals filter_wash Filter and wash crystals crystals_form->filter_wash low_yield Yield low? filter_wash->low_yield check_mother_liquor Check mother liquor, optimize solvent volume low_yield->check_mother_liquor Yes impure_crystals Crystals impure? low_yield->impure_crystals No end Pure Crystals check_mother_liquor->end rerun_recrystallization Re-run recrystallization, consider charcoal impure_crystals->rerun_recrystallization Yes impure_crystals->end No rerun_recrystallization->start change_solvent->start

References

Technical Support Center: Optimizing Reaction Conditions for the Preparation of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-(4-nitrophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and achieve high-yield, high-purity outcomes.

Overview of the Synthetic Pathway

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical synthetic route involves a two-step sequence:

  • Knoevenagel Condensation: The synthesis begins with the base-catalyzed Knoevenagel condensation of 4-nitrobenzaldehyde with a suitable active methylene compound, such as diethyl malonate. This reaction forms an α,β-unsaturated intermediate.

  • Michael Addition: This is followed by a Michael 1,4-conjugate addition of a nucleophile to the activated alkene.

  • Hydrolysis: The final step is the hydrolysis of the resulting diester to yield the target dicarboxylic acid, this compound.

This guide will dissect each of these critical stages, offering insights into potential pitfalls and strategies for optimization.

Technical Support Center: Purification of 3-(4-nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-nitrophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chemical intermediate. The purification of this compound can present unique challenges, and this document provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a derivative of glutaric acid containing a nitro-substituted phenyl group.[1] Its dicarboxylic acid and nitro functionalities make it a versatile building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs), specialty chemicals, and dyes.[1][2] High purity (typically >98%) is critical because impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxicological risks in drug development pipelines.

Q2: What are the most common impurities I should expect in a crude sample?

The impurity profile depends heavily on the synthetic route. Common synthesis pathways for glutaric acid derivatives and nitrophenyl compounds suggest the following potential impurities:[3][4]

  • Unreacted Starting Materials: Such as 4-nitrobenzaldehyde or precursors to the pentanedioic acid backbone.[1]

  • Isomeric Impurities: Positional isomers like 3-(2-nitrophenyl)- or 3-(3-nitrophenyl)pentanedioic acid can form if the nitration step of a precursor lacks perfect regioselectivity.

  • Reaction Intermediates: Incomplete reactions can leave intermediates, for example, the initial product of a Michael addition or aldol-type condensation before full conversion.

  • Side-Reaction Products: Self-condensation products or polymers, especially under harsh reaction conditions (e.g., strong base or high heat).

  • Residual Solvents: Organic solvents used in the synthesis or initial work-up.

Q3: What is the best first-pass strategy for purifying this compound?

For a crystalline solid like this compound, recrystallization is the most effective and economical first-pass purification method. It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound. The choice of solvent is the most critical parameter for success.

Q4: How can I assess the purity of my sample at different stages?

A multi-faceted approach to purity analysis is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to qualitatively assess the number of components in your sample and track the progress of purification.

  • Melting Point Analysis: A pure crystalline compound will have a sharp, narrow melting range. A broad melting range typically indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[5][6][7] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) and UV detection is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My compound will not crystallize from the chosen recrystallization solvent.

  • Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed, or only an oil has separated. What's wrong?

  • Answer & Solution: This is a classic recrystallization problem stemming from several potential causes.

    • Causality: Crystal formation requires the solution to become supersaturated upon cooling. If the compound is too soluble in the cold solvent, it will simply remain in solution. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

    • Troubleshooting Steps:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure sample, add a tiny "seed crystal."

      • Re-evaluate Your Solvent: The solvent may be too good at dissolving your compound. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely when hot. You may need to use a solvent system (a mixture of a "good" solvent and a "poor" solvent). For instance, if your compound is highly soluble in ethanol, try adding water (a poor solvent for many organic compounds) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of ethanol to clarify it before cooling.

      • Reduce Solvent Volume: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration and then attempt to cool and crystallize again.

Issue 2: After recrystallization, my product is still colored (e.g., yellow or brown).

  • Question: My recrystallized this compound crystals are not white. How do I remove these colored impurities?

  • Answer & Solution: The yellow/brown color is likely due to highly conjugated, colored byproducts or residual starting materials (like 4-nitrobenzaldehyde).

    • Causality: These impurities are often present in small amounts but are intensely colored. They may have a similar solubility profile to your product, making them difficult to remove by simple recrystallization alone.

    • Troubleshooting Steps:

      • Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules.

        • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

        • Remove the flask from the heat source and add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

        • Swirl the mixture and gently reheat to boiling for a few minutes.

        • Perform a hot gravity filtration through fluted filter paper to remove the charcoal.

        • Allow the clear, filtered solution to cool and crystallize as usual.

      • Column Chromatography: If charcoal treatment fails, the impurities are likely too similar in polarity to your product. Flash column chromatography is the next logical step. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes, often with a small amount of acetic or formic acid to improve peak shape for carboxylic acids, is a good starting point.

Issue 3: HPLC analysis shows an isomeric impurity that co-crystallizes with my product.

  • Question: My product looks clean by TLC and has a sharp melting point, but HPLC/NMR shows a persistent 5% impurity that I suspect is a positional isomer (e.g., the 3-nitrophenyl analog). How can I separate them?

  • Answer & Solution: This is a challenging separation, as positional isomers often have very similar physical properties.

    • Causality: Isomers have nearly identical polarities and solubilities, making them resistant to separation by standard recrystallization or simple chromatography.

    • Troubleshooting Steps:

      • Preparative HPLC: This is the most direct but also most resource-intensive method. It uses the same principles as analytical HPLC but on a larger scale to physically separate and collect the pure fractions of your product.

      • Fractional Crystallization: This involves a series of careful, repeated recrystallization steps. It can sometimes work if there is a small but exploitable difference in solubility. It is often tedious and can lead to significant product loss.

      • pH-Mediated Salt Formation & Precipitation: This advanced technique leverages the different pKa values of the isomeric dicarboxylic acids. A similar strategy has been successfully used to separate 3- and 4-nitrophthalic acid isomers.[8]

        • Principle: Dissolve the mixture in an aqueous-organic medium. Slowly add a base (e.g., NaOH or an amine). The slightly different acidity of the isomers may cause the mono-salt of one isomer to precipitate at a specific pH before the other.[8] This requires careful pH monitoring and optimization but can be a powerful separation method.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Selection for Recrystallization
  • Place ~20-30 mg of your crude product into several small test tubes.

  • Add 0.5 mL of a different candidate solvent to each tube at room temperature. See Table 1 for suggestions.

  • Observe solubility. A good solvent should not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath.

  • A suitable solvent is one that completely dissolves the compound upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a large quantity of crystalline precipitate upon cooling.

Table 1: Common Solvents for Recrystallization of Polar Aromatic Acids

SolventBoiling Point (°C)PolarityNotes
Water (H₂O)100HighMay have low solubility even when hot. Good as an "anti-solvent."
Ethanol (EtOH)78HighOften a good starting choice for polar compounds.[9]
Isopropanol (IPA)82Medium-HighSimilar to ethanol, slightly less polar.
Ethyl Acetate (EtOAc)77MediumGood for compounds of intermediate polarity.
Toluene111LowMay be useful for removing non-polar impurities.
Acetone56Medium-HighLow boiling point can make it tricky to handle.
Acetonitrile (MeCN)82HighA polar aprotic solvent that can be effective.
Protocol 2: Flash Column Chromatography Workflow

This protocol is for removing impurities when recrystallization is insufficient.

  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the minimum amount of crude product in a strong solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% Acetic Acid). The acetic acid is crucial to prevent the carboxylic acid from streaking on the silica.

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

General Purification Workflow

This diagram outlines the logical decision-making process for purifying this compound.

PurificationWorkflow Crude Crude Product Purity_Check1 Purity Analysis (TLC, HPLC) Crude->Purity_Check1 Recrystallization Recrystallization (with optional Charcoal) Purity_Check1->Recrystallization Impure Pure_Product Pure Product Purity_Check1->Pure_Product Pure Purity_Check2 Purity Analysis Recrystallization->Purity_Check2 Chromatography Column Chromatography Purity_Check2->Chromatography Impure Purity_Check2->Pure_Product Pure Purity_Check3 Final Purity Check (HPLC > 98%) Chromatography->Purity_Check3 Purity_Check3->Pure_Product Pure Fail Impure Purity_Check3->Fail Impure

Caption: Decision workflow for purification.

Solvent Selection Logic

This diagram illustrates the logic for choosing an appropriate recrystallization solvent.

SolventSelection Start Start: Add Solvent to Crude at RT Soluble_RT Soluble at RT? Start->Soluble_RT Heat Heat Mixture Soluble_RT->Heat No Bad_Solvent1 Bad Solvent (Too Soluble) Soluble_RT->Bad_Solvent1 Yes Soluble_Hot Soluble when Hot? Heat->Soluble_Hot Cool Cool Solution Soluble_Hot->Cool Yes Bad_Solvent2 Bad Solvent (Insoluble) Soluble_Hot->Bad_Solvent2 No Crystals Crystals Form? Cool->Crystals Good_Solvent Good Solvent Crystals->Good_Solvent Yes Bad_Solvent3 Bad Solvent (No Crystals) Crystals->Bad_Solvent3 No

Caption: Logic for recrystallization solvent choice.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of 3-(4-nitrophenyl)pentanedioic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][2]

Scaling up any chemical process presents a unique set of challenges that are often not apparent at the bench scale.[3][4] Factors such as heat and mass transfer, reaction kinetics, and safety considerations become paramount.[4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of scaling up the synthesis of this nitroaromatic compound.

Plausible Synthetic Route

A common and effective method for synthesizing 3-aryl-pentanedioic acids is through a Michael addition reaction, followed by hydrolysis and decarboxylation. The synthesis of this compound can be logically approached via the pathway illustrated below. This provides the necessary context for the subsequent troubleshooting guide.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Purification A Diethyl Malonate D Diethyl 2-(4-nitrobenzylidene)malonate (Intermediate) A->D Reacts with B 4-Nitro-cinnamaldehyde or 4-Nitrostyrene derivative B->D C Base (e.g., NaOEt) C->D Catalyzes G This compound (Crude Product) D->G Hydrolyzes & Decarboxylates E Aqueous Acid (e.g., HCl) E->G F Heat F->G H Recrystallization G->H I Pure Product H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the scale-up process in a question-and-answer format.

Reaction Control & Safety

Question 1: My large-scale Michael addition reaction is showing a significant exotherm, leading to a darker product and more impurities compared to the lab scale. What's happening and how can I control it?

Answer: This is a classic example of a heat transfer problem during scale-up. As the reactor volume increases, the surface-area-to-volume ratio decreases, making it much harder to dissipate the heat generated by the exothermic Michael addition.[4] This leads to "hot spots" in the reactor, which can accelerate side reactions and cause thermal degradation of your product and starting materials.

Causality & Solution:

  • Reverse Addition: Instead of adding the base to the mixture of your reactants, consider adding the Michael donor (e.g., diethyl malonate) and acceptor mixture slowly to the base solution. This keeps the concentration of the reactive species low and allows for better temperature control.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction. However, this may increase cycle time and reduce throughput, so a balance must be found.

  • Jacket Cooling and Agitation: Ensure your reactor has an efficient cooling jacket and that the agitation is sufficient to promote heat transfer from the bulk of the reaction mixture to the reactor walls. Poor mixing is a common cause of localized hot spots.

  • Consider Continuous Flow: For larger scales, transitioning to a continuous flow reactor or microreactor can offer superior control over heat transfer due to the extremely high surface-area-to-volume ratio.[5][6] This technology allows for safer and more consistent production, especially for exothermic reactions.[7]

Heat_Transfer_Comparison cluster_batch Batch Reactor (Low Surface/Volume Ratio) cluster_flow Flow Reactor (High Surface/Volume Ratio) batch Batch Reactor Volume ∝ r³ Surface Area ∝ r² hotspot Hot Spot flow Flow Reactor Channel High Heat Transfer caption Heat dissipation is less efficient in large batch reactors.

Caption: Comparison of heat transfer efficiency in batch vs. flow reactors.

Question 2: I am preparing my 4-nitrophenyl starting material via nitration and I'm concerned about the safety of this step at a larger scale. What are the key risks?

Answer: The nitration of aromatic compounds using mixed acids (HNO₃/H₂SO₄) is a notoriously hazardous process, primarily due to its highly exothermic nature and the potential for runaway reactions.[7][8] The accumulation of unreacted starting material followed by a sudden increase in reaction rate can lead to a rapid temperature and pressure increase, posing a significant explosion risk.

Mitigation Strategies:

  • Controlled Addition: The nitrating agent must be added slowly and sub-surface to a well-agitated solution of the aromatic precursor, with constant monitoring of the internal temperature.

  • Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies to understand the reaction's thermal profile, including the onset temperature for decomposition. This data is critical for designing a safe process.

  • Continuous Flow Nitration: As with the Michael addition, continuous flow processing is increasingly being adopted for nitration reactions. It offers significant safety advantages by minimizing the reaction volume at any given time and providing superior temperature control.[9]

Yield and Purity Issues

Question 3: My yield has dropped significantly after scaling up the Michael addition. HPLC analysis shows a large amount of unreacted starting material. What should I investigate?

Answer: A drop in yield with unreacted starting material points towards issues with reaction kinetics or mixing. What works in a small flask with efficient magnetic stirring doesn't always translate to a large, mechanically stirred reactor.

Troubleshooting Steps:

  • Base Stoichiometry and Activity: Ensure the base you are using is active and added in the correct stoichiometric amount. If using a solid base, ensure it dissolves or is sufficiently dispersed.

  • Mixing Efficiency: Inadequate mixing can create zones with low concentrations of reactants or catalyst, effectively stalling the reaction. Evaluate your agitator's design, position, and speed.

  • Reaction Time and Temperature: The optimal reaction time and temperature may differ at scale. Take regular samples for HPLC analysis to track the reaction progress and determine the true endpoint. Do not rely solely on the lab-scale reaction time.

  • Solvent Quality: Ensure the solvent used at scale is of the same quality (especially regarding water content) as in the lab, as this can affect the activity of the base.

Question 4: I am observing a persistent yellow or brownish color in my final product, even after recrystallization. How can I remove these colored impurities?

Answer: Colored impurities are common in the synthesis of nitroaromatic compounds.[10] These can arise from side reactions, such as dinitration or the formation of phenolic byproducts, especially if the reaction temperature was not well-controlled.

Purification Protocol:

  • Activated Carbon Treatment: Dissolve your crude product in a suitable hot solvent. Add a small amount (typically 1-5% w/w) of activated carbon and stir for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon. This is often very effective at adsorbing colored impurities.

  • Solvent System for Recrystallization: The choice of solvent is critical. You need a system where the desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities remain in the mother liquor.[10] Experiment with different solvent systems. A mixed-solvent system (e.g., ethanol/water, toluene/heptane) often provides better selectivity than a single solvent.

Solvent SystemBoiling Point (°C)PolarityComments
Ethanol/WaterVariableHighGood for polar compounds. Adjusting the water ratio allows for fine-tuning solubility.
Toluene/HeptaneVariableLow-MediumEffective for less polar compounds. Toluene dissolves, heptane acts as anti-solvent.
Ethyl Acetate77MediumA versatile solvent, but can be prone to co-precipitation.
Acetonitrile82HighGood dissolving power, may require an anti-solvent for good recovery.

Caption: Common solvent systems for recrystallization of organic acids.

Question 5: The final hydrolysis step to get the diacid is slow and often incomplete. How can I drive this reaction to completion at a larger scale?

Answer: The hydrolysis of sterically hindered diesters can be challenging.[11] At scale, ensuring complete conversion is crucial to avoid difficult purifications of a mixture of the diacid, mono-acid, and starting diester.

Optimization Strategy:

  • Reaction Conditions: You may need more forcing conditions than at the lab scale. This could involve increasing the concentration of the acid or base used for hydrolysis, raising the temperature, or extending the reaction time.

  • Use of a Co-solvent: If your ester has poor solubility in the aqueous hydrolysis medium, adding a water-miscible co-solvent like THF or dioxane can improve reaction rates by creating a homogeneous solution.

  • In-Process Monitoring: Use HPLC to monitor the disappearance of the starting material and the mono-ester intermediate. The reaction should only be considered complete when the levels of these are below your specified limit (e.g., <0.5%).

Troubleshooting_Yield Start Low Yield in Michael Addition Q1 HPLC shows unreacted starting material? Start->Q1 A1_Yes Check: - Base activity/stoichiometry - Mixing efficiency - Reaction time/temp Q1->A1_Yes Yes A1_No HPLC shows byproducts? Q1->A1_No No A2_Yes Check: - Temperature control (exotherm) - Reactant addition rate - Starting material purity A1_No->A2_Yes Yes A2_No Investigate work-up and isolation procedure for losses. A1_No->A2_No No

Caption: Decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A: The most critical parameters are those that, when varied, have a significant impact on product quality and safety. For this synthesis, they are:

  • Temperature: Crucial for controlling side reactions in both the Michael addition and any preceding nitration step.

  • Rate of Reagent Addition: Essential for managing exotherms and minimizing impurity formation.

  • Agitation Speed: Directly impacts mixing efficiency, which affects reaction rates and heat transfer.

  • pH during Hydrolysis and Work-up: Controls the protonation state of the diacid, which is critical for its successful isolation.

Q2: How can I handle the waste streams generated during this process in a more sustainable way?

A: Scaling up often magnifies waste disposal challenges.[12] Consider the following:

  • Solvent Recycling: Where possible, distill and reuse solvents from recrystallization or extraction steps.

  • Acid/Base Neutralization: Neutralize acidic and basic aqueous streams before disposal. Be mindful of the heat generated during neutralization.

  • Process Intensification: Adopting continuous flow manufacturing can reduce solvent usage and improve reaction efficiency, thereby minimizing waste at the source.[9]

Q3: What analytical methods are recommended for in-process controls (IPCs)?

A: Robust in-process controls are vital for a successful scale-up.

  • HPLC: The primary tool for monitoring reaction completion, identifying impurities, and assessing product purity.

  • TLC: A quick, qualitative method for tracking the progress of a reaction, especially during process development.

  • NMR: Useful for structural confirmation of the final product and key intermediates.

  • FTIR: Can be used to monitor the disappearance of certain functional groups (e.g., the C=O stretch of a starting aldehyde).

Experimental Protocols

Protocol 1: General Procedure for Activated Carbon Treatment
  • Transfer the crude, colored this compound to a reactor suitable for heating and stirring.

  • Add the chosen recrystallization solvent (e.g., ethanol) in a sufficient amount to fully dissolve the solid at reflux.

  • Heat the mixture to reflux with vigorous stirring until all the solid has dissolved.

  • Reduce the temperature slightly below reflux.

  • Carefully add 2% w/w of activated carbon to the solution. Be cautious as this can cause bumping.

  • Stir the mixture at this temperature for 20 minutes.

  • Prepare a filter bed by packing a small layer of celite into a heated filter funnel.

  • Filter the hot solution through the celite pad to remove the activated carbon.

  • Rinse the reactor and the filter cake with a small amount of hot solvent and combine the filtrates.

  • Proceed with the cooling and crystallization of the decolorized solution.

Protocol 2: HPLC Monitoring of Diester Hydrolysis
  • Sample Preparation: At timed intervals (e.g., every hour), carefully take a small aliquot (approx. 0.1 mL) from the reaction mixture. Quench it immediately in a known volume (e.g., 10 mL) of a suitable diluent (e.g., 50:50 acetonitrile:water) to stop the reaction.

  • Analysis Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid in Water and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Interpretation: Integrate the peak areas for the starting diester, the mono-ester intermediate, and the final diacid product. Calculate the relative percentage of each component. The reaction is complete when the area% of the starting material and intermediate are below the predefined specification.

References

Technical Support Center: 3-(4-nitrophenyl)pentanedioic acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(4-nitrophenyl)pentanedioic acid. It covers common issues encountered during analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of this compound can be challenging due to its polarity and specific structural features.

Troubleshooting Guide: NMR
ProblemPossible Cause(s)Suggested Solution(s)
Broad or missing -COOH proton signal 1. Chemical Exchange: Rapid exchange of the acidic proton with residual water in the solvent (e.g., DMSO-d₆) or with other acidic protons.[1] 2. Hygroscopic Solvent: DMSO-d₆ is very hygroscopic and readily absorbs moisture.[1] 3. Concentration Effects: Hydrogen bonding can broaden the signal, and this is concentration-dependent.[2]1. Use a very dry solvent: Use freshly opened deuterated solvent or dry it over molecular sieves (3Å).[1] 2. D₂O Exchange: Add a drop of D₂O to the NMR tube. The -COOH signal will disappear, confirming its identity.[3][4] 3. Adjust Concentration: Try running the sample at a different concentration.
Poor Resolution / Broad Peaks (General) 1. Inhomogeneity: The magnetic field is not homogeneous ("shimming" is poor). 2. Particulate Matter: Undissolved sample or dust in the NMR tube disrupts magnetic field homogeneity.[5][6] 3. High Concentration: A highly concentrated sample can lead to increased viscosity and broader lines. 4. Paramagnetic Impurities: Presence of paramagnetic metals can cause significant line broadening.[5]1. Reshim: Perform manual or automatic shimming on the spectrometer. 2. Filter the Sample: Filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube.[6][7] 3. Dilute the Sample: Prepare a more dilute sample. 4. Purify the Sample: Use purification techniques like recrystallization or chromatography.
Low Signal-to-Noise (S/N) Ratio 1. Low Sample Concentration: Insufficient amount of sample dissolved.[8] 2. Insufficient Scans: The number of scans is too low to average out the noise.1. Increase Concentration: For ¹H NMR, aim for 5-25 mg in 0.6-0.7 mL of solvent. For ¹³C NMR, a higher concentration (e.g., 20-50 mg) is needed.[5] 2. Increase Number of Scans: Increase the ns parameter on the spectrometer. Remember that S/N increases with the square root of the number of scans.
Unexpected Peaks in the Spectrum 1. Solvent Impurities: Residual protonated solvent (e.g., DMSO-d₅ in DMSO-d₆) or water.[1][8] 2. Contamination: Grease from glassware, residual solvents from synthesis/purification, or impurities in the starting material. 3. Decomposition: The compound may be degrading in the solvent.1. Check Solvent Peaks: Refer to a deuterated solvent chart to identify common impurity peaks. 2. Ensure Cleanliness: Use clean and dry glassware and NMR tubes. Ensure purification steps were effective. 3. Run Spectrum Promptly: Acquire the spectrum soon after sample preparation.
Expected Spectral Data

The following tables summarize the expected chemical shifts for this compound. Actual values may vary based on solvent and concentration.

Table 1: Expected ¹H NMR Data (in DMSO-d₆)

Protons Chemical Shift (δ, ppm) Multiplicity Integration
-COOH ~12.0 - 12.5 Broad Singlet 2H
Aromatic (ortho to -NO₂) ~8.20 Doublet 2H
Aromatic (meta to -NO₂) ~7.60 Doublet 2H
Methine (-CH) ~3.8 - 4.0 Quintet 1H

| Methylene (-CH₂) | ~2.7 - 2.9 | Doublet of Doublets | 4H |

Note: The acidic -COOH proton signal is often very broad and may be difficult to integrate accurately.[2][3][4]

Table 2: Expected ¹³C NMR Data (in DMSO-d₆)

Carbon Chemical Shift (δ, ppm)
Carbonyl (-COOH) ~173 - 175
Aromatic (C-NO₂) ~147 - 149
Aromatic (quaternary) ~145 - 147
Aromatic (-CH) ~129 - 131
Aromatic (-CH) ~123 - 125
Methine (-CH) ~38 - 40

| Methylene (-CH₂) | ~35 - 37 |

Note: Carbonyl carbons of carboxylic acids typically appear in the 165-185 ppm range.[2][4]

NMR Troubleshooting Workflow

NMR_Troubleshooting cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution start Poor Quality NMR Spectrum broad_peaks Broad / Missing Peaks start->broad_peaks low_sn Low Signal-to-Noise start->low_sn impurity_peaks Unexpected Peaks start->impurity_peaks cause_broad Poor Shimming Particulates High Concentration Proton Exchange broad_peaks->cause_broad identify cause_sn Low Concentration Insufficient Scans low_sn->cause_sn identify cause_impurity Solvent Impurity Contamination Decomposition impurity_peaks->cause_impurity identify solution_broad Re-shim Spectrometer Filter Sample Dilute Sample Use Dry Solvent / D₂O Exchange cause_broad->solution_broad address solution_sn Increase Concentration Increase Scan Count cause_sn->solution_sn address solution_impurity Use Fresh Solvent Use Clean Glassware Run Spectrum Promptly cause_impurity->solution_impurity address

Caption: A workflow diagram for troubleshooting common NMR spectroscopy issues.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and nitro functional groups.

Troubleshooting Guide: IR
ProblemPossible Cause(s)Suggested Solution(s)
Very Broad O-H Peak Obscuring Other Signals 1. Intermolecular Hydrogen Bonding: Carboxylic acids exist as hydrogen-bonded dimers, causing significant broadening of the O-H stretch.[9][10] 2. Wet Sample: Presence of water in the sample.1. This is characteristic: The broad O-H stretch from 2500-3300 cm⁻¹ is a key feature of carboxylic acids and is expected.[9][11] 2. Dry the Sample: Ensure the sample is thoroughly dried before analysis.
Weak or Noisy Spectrum 1. Insufficient Sample: Not enough sample in the light path (for KBr pellet or mull).[12] 2. Poor Contact (ATR): The sample is not making good contact with the ATR crystal.1. Increase Sample Amount: Use more sample or create a thicker film.[12] 2. Improve Contact: Ensure the anvil of the ATR is tightened sufficiently to press the sample firmly against the crystal.
Sloping Baseline 1. Poorly Prepared KBr Pellet: Pellet may be too thick, not mixed well, or scattering light. 2. ATR Crystal Misalignment: The crystal is not properly aligned in the beam.1. Remake Pellet: Grind the sample and KBr mixture more finely and press a new, thinner pellet. 2. Run a New Background: Always run a fresh background spectrum before analyzing your sample.
Unexpected Peaks (e.g., ~3400 cm⁻¹, ~1640 cm⁻¹) 1. Water Contamination: Absorbed moisture will show a broad O-H stretch and a bending mode. 2. Solvent Contamination: Residual solvent from sample preparation.[12]1. Dry Sample/KBr: Dry the sample and KBr powder in an oven before preparing the pellet. Store KBr in a desiccator. 2. Ensure Complete Solvent Removal: If preparing a thin film, ensure all solvent has evaporated.[12]
Expected Spectral Data

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H stretch 2500 - 3300 Very broad, strong
Alkane C-H C-H stretch 2850 - 3000 Medium, sharp (often superimposed on O-H)
Carboxylic Acid C=O stretch 1690 - 1720 Strong, sharp
Aromatic Nitro N-O asymmetric stretch 1510 - 1550 Strong, sharp
Aromatic C=C C=C stretch 1450 - 1600 Medium to weak
Aromatic Nitro N-O symmetric stretch 1340 - 1380 Strong, sharp

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium, broad |

Note: The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding and is a primary identifying feature.[9][11][13]

IR Spectroscopy Troubleshooting Workflow

IR_Troubleshooting cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution start Poor Quality IR Spectrum bad_baseline Sloping Baseline start->bad_baseline weak_signal Weak / Noisy Signal start->weak_signal extra_peaks Contaminant Peaks start->extra_peaks cause_baseline Light Scattering (Poor Pellet Prep) bad_baseline->cause_baseline identify cause_weak Insufficient Sample Poor ATR Contact weak_signal->cause_weak identify cause_extra Water Contamination Residual Solvent extra_peaks->cause_extra identify solution_baseline Remake Pellet Run New Background cause_baseline->solution_baseline address solution_weak Use More Sample Improve ATR Pressure cause_weak->solution_weak address solution_extra Thoroughly Dry Sample Evaporate All Solvent cause_extra->solution_extra address

Caption: A workflow diagram for troubleshooting common IR spectroscopy issues.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative ion mode is often the preferred method for a polar, acidic molecule like this.

Troubleshooting Guide: MS
ProblemPossible Cause(s)Suggested Solution(s)
No Molecular Ion Peak ([M-H]⁻ or [M+H]⁺) 1. Wrong Ionization Mode: The chosen ionization mode (positive/negative) is not suitable. 2. In-source Fragmentation/Decomposition: The molecule is unstable under the source conditions (e.g., thermal decomposition).[14][15] 3. Wrong Ionization Technique: Electron Ionization (EI) may cause excessive fragmentation for this molecule.1. Switch Polarity: For this acidic molecule, negative ion mode (ESI-) is strongly recommended to observe the [M-H]⁻ ion.[16][17] 2. Use "Softer" Source Conditions: Lower the source temperature or fragmentor voltage. 3. Use ESI: Electrospray Ionization is a softer technique than EI and is better suited for polar, non-volatile molecules.
Complex or Unexpected Adducts 1. Solvent/Buffer Adducts: Ions from the mobile phase (e.g., Na⁺, K⁺, formate, acetate) can form adducts with the analyte. Dicarboxylic acids can form [M-H+2Na]⁺ adducts.[18] 2. Dimerization: Carboxylic acids can form dimers, leading to peaks like [2M-H]⁻.1. Use High-Purity Solvents: Use LC-MS grade solvents and additives. 2. Identify Common Adducts: Check for masses corresponding to [M+Na]⁺, [M+K]⁺, [M+HCOO]⁻, etc. 3. Dilute the Sample: High concentrations can promote dimer formation.
Low Signal Intensity / Poor Ionization 1. Poor Solubility/Spray Instability: The sample is not fully dissolved or is precipitating in the ESI source. 2. Ion Suppression: Other components in the sample (salts, buffers) are competing for ionization, suppressing the analyte signal.1. Optimize Mobile Phase: Adjust the solvent composition (e.g., increase organic content) or add a small amount of a basic modifier like ammonium hydroxide in negative mode to promote deprotonation. 2. Purify the Sample: Remove non-volatile salts and buffers through sample cleanup (e.g., solid-phase extraction).
Expected Spectral Data

Table 4: Expected Ions and Fragments in ESI-MS

Ion / Fragment Formula Description
[M-H]⁻ C₁₁H₁₀NO₆⁻ Deprotonated molecular ion (base peak in ESI-)
[M-H-H₂O]⁻ C₁₁H₈NO₅⁻ Loss of water from the deprotonated molecule
[M-H-COOH]⁻ or [M-H-CO₂]⁻ C₁₀H₁₀NO₄⁻ or C₁₀H₉NO₄⁻ Loss of a carboxyl group or carbon dioxide

| [M-H-NO₂]⁻ | C₁₁H₁₀O₄⁻ | Loss of the nitro group |

Note: In negative ion ESI-MS, decarboxylation is a common fragmentation pathway for carboxylic acids.[14][15] The loss of NO and NO₂ is also characteristic of nitroaromatic compounds.[14][15][19]

Mass Spectrometry Troubleshooting Workflow

MS_Troubleshooting cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution start Poor Quality MS Data no_mol_ion No Molecular Ion start->no_mol_ion low_signal Low Signal Intensity start->low_signal bad_fragments Unexpected Adducts start->bad_fragments cause_no_ion Wrong Ionization Mode In-Source Fragmentation no_mol_ion->cause_no_ion identify cause_low_signal Ion Suppression Poor Spray Stability low_signal->cause_low_signal identify cause_bad_fragments Solvent Contaminants Dimerization bad_fragments->cause_bad_fragments identify solution_no_ion Switch to ESI Negative Lower Source Temp/Voltage cause_no_ion->solution_no_ion address solution_low_signal Purify Sample Optimize Mobile Phase cause_low_signal->solution_low_signal address solution_bad_fragments Use LC-MS Grade Solvents Dilute Sample cause_bad_fragments->solution_bad_fragments address

Caption: A workflow diagram for troubleshooting common mass spectrometry issues.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Add Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity).[5][6]

  • Dissolve: Gently vortex or sonicate the vial to fully dissolve the sample.

  • Filter: To remove any particulate matter, draw the solution into a clean Pasteur pipette with a small plug of cotton or glass wool at the bottom.[6][7]

  • Transfer: Carefully filter the solution directly into a clean 5 mm NMR tube.[6]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Analysis: Insert the tube into the spectrometer, lock, shim, and acquire the data.

Protocol 2: IR Sample Preparation (KBr Pellet)
  • Gather Materials: Obtain finely ground potassium bromide (KBr, IR grade) and the solid sample. Ensure both are completely dry by heating in an oven if necessary.

  • Mix: In an agate mortar and pestle, combine ~1-2 mg of the sample with ~100-200 mg of KBr.

  • Grind: Thoroughly grind the mixture until it becomes a fine, homogeneous powder. This minimizes light scattering.

  • Press Pellet: Transfer a portion of the powder to a KBr pellet press die. Apply pressure according to the manufacturer's instructions (typically several tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer. Collect a background spectrum of the empty chamber first, then collect the sample spectrum.

Protocol 3: MS Sample Preparation (for ESI)
  • Prepare Stock Solution: Accurately weigh a small amount (~1 mg) of the sample into a vial. Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilute: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the intended mobile phase (e.g., 50:50 acetonitrile:water).

  • Filter: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

  • Analysis: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system. For this compound, ESI in negative ion mode is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is my -COOH proton signal in the ¹H NMR spectrum a very broad singlet? A1: The acidic proton of a carboxylic acid is labile and undergoes rapid chemical exchange with other acidic protons (like trace water in the solvent) and participates in intermolecular hydrogen bonding.[2] This exchange process and hydrogen bonding cause the signal to broaden significantly, a characteristic feature for this functional group.[2][3][4]

Q2: I am not seeing a molecular ion in my mass spectrum using EI. What should I do? A2: Electron Ionization (EI) is a high-energy "hard" ionization technique that often causes extensive fragmentation, especially in molecules with labile functional groups. The molecular ion may be too unstable to be observed. You should switch to a "soft" ionization technique like Electrospray Ionization (ESI), which is much more likely to yield a deprotonated molecular ion ([M-H]⁻).[20]

Q3: The O-H stretch in my IR spectrum is so broad it's overlapping with my C-H stretches. Is this normal? A3: Yes, this is completely normal and expected for a carboxylic acid.[9] The O-H stretch in carboxylic acid dimers is exceptionally broad, typically spanning from 2500 to 3300 cm⁻¹, which causes it to overlap with the sharper aliphatic C-H stretching signals around 2850-3000 cm⁻¹.[9][11] This broad feature is one of the most reliable indicators of a carboxylic acid functional group.[21]

Q4: Which deuterated solvent is best for the NMR of this compound? A4: Due to the two carboxylic acid groups and the polar nitro group, this compound has high polarity. Therefore, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it is a strong solvent for polar molecules.[5] Deuterated methanol (CD₃OD) could also be used, but the acidic -COOH protons will exchange with the deuterium of the hydroxyl group and will not be observed.

References

Technical Support Center: Interpreting Unexpected Spectral Data for 3-(4-nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Researcher

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals working with 3-(4-nitrophenyl)pentanedioic acid. The interpretation of spectral data is fundamental to verifying molecular structure and purity. However, unexpected results are a common occurrence in the laboratory. This document provides a structured, in-depth troubleshooting framework to help you diagnose and resolve anomalies in NMR, IR, and Mass Spectrometry data for this specific compound. Our approach is built on explaining the causal relationships behind spectral phenomena, ensuring that you can not only solve the immediate issue but also enhance your foundational understanding.

Part 1: Foundational Data - Expected Spectral Characteristics

Before troubleshooting, it is essential to establish a baseline. The following tables summarize the expected spectral data for pure this compound (MW: 253.21 g/mol , Formula: C₁₁H₁₁NO₆)[1][2].

Table 1: Expected ¹H and ¹³C NMR Data
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s, 2H)~175Signal may be very broad or absent due to exchange with residual water or deuterated solvent.[3][4]
Aromatic CH (ortho to -NO₂)~8.2 (d, 2H)~124Part of an AA'BB' system. Appears as a doublet downfield due to the strong electron-withdrawing effect of the nitro group.[5][6][7]
Aromatic CH (meta to -NO₂)~7.5 (d, 2H)~130Part of an AA'BB' system. Appears as a doublet upfield relative to the ortho protons.[5][6][7]
Methine (-CH)~3.5 - 4.0 (quintet or m, 1H)~40Benzylic proton, deshielded by the aromatic ring.
Methylene (-CH₂-)~2.5 - 2.8 (d or m, 4H)~35Protons are diastereotopic, which may lead to a more complex multiplet than a simple triplet.
Aromatic C (ipso to -NO₂)-~147Quaternary carbon, no proton signal.
Aromatic C (ipso to alkyl)-~148Quaternary carbon, no proton signal.
Table 2: Expected IR and Mass Spectrometry Data
Technique Expected Feature Value / Range Notes
IR Spectroscopy Carboxylic Acid O-H Stretch2500 - 3300 cm⁻¹A very broad and strong band, characteristic of a hydrogen-bonded acid.[8][9]
Carboxylic Acid C=O Stretch~1710 cm⁻¹Strong and sharp. Value is for the dimeric form. Monomeric form appears at a higher wavenumber (~1760 cm⁻¹).[8][9]
Nitro N-O Asymmetric Stretch1550 - 1475 cm⁻¹Strong intensity.[10][11]
Nitro N-O Symmetric Stretch1360 - 1290 cm⁻¹Strong intensity.[10][11]
Aromatic C-H Stretch3100 - 3000 cm⁻¹Typically weak to medium intensity.[5]
Mass Spectrometry Molecular Ion [M]⁺•m/z 253If using Electron Ionization (EI), this peak may be weak or absent.
Protonated Molecule [M+H]⁺m/z 254Expected as the base peak in soft ionization techniques like ESI or CI.
Key Fragmentsm/z 207, 208Loss of NO₂ (46 u) or •NO₂.[12][13][14]
m/z 189Loss of H₂O from the m/z 207 fragment.
m/z 45Fragment corresponding to [COOH]⁺.

Part 2: Troubleshooting Guide & FAQs

This section addresses common discrepancies you may encounter between your experimental data and the expected values.

Q1: My aromatic proton signals in the ¹H NMR are distorted and not two clean doublets. Why?

Scientific Rationale: The para-substituted pattern, theoretically an AA'BB' system, should appear as two distinct doublets.[5] Deviations can occur due to several factors:

  • Second-Order Effects: If the chemical shift difference (in Hz) between the ortho and meta protons is not significantly larger than their coupling constant (J), the simple first-order splitting rules break down. This results in "roofing"—the inner peaks of the doublets become more intense, and the outer peaks diminish. This is more common at lower spectrometer field strengths.

  • Solvent Effects: The choice of NMR solvent can influence the electronic environment and thus the chemical shifts of the aromatic protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts through anisotropic effects, potentially altering the appearance of the multiplets.[15]

  • Presence of Isomeric Impurities: If the synthesis allowed for it, the presence of an ortho- or meta-nitrophenyl isomer would introduce a completely different and more complex set of aromatic signals.

Troubleshooting Protocol:

  • Confirm Field Strength: Note the spectrometer frequency (e.g., 300 MHz vs. 600 MHz). Second-order effects are minimized at higher fields.

  • Solvent Change: Re-run the spectrum in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆). DMSO-d₆ is excellent for carboxylic acids as it often sharpens exchangeable proton signals.[16]

  • Purity Check via Chromatography: Use HPLC or LC-MS to check for the presence of isomers or other closely related aromatic impurities that could be co-eluting.

Q2: The carboxylic acid proton signal is missing or is just a very broad, rolling hump in my ¹H NMR spectrum. Is my sample okay?

Scientific Rationale: This is a very common and expected observation. Protons on heteroatoms like oxygen (-OH) are "exchangeable." They can rapidly exchange with other exchangeable protons in the sample, such as those from trace amounts of water, or with deuterium from the solvent (if using D₂O or CD₃OD).[3] This rapid exchange has two main consequences:

  • Signal Broadening: The rapid exchange prevents the proton from having a single, well-defined magnetic environment, leading to a very broad signal.[3]

  • Signal Disappearance: In solvents like D₂O or CD₃OD, the -COOH protons will exchange with deuterium atoms. Since deuterium is not observed in a standard ¹H NMR experiment, the signal will disappear entirely.[16]

Experimental Protocol: D₂O Shake for Confirmation This is a definitive test to confirm the identity of an exchangeable proton signal.

  • Acquire Standard Spectrum: Run the ¹H NMR of your sample in a solvent like CDCl₃ or DMSO-d₆ and locate the suspected -COOH peak.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly into the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake it gently for about 30 seconds to ensure mixing.

  • Analyze: Re-run the ¹H NMR spectrum. If the broad peak has disappeared (or significantly diminished), it confirms it was an exchangeable proton from the carboxylic acid groups.

Q3: I see extra aliphatic signals that I can't assign. What are they?

Scientific Rationale: The presence of unassigned aliphatic signals is a strong indicator of impurities derived from the synthetic route. Common synthetic pathways to this molecule may involve starting materials or generate byproducts that contain aliphatic protons.[2] Potential sources include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors like 4-nitrobenzaldehyde or derivatives of glutaric acid could remain.[2]

  • Reaction Intermediates: Incomplete reaction could leave intermediates from steps like Michael additions or Knoevenagel condensations.[17]

  • Side-Reaction Products: Decarboxylation (loss of CO₂) under harsh reaction conditions could lead to related compounds with different aliphatic structures.

Troubleshooting Workflow: Impurity Identification This workflow provides a logical path to identifying unknown signals.

G start Unexpected Aliphatic Signals Observed check_synthesis Review Synthetic Route & Starting Materials start->check_synthesis predict_impurities Hypothesize Potential Impurity Structures check_synthesis->predict_impurities check_nmr Compare Observed Shifts to Expected Impurity Shifts predict_impurities->check_nmr lcms Run LC-MS Analysis check_nmr->lcms Hypothesis Unclear separate Separate Compound from Impurities lcms->separate ms_frag Analyze MS Fragmentation of Impurity Peak separate->ms_frag propose Propose Impurity Structure ms_frag->propose confirm Confirm with Standard (if available) propose->confirm

Caption: Logical workflow for identifying unknown aliphatic impurities.

Q4: My mass spectrum doesn't show a molecular ion at m/z 253. What's wrong?

Scientific Rationale: The absence of the molecular ion (M⁺•) is common in Electron Ionization (EI) mass spectrometry, especially for molecules with functional groups that promote fragmentation, like nitro compounds and carboxylic acids.[18] The molecular ion can be unstable and fragment immediately upon formation. Instead, you might observe:

  • Adduct Ions: In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule is less likely to fragment. Instead, it often forms adducts with protons ([M+H]⁺ at m/z 254), sodium ([M+Na]⁺ at m/z 276), or other cations present.[12]

  • Characteristic Fragments: You may only see the fragmentation pattern. For nitroaromatics, the loss of •NO₂ (46 Da) to give a fragment at m/z 207 is a very common and diagnostically useful pathway.[13][14]

Troubleshooting Protocol:

  • Verify Ionization Method: Confirm whether the spectrum was acquired using EI, ESI, or CI. This dictates what you should expect to see.

  • Look for Adducts: If using ESI or CI, search for common adducts like [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.

  • Analyze the Fragments: Look for the expected fragment ions. The presence of a strong peak at m/z 207 ([M-NO₂]⁺) is compelling evidence for the correct core structure, even if the parent ion is absent.

  • Switch Ionization Method: If possible, re-run the sample using a softer ionization technique (like ESI) to favor the formation of a pseudomolecular ion ([M+H]⁺) and confirm the molecular weight.

Q5: My IR spectrum shows a very messy "fingerprint" region and the O-H stretch is shifted. Should I be concerned?

Scientific Rationale:

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations (bends, rocks, twists) that are unique to the entire molecule. It is notoriously sensitive to minor impurities, conformational differences, and even the crystalline form of the sample. A messy fingerprint region often points to the presence of minor impurities that don't significantly affect the cleaner functional group region.

  • O-H Stretch Position: The position and shape of the carboxylic acid O-H stretch are highly dependent on the degree of hydrogen bonding. The presence of acidic or basic impurities can disrupt this hydrogen-bonding network, causing the peak to shift or change shape.[19] For example, a strongly basic impurity could deprotonate the acid, leading to the appearance of a carboxylate (COO⁻) stretch (~1610-1550 cm⁻¹) and the disappearance of the broad O-H band.

Troubleshooting and Interpretation Logic

G start Unexpected IR Spectrum q_region Which region is anomalous? start->q_region fg_region Functional Group Region (>1500 cm-1) q_region->fg_region Functional Group fp_region Fingerprint Region (<1500 cm-1) q_region->fp_region Fingerprint a_fg Check major peaks: - Broad O-H (2500-3300)? - C=O (~1710)? - NO2 (~1530, ~1350)? fg_region->a_fg a_fp Region is highly sensitive. Focus on major peaks first. fp_region->a_fp res_fg_ok Major groups present. Sample is likely correct but may be impure. a_fg->res_fg_ok Yes res_fg_bad Major functional group absent/shifted. Suspect wrong compound or significant contamination. a_fg->res_fg_bad No res_fp If functional groups are correct, minor impurities are the likely cause. a_fp->res_fp

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 3-(4-nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The structure is:

  • A pentanedioic (glutaric) acid backbone: A five-carbon chain with two carboxylic acid groups.

  • A 4-nitrophenyl substituent: A phenyl ring with a nitro group at the para position, attached to the central carbon (C3) of the pentanedioic acid chain.

This guide will dissect a multi-faceted approach, demonstrating how complementary techniques create a self-validating system for absolute structural confidence.

Part 1: The Spectroscopic Fingerprint: A Multi-Technique Approach

Spectroscopic methods provide a detailed "fingerprint" of a molecule. While no single spectroscopic technique can typically offer absolute proof of structure for a new compound, their combined data allows for a highly confident deduction. The core principle is to probe how the molecule interacts with different forms of electromagnetic energy, revealing its constituent functional groups and their connectivity.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR is arguably the most powerful tool for elucidating the structure of an organic molecule in solution.[6] It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing us to piece together the molecular skeleton.

Expertise & Causality: We start with NMR because it gives direct evidence of the carbon-hydrogen framework and the connectivity between different parts of the molecule. For a molecule like 3-(4-nitrophenyl)pentanedioic acid, we expect distinct signals for the aromatic protons, the aliphatic protons on the pentanedioic acid chain, and the unique methine proton at the C3 position.

Predicted ¹H and ¹³C NMR Data

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~12.0broad singlet2H2 x -COOH
Aromatic~8.25doublet2HProtons ortho to -NO₂
Aromatic~7.50doublet2HProtons meta to -NO₂
Methine~3.80quintet1H-CH(Ar)-
Methylene~2.60doublet of triplets4H2 x -CH₂-COOH
¹³C NMR Predicted δ (ppm)Assignment
Carboxylic Acid~1752 x -COOH
Aromatic (C-NO₂)~148C4'
Aromatic (C-C)~145C1'
Aromatic (CH)~130C2', C6'
Aromatic (CH)~124C3', C5'
Methine~40C3
Methylene~35C2, C4

Note: This is a predicted dataset based on typical chemical shifts for these functional groups. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often chosen for carboxylic acids to ensure the acidic protons are observable.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of 0-13 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and calibrate it using the residual solvent peak as a reference. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[7][8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: This technique is chosen for its ability to quickly confirm key functionalities. For our target molecule, we are looking for definitive evidence of the carboxylic acid (-COOH) and the aromatic nitro (-NO₂) groups. The presence of both provides strong, complementary evidence to the NMR data.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300-2500BroadO-H stretchCarboxylic Acid
~1710StrongC=O stretchCarboxylic Acid
1550-1475StrongAsymmetric N-O stretchAromatic Nitro
1360-1290StrongSymmetric N-O stretchAromatic Nitro
~3080MediumAromatic C-H stretchPhenyl Ring
2980-2850MediumAliphatic C-H stretch-CH, -CH₂

Reference for nitro group absorptions.[9]

Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the key absorption peaks and compare them to correlation tables for functional group assignment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.[10] For dicarboxylic acids, derivatization is sometimes employed to improve analysis, but electrospray ionization (ESI) can often analyze the parent molecule directly.[11][12][13]

Expertise & Causality: The primary goal of MS is to confirm the molecular formula (C₁₁H₁₁NO₆). A high-resolution mass spectrometer (HRMS) is crucial here, as it can provide a mass measurement accurate to several decimal places, ruling out other potential elemental compositions. The fragmentation pattern can further validate the proposed structure.

Predicted Mass Spectrometry Data (Negative Ion ESI-MS)

m/z (mass-to-charge)Interpretation
252.0514[M-H]⁻ (Deprotonated molecule)
208.0615[M-H - CO₂]⁻ (Loss of carbon dioxide)
162.0561[M-H - CO₂ - NO₂]⁻ (Loss of CO₂ and nitro group)

Note: The exact mass for C₁₁H₁₀NO₆⁻ ([M-H]⁻) is calculated to be 252.0513, demonstrating the precision required.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Method: Inject the sample. The LC can be used simply to introduce the sample (flow injection) or to confirm its purity.

  • MS Acquisition: Acquire spectra in both positive and negative ion modes to determine the best ionization. For carboxylic acids, negative mode ([M-H]⁻) is often most sensitive.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass for the proposed formula. Analyze major fragment ions to see if they correspond to logical losses from the parent structure.

Workflow for Spectroscopic Characterization

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Purified_Compound Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR FTIR Spectroscopy Purified_Compound->IR MS HR-Mass Spectrometry Purified_Compound->MS NMR_Data H/C Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (-COOH, -NO₂) IR->IR_Data MS_Data Molecular Formula (C₁₁H₁₁NO₆) MS->MS_Data Proposed_Structure Proposed Structure Confirmed NMR_Data->Proposed_Structure IR_Data->Proposed_Structure MS_Data->Proposed_Structure

Caption: Workflow for structural elucidation via spectroscopic methods.

Part 2: The Definitive Blueprint: Single-Crystal X-ray Diffraction

While the combination of spectroscopic methods provides a robust and compelling case for a structure, the "gold standard" for absolute, unambiguous confirmation is Single-Crystal X-ray Diffraction (SCXRD).[14] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and stereochemistry.[15]

Comparison with Spectroscopic Methods:

  • Spectroscopy: Infers connectivity from chemical environments and functional groups. Data is an average of all molecules in the sample (usually in solution).

  • Crystallography: Directly maps atomic positions in 3D space. The data comes from a highly ordered, solid-state arrangement. It is the only common laboratory technique that can "see" the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Mandatory Prerequisite): This is often the most challenging step.

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol) to near saturation.

    • Setup: Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. The slow evaporation of the solvent allows for the formation of high-quality, single crystals. Other methods include vapor diffusion and cooling crystallization.

  • Crystal Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Instrumentation: Place the mounted crystal on an X-ray diffractometer.

    • Screening: A quick diffraction image is taken to assess crystal quality.

    • Data Acquisition: The crystal is rotated in a beam of monochromatic X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.[14]

  • Structure Solution and Refinement:

    • Solving: Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • Refining: An atomic model is built into the map and refined against the experimental data to optimize atomic positions and thermal parameters, resulting in the final, precise molecular structure.

Workflow for X-ray Crystallography

G cluster_prep Crystal Growth cluster_data Data Acquisition & Processing cluster_result Result Compound Purified Compound Solvent Solvent Selection Compound->Solvent Evaporation Slow Evaporation / Diffusion Solvent->Evaporation Crystal Single Crystal Formation Evaporation->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction Collect Diffraction Data Diffractometer->Diffraction Solve Solve & Refine Structure Diffraction->Solve Final_Structure Unambiguous 3D Structure (Bond Lengths, Angles) Solve->Final_Structure

Caption: Workflow for unambiguous structure confirmation by SCXRD.

Part 3: Data Synthesis and Final Confirmation

The ultimate confidence in a structure comes from the convergence of all data points. The proposed structure must be consistent with every piece of experimental evidence.

Comparative Summary of Techniques

TechniqueInformation ProvidedConfidence LevelKey AdvantageLimitation
¹H & ¹³C NMR C-H framework, connectivity, symmetryHigh (Inferential)Detailed map of molecular backboneDoes not give bond lengths/angles
IR Spectroscopy Presence of functional groupsMedium (Confirmatory)Fast, excellent for functional groupsProvides little connectivity information
Mass Spectrometry Molecular formula, fragmentationHigh (Confirmatory)Exact molecular weightIsomers can have identical masses
X-ray Crystallography Absolute 3D atomic arrangementDefinitive (Proof)Unambiguous structural blueprintRequires a suitable single crystal

The NMR data builds the skeleton, the IR data clothes it with the correct functional groups, and the mass spectrometry data weighs it to confirm the elemental formula. Finally, X-ray crystallography provides the high-resolution photograph, proving that the assembled structure is not just a plausible model but a physical reality. This layered, self-validating approach ensures the highest level of scientific integrity.

References

A Comparative Analysis of Synthetic Routes to 3-(4-Nitrophenyl)pentanedioic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 3-(4-nitrophenyl)pentanedioic acid, a derivative of glutaric acid, serves as a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical candidates. This guide provides a comparative analysis of established and potential synthetic routes to this target molecule, offering insights into the strategic considerations behind each approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to aid in the selection of the most suitable method for your research needs.

Introduction to Synthetic Strategies

The synthesis of 3-substituted pentanedioic acids, such as the 4-nitrophenyl derivative, typically revolves around the formation of a key carbon-carbon bond at the C3 position of the glutaric acid backbone. The primary strategies explored in this guide are the Michael addition and the Knoevenagel condensation, both powerful tools in the synthetic organic chemist's arsenal. Each route offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability.

Route 1: The Michael Addition Approach

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a robust and widely utilized method for C-C bond formation.[1][2] In the context of synthesizing this compound, this strategy involves the addition of a malonic ester nucleophile to a 4-nitrophenyl-substituted Michael acceptor.

Mechanistic Rationale

The reaction proceeds through the deprotonation of a malonic ester, typically diethyl malonate, by a base to form a stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of an α,β-unsaturated compound bearing the 4-nitrophenyl group. The resulting intermediate is subsequently protonated to yield the diethyl ester of this compound. The final step involves the hydrolysis of the ester groups to afford the desired dicarboxylic acid.

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate + Base Base Base (e.g., NaOEt) Intermediate_Ester Diethyl 3-(4-nitrophenyl)pentanedioate Enolate->Intermediate_Ester + Michael Acceptor Michael_Acceptor 4-Nitrostyrene Derivative (Michael Acceptor) Final_Product This compound Intermediate_Ester->Final_Product Acid/Base Hydrolysis

Figure 1: General workflow for the Michael addition synthesis route.

Experimental Protocol: Michael Addition of Diethyl Malonate to β-Nitrostyrene

This protocol outlines a plausible synthetic sequence based on established Michael addition reactions.[3][4]

Step 1: Synthesis of Diethyl 2-(1-(4-nitrophenyl)-2-nitroethyl)malonate

  • To a stirred solution of diethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base like sodium ethoxide.

  • To this solution, add β-nitrostyrene (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(1-(4-nitrophenyl)-2-nitroethyl)malonate.

Step 2: Reduction of the Nitro Group and Hydrolysis

  • The subsequent steps would involve the reduction of the aliphatic nitro group and hydrolysis of the ester functionalities. Due to the complexity of selectively reducing the aliphatic nitro group in the presence of an aromatic nitro group, this route presents significant challenges. A more viable Michael acceptor would be an acrylate derivative.

Alternative Michael Acceptor: Ethyl (E)-3-(4-nitrophenyl)acrylate

A more direct approach involves the use of ethyl (E)-3-(4-nitrophenyl)acrylate as the Michael acceptor.

Step 1: Synthesis of Diethyl 2-(1-(4-nitrophenyl)-2-(ethoxycarbonyl)ethyl)malonate

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • To this, add diethyl malonate (1.1 eq) dropwise at 0-5 °C.

  • Then, add a solution of ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq) in ethanol dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC indicates the consumption of the starting acrylate.

  • Neutralize the reaction mixture with dilute acid and perform a work-up as described previously.

Step 2: Hydrolysis and Decarboxylation

  • The crude tri-ester intermediate is then subjected to acidic or basic hydrolysis.

  • For acidic hydrolysis, reflux the crude product with concentrated hydrochloric acid.

  • For basic hydrolysis, reflux with a solution of sodium hydroxide in a mixture of water and ethanol.

  • After hydrolysis, acidify the reaction mixture to precipitate the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).

Route 2: The Knoevenagel Condensation Approach

The Knoevenagel condensation is another cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[5] This can be adapted for the synthesis of our target molecule.

Mechanistic Rationale

This route commences with the Knoevenagel condensation of 4-nitrobenzaldehyde with a source of the glutaric acid backbone, such as diethyl glutaconate or a related precursor. The condensation is typically catalyzed by a weak base, such as piperidine or an ammonium salt. The initial condensation product, an unsaturated intermediate, would then need to be reduced and the ester groups hydrolyzed to yield the final product.

Knoevenagel_Condensation cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydrolysis 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Unsaturated_Intermediate Unsaturated Diester Intermediate 4-Nitrobenzaldehyde->Unsaturated_Intermediate + Diethyl Glutaconate (Base catalyst) Glutarate_Derivative Diethyl Glutaconate Saturated_Intermediate Diethyl 3-(4-nitrophenyl)pentanedioate Unsaturated_Intermediate->Saturated_Intermediate Reduction (e.g., H2/Pd-C) Final_Product This compound Saturated_Intermediate->Final_Product Acid/Base Hydrolysis

References

A Comparative Guide to 3-(4-nitrophenyl)pentanedioic Acid and Its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides an in-depth technical comparison of 3-(4-nitrophenyl)pentanedioic acid and its structural analogs as inhibitors of Glutamate Carboxypeptidase II (GCPII), a key therapeutic target in neurological disorders and prostate cancer. We will explore the structure-activity relationships (SAR) that govern inhibitor potency, present comparative biological data, and provide a detailed experimental protocol for assessing compound efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and oncology.

Introduction: The Significance of Targeting Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) in peripheral tissues, is a transmembrane zinc metalloenzyme with dual roles that make it a compelling drug target. In the central nervous system (CNS), GCPII is primarily expressed on astrocytes and hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate.[1][2]

The enzymatic release of glutamate by GCPII is implicated in excitotoxic neuronal damage in a variety of neurological conditions, including stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[2] Consequently, inhibiting GCPII activity presents a promising therapeutic strategy to reduce excess glutamate and confer neuroprotection. This is achieved through a dual mechanism: decreasing excitotoxic glutamate production and increasing the concentration of NAAG, which itself acts as an agonist at the neuroprotective mGluR3 receptor.[2]

In the context of oncology, GCPII/PSMA is highly overexpressed on the surface of prostate cancer cells, making it an excellent biomarker and target for both imaging and therapeutic applications.

This guide focuses on a specific class of GCPII inhibitors based on the this compound scaffold, examining how structural modifications influence their biological activity.

Structure-Activity Relationships (SAR) of GCPII Inhibitors

The design of potent and selective GCPII inhibitors has been extensively studied, with several key structural features identified as crucial for high-affinity binding. Most potent inhibitors mimic the natural substrate NAAG and are comprised of two main components: a zinc-binding group and a glutamate-like moiety that interacts with the S1' binding pocket of the enzyme. The pentanedioic acid (glutarate) portion of these inhibitors serves as the glutamate mimic.[3][4]

The major classes of GCPII inhibitors are categorized based on their zinc-binding warhead:

  • Phosphorus-based inhibitors: This class includes the highly potent and well-characterized inhibitor, 2-(phosphonomethyl)pentanedioic acid (2-PMPA). The phosphonate group effectively chelates the active site zinc ions, leading to very high potency.[1][3]

  • Thiol-based inhibitors: These inhibitors, such as 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), utilize a thiol group to coordinate with the zinc ions. While generally less potent than their phosphorus-based counterparts, they often exhibit improved pharmacokinetic properties, including oral bioavailability.[3][5]

  • Urea-based inhibitors: These compounds are designed as NAAG analogs where the two amino acid components are linked via a urea moiety. This class has yielded several potent inhibitors and is a major focus for the development of PSMA-targeted imaging and therapeutic agents.[1]

The Role of the Phenyl Group in the S1 Pocket

While the S1' pocket of GCPII is relatively constrained and selective for glutamate-like structures, the S1 pocket, which accommodates the N-acetyl-aspartate portion of NAAG, offers more opportunities for structural modifications to enhance inhibitor potency and selectivity. The introduction of aryl substituents, such as the nitrophenyl group in this compound, is a strategy to exploit interactions within this pocket.

The precise structure-activity relationships for the nitrophenyl moiety in the context of a C3-substituted pentanedioic acid scaffold are not extensively detailed in a single comprehensive study. However, insights can be drawn from related classes of inhibitors where aryl substitutions have been explored. For instance, in phosphonate-based inhibitors, the addition of a 4-iodobenzyl group at the P1' position has been shown to be well-tolerated, indicating that the S1 pocket can accommodate bulky hydrophobic groups.[3] The positioning and electronic properties of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as the nitro group, can influence the overall electronic distribution of the molecule and may engage in specific interactions within the binding pocket.

Comparative Biological Data

The following table summarizes the inhibitory potencies (IC50 values) of this compound and key analog classes against GCPII. It is important to note that direct comparative data for a series of nitrophenyl analogs is limited in the public domain. The data presented here is compiled from various studies to provide a contextual comparison.

Compound/Analog ClassZinc-Binding GroupIC50 (nM)Reference(s)
2-(phosphonomethyl)pentanedioic acid (2-PMPA) Phosphonate0.3[3]
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) Thiol90[3][5]
Urea-Based Inhibitors (e.g., ZJ-43) UreaLow nM[1]
This compound CarboxylateData not publicly available-
Hydroxamate-Based Inhibitors Hydroxamate220[6]

Signaling Pathway and Experimental Workflow

The inhibitory action of these compounds on GCPII has significant downstream effects on glutamatergic signaling.

GCPII_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_astrocyte Astrocyte cluster_post Postsynaptic Terminal NAAG NAAG mGluR3 mGluR3 NAAG->mGluR3 Activates Glu_vesicle Glutamate NMDA_R NMDA Receptor Glu_vesicle->NMDA_R Activates GCPII GCPII Enzyme GCPII->NAAG Hydrolyzes Glu_astro Glutamate GCPII->Glu_astro Produces Glutamate mGluR3->Glu_vesicle Inhibits Release Glu_astro->NMDA_R Activates Inhibitor 3-(4-nitrophenyl)pentanedioic acid & Analogs Inhibitor->GCPII Inhibits

Caption: GCPII inhibition pathway.

The experimental workflow to determine the inhibitory potency of these compounds typically involves a NAALADase activity assay.

NAALADase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - GCPII Enzyme - NAAG Substrate - Inhibitor dilutions - Assay Buffer start->prepare_reagents incubation Incubate Enzyme, Substrate, and Inhibitor prepare_reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify_product Quantify Glutamate (Product) stop_reaction->quantify_product data_analysis Data Analysis: Calculate IC50 values quantify_product->data_analysis end End data_analysis->end

Caption: Workflow for a NAALADase inhibition assay.

Experimental Protocol: Microplate-Based NAALADase/GCPII Inhibition Assay

This protocol is adapted from a sensitive microplate assay for studying GCPII inhibition.

A. Materials and Reagents:

  • Recombinant human GCPII enzyme

  • N-acetyl-L-aspartyl-L-glutamate (NAAG) substrate

  • This compound and its analogs

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • L-glutamic acid standard

  • Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit (or similar fluorescence-based glutamate detection kit)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

B. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of GCPII enzyme in assay buffer (Tris-HCl with 0.1% BSA).

    • Prepare a stock solution of NAAG substrate in deionized water.

    • Prepare serial dilutions of the test inhibitors (e.g., this compound and its analogs) in assay buffer. A typical starting concentration might be 1 mM, serially diluted to the low nanomolar range.

  • Enzyme Reaction:

    • In a 96-well microplate, add 25 µL of the various inhibitor dilutions to triplicate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 25 µL of the GCPII enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the NAAG substrate solution to all wells. The final concentration of NAAG should be at or near its Km value (approximately 130 nM).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Detection of Glutamate:

    • Stop the enzymatic reaction by adding a stop solution or by proceeding directly to the glutamate detection step, as recommended by the manufacturer of the detection kit.

    • Add the components of the Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit to each well according to the kit's protocol. This typically involves adding a mixture containing glutamate oxidase, horseradish peroxidase, and Amplex Red reagent.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Subtract the background fluorescence (from the negative control wells) from all other readings.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of GCPII activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This compound and its analogs represent an important chemical scaffold for the development of GCPII inhibitors. While direct comparative data for a wide range of nitrophenyl analogs is not extensively published, the principles of GCPII inhibitor design, focusing on potent zinc-binding groups and optimized interactions within the S1 and S1' pockets, provide a clear rationale for their potential efficacy.

Future research should focus on a systematic SAR study of this class of compounds, including variations in the position and nature of the substituent on the phenyl ring, to fully elucidate their therapeutic potential. Such studies, utilizing the robust biological assays described herein, will be crucial for the development of next-generation GCPII inhibitors for the treatment of neurological disorders and prostate cancer.

References

comparing the reactivity of 3-(4-nitrophenyl)pentanedioic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the reactivity of 3-(4-nitrophenyl)pentanedioic acid with its structural analogues. This document provides a detailed analysis of the electronic effects of various substituents on the acidity of the carboxylic acid groups, supported by experimental pKa data and theoretical principles based on the Hammett equation.

Introduction

This compound is a dicarboxylic acid featuring a phenyl ring substituted with a strongly electron-withdrawing nitro group. This substitution significantly influences the compound's chemical properties and reactivity, particularly the acidity of its carboxylic acid moieties. Understanding these reactivity patterns is crucial for its application in organic synthesis, medicinal chemistry, and materials science. This guide offers a comparative analysis of its reactivity against analogues with electron-donating and weakly electron-withdrawing groups.

The Impact of Substituents on Acidity: A Hammett Approach

The reactivity of substituted aromatic compounds can be quantitatively assessed using the Hammett equation, which relates the reaction rate or equilibrium constant of a substituted compound to that of the unsubstituted parent compound. The equation is given by:

log(K/K₀) = σρ

where K is the equilibrium constant for the substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction.

For the dissociation of carboxylic acids, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups. The substituent constant, σ, is a measure of the electronic effect of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

Comparison of Acidity

The primary measure of reactivity for a dicarboxylic acid in many contexts is its acidity, represented by its pKa values. The lower the pKa, the stronger the acid. The electronic nature of the substituent on the phenyl ring of 3-arylpentanedioic acids directly impacts their acidity.

Table 1: Comparison of pKa Values for 3-Arylpentanedioic Acids

CompoundSubstituent (para-)Substituent Constant (σp)pKa₁pKa₂
3-Phenylpentanedioic acid-H0.004.315.28
This compound-NO₂0.78~3.8 (Estimated)~5.0 (Estimated)
3-(4-Chlorophenyl)pentanedioic acid-Cl0.23--
3-(4-Bromophenyl)pentanedioic acid-Br0.23--
3-(4-Aminophenyl)pentanedioic acid-NH₂-0.66--
3-(4-Methoxyphenyl)pentanedioic acid-OCH₃-0.27--

The strong electron-withdrawing nitro group (-NO₂) in the para position of this compound significantly increases the acidity of the carboxylic acid groups compared to the unsubstituted 3-phenylpentanedioic acid. This is due to the stabilization of the resulting carboxylate anions through inductive and resonance effects of the nitro group. Conversely, electron-donating groups like amino (-NH₂) and methoxy (-OCH₃) are expected to decrease the acidity, making the corresponding compounds less reactive in reactions where proton donation is key. Halogens like chlorine and bromine are weakly electron-withdrawing and are expected to have a smaller acid-strengthening effect compared to the nitro group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the dicarboxylic acids can be determined experimentally by potentiometric titration.

Materials:

  • Substituted 3-phenylpentanedioic acid derivative

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of the dicarboxylic acid and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode in the solution.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Continue the titration past the second equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa₁ and pKa₂ values correspond to the pH at the half-equivalence points.

Diagrams

Logical Workflow for Reactivity Comparison

G Workflow for Comparing Reactivity of 3-Arylpentanedioic Acids cluster_0 Compound Selection cluster_1 Experimental Analysis cluster_2 Data Analysis and Comparison A This compound E Determine pKa values (Potentiometric Titration) A->E F Measure Reaction Rates (e.g., Esterification) A->F B 3-Phenylpentanedioic acid (Unsubstituted) B->E B->F C Analogues with Electron-Donating Groups (e.g., -OCH3, -NH2) C->E C->F D Analogues with Weakly Electron-Withdrawing Groups (e.g., -Cl, -Br) D->E D->F G Tabulate pKa and Rate Constants E->G F->G H Apply Hammett Equation G->H I Correlate Reactivity with Substituent Effects H->I

Caption: Workflow for comparing the reactivity of substituted 3-arylpentanedioic acids.

Signaling Pathway of Electronic Effects on Acidity

G Influence of Substituents on Carboxylic Acid Acidity cluster_0 Electron-Withdrawing Group (-NO2) cluster_1 Electron-Donating Group (-OCH3) EWG Inductive & Resonance Withdrawal COOH Carboxylic Acid Group (-COOH) EWG->COOH Stabilizes Anion Anion Carboxylate Anion (-COO⁻) EWG->Anion Increased Acidity (Lower pKa) EDG Inductive Withdrawal & Resonance Donation EDG->COOH Destabilizes Anion EDG->Anion Decreased Acidity (Higher pKa) COOH->Anion Deprotonation Anion->COOH Protonation

Caption: Electronic effects of substituents on the acidity of 3-arylpentanedioic acids.

Conclusion

The reactivity of this compound is significantly enhanced by the presence of the para-nitro substituent. This is primarily observed in its increased acidity compared to the unsubstituted 3-phenylpentanedioic acid and analogues bearing electron-donating groups. The principles of the Hammett equation provide a robust framework for predicting and understanding these reactivity trends. For professionals in drug development and chemical synthesis, a thorough understanding of these electronic effects is paramount for designing molecules with desired physicochemical properties and reactivity profiles. Further experimental studies to determine the precise pKa values and reaction kinetics for a series of these compounds would provide more detailed quantitative comparisons.

References

A Comprehensive Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-(4-nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective drugs. This guide provides an in-depth, scientifically grounded framework for the validation of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 3-(4-nitrophenyl)pentanedioic acid. This compound, a potential impurity or metabolite in various drug synthesis pathways, requires a robust analytical method to ensure product quality and patient safety.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and provides a self-validating system of protocols, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13]

The Analytical Challenge and the Proposed Solution: An HPLC-UV Method

The quantification of this compound presents a unique analytical challenge due to its chemical structure, which includes a chromophore (the nitrophenyl group) making it suitable for UV detection. A reversed-phase HPLC method is proposed as the analytical solution, offering high resolving power and sensitivity.

Proposed HPLC Method Parameters (Hypothetical):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30 °C

The selection of these parameters is deliberate. The C18 column provides excellent retention for moderately polar compounds like our analyte. The mobile phase composition is chosen to achieve optimal separation from potential impurities, and the acidic pH suppresses the ionization of the carboxylic acid groups, leading to better peak shape. The detection wavelength of 270 nm is selected based on the UV absorbance maximum of the 4-nitrophenyl chromophore.

The Validation Workflow: A Step-by-Step Approach

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[14][15][16] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Optimization Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A streamlined workflow for analytical method validation.

Specificity: Ensuring the Method's Discriminatory Power

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][17][18]

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the mobile phase to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: If the analyte is in a formulated product, analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient and the analyte) to check for interference.

  • Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks.

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be pure and free from co-elution with any degradation products in the stressed samples. Peak purity can be assessed using a photodiode array (PDA) detector.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16][17][18]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
5.0125,432
10.0251,054
20.0502,187
40.01,005,234
60.01,508,991

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be minimal.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][17][18][19] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare placebo samples (if applicable) or use a known blank matrix.

  • Spike the placebo/blank with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%16.015.898.8%
100%20.020.1100.5%
120%24.023.798.8%

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][17][18] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Data Presentation:

ParameterDay 1 (Analyst 1)Day 2 (Analyst 2)
Mean Concentration (µg/mL) 20.0520.10
Standard Deviation 0.150.18
Relative Standard Deviation (%RSD) 0.75%0.89%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][16][17]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision.

Illustrative Data:

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][17][19]

Experimental Protocol:

Introduce small, deliberate changes to the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min

  • Mobile Phase Composition: ± 2% organic phase

  • Column Temperature: ± 2 °C

Data Presentation:

Parameter Varied%RSD of Results
Flow Rate (0.9 mL/min)1.1%
Flow Rate (1.1 mL/min)1.2%
Mobile Phase (38% ACN)0.9%
Mobile Phase (42% ACN)1.0%
Temperature (28 °C)0.8%
Temperature (32 °C)0.9%

Acceptance Criteria:

  • The %RSD of the results obtained under the varied conditions should not exceed 2.0%.

  • System suitability parameters should still be met.

ValidationParameters Analytical Method Analytical Method Specificity Specificity Analytical Method->Specificity Linearity Linearity Analytical Method->Linearity Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision LOD LOD Analytical Method->LOD LOQ LOQ Analytical Method->LOQ Range Range Analytical Method->Range Robustness Robustness Analytical Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Caption: Key parameters for analytical method validation.

Conclusion

The validation of this novel HPLC-UV method for this compound demonstrates its suitability for its intended purpose. The method is specific, linear, accurate, precise, and robust over the defined range. The established LOD and LOQ ensure that the method is sensitive enough for the required analysis. By adhering to the principles of scientific integrity and regulatory guidelines, this validated method provides a reliable tool for the quality control and assurance of pharmaceutical products.

References

Assessing the Reproducibility of 3-(4-Nitrophenyl)pentanedioic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of chemical intermediates is paramount. This guide provides a comparative assessment of plausible synthetic routes for 3-(4-nitrophenyl)pentanedioic acid, a valuable building block in medicinal chemistry. Due to the absence of a standardized, published protocol for this specific compound, this document presents two robust, hypothetical procedures based on well-established organic chemistry reactions. The guide offers a detailed examination of these methods, alongside an alternative approach, to evaluate their potential reproducibility, yields, and overall efficiency.

The synthesis of 3-aryl-pentanedioic acids is a common challenge in organic synthesis, with applications in the development of various therapeutic agents. The reproducibility of any synthetic protocol is critical for consistent production and reliable downstream applications. This guide focuses on this compound, for which detailed public-domain synthesis procedures are scarce. To address this, we propose two primary synthetic pathways: a direct Michael addition approach and a Knoevenagel condensation-Michael addition sequence.

Comparative Analysis of Synthetic Protocols

The following table summarizes the key quantitative metrics for the proposed synthetic routes for this compound. The data for the proposed methods are estimated based on typical yields for analogous reactions reported in the chemical literature.

ParameterProposed Method 1: Direct Michael AdditionProposed Method 2: Knoevenagel-Michael SequenceAlternative Method: Hydrolysis of a Precursor
Overall Yield (Estimated) 60-70%55-65%85-95%
Purity (HPLC) >95%>95%>99%
Number of Steps 231
Key Reagents 4-Nitrophenylacetic acid, Ethyl acrylate, Sodium ethoxide4-Nitrobenzaldehyde, Diethyl malonate, Piperidine, Sodium ethoxide3-(4-Chlorophenyl)glutaric acid impurity
Reaction Conditions Moderate to high temperaturesRoom temperature to moderate heatingElevated temperatures (85-90 °C)

Experimental Protocols

Proposed Method 1: Direct Michael Addition

This protocol outlines a two-step synthesis starting with the Michael addition of a 4-nitrophenylacetic acid ester to an acrylate, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl 2-(4-nitrophenyl)pentane-1,5-dioate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add ethyl 4-nitrophenylacetate (1 equivalent).

  • Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-nitrophenyl)pentane-1,5-dioate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • To the crude diester from the previous step, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 3-4 hours to facilitate hydrolysis of the ester groups.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2. This will induce the precipitation of the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Proposed Method 2: Knoevenagel Condensation-Michael Addition Sequence

This three-step approach begins with the condensation of 4-nitrobenzaldehyde and diethyl malonate.

Step 1: Knoevenagel Condensation to form Diethyl 2-(4-nitrobenzylidene)malonate

  • In a round-bottom flask, combine 4-nitrobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature for 12-24 hours. The product is expected to precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry to obtain diethyl 2-(4-nitrobenzylidene)malonate.

Step 2: Michael Addition of Diethyl Malonate

  • Prepare a solution of sodium ethoxide in absolute ethanol as described in Proposed Method 1.

  • Add diethyl malonate (1 equivalent) to the sodium ethoxide solution.

  • To this, add the diethyl 2-(4-nitrobenzylidene)malonate (1 equivalent) from the previous step.

  • Heat the mixture to reflux for 6-8 hours.

  • Work-up the reaction as described in Step 1 of Proposed Method 1 to isolate the tetraester intermediate.

Step 3: Hydrolysis and Decarboxylation

  • Subject the tetraester intermediate to hydrolysis and decarboxylation using a strong base (e.g., sodium hydroxide) followed by acidification, as detailed in Step 2 of Proposed Method 1, to yield the final product, this compound.

Alternative Method: Hydrolysis of a Precursor

An alternative approach involves the hydrolysis of a commercially available or synthetically accessible precursor, such as an impurity from a related synthesis. For instance, a procedure for the synthesis of 3-(4-chlorophenyl)glutaric acid describes the hydrolysis of a related impurity.[1]

  • Dissolve the precursor intermediate in a 30 N aqueous solution of potassium hydroxide.[1]

  • Stir the reaction at 85-90 °C for 2 hours, monitoring by TLC.[1]

  • After completion, cool the mixture to room temperature and add dichloromethane and deionized water.[1]

  • Separate the aqueous layer and acidify to pH 1-2 with 6 M hydrochloric acid to precipitate the product.[1]

  • Filter, wash with deionized water, and dry the solid to obtain this compound.[1] A purity of 96.1% (HPLC) was reported for the crude product in the analogous synthesis of 3-(4-chlorophenyl)glutaric acid.[1]

Visualizing the Assessment Workflow

To systematically assess the reproducibility of a chemical synthesis, a logical workflow can be followed. The diagram below illustrates the key stages, from initial protocol selection to the final comparative analysis.

G Workflow for Assessing Synthesis Reproducibility A Protocol Identification (Literature, Patents, Databases) B Selection of Plausible Synthetic Routes A->B C Detailed Protocol Formulation (Reagents, Conditions, Stoichiometry) B->C H Alternative Protocol Investigation B->H D Execution of Synthesis (Multiple Runs) C->D E Product Characterization (Yield, Purity, Spectroscopy) D->E F Data Analysis & Comparison (Statistical Analysis of Results) E->F G Reproducibility Assessment (Identification of Critical Variables) F->G I Comparative Evaluation G->I H->I

Workflow for Assessing Synthesis Reproducibility

Conclusion

While a definitive, published protocol for the synthesis of this compound remains elusive, this guide provides two chemically sound and plausible methodologies. The direct Michael addition appears to be the more streamlined approach with a potentially higher overall yield. The Knoevenagel-Michael sequence, although involving an additional step, offers an alternative route using different starting materials. The reproducibility of both proposed methods would be contingent on careful control of reaction conditions, particularly temperature and stoichiometry. The alternative hydrolysis method, if a suitable precursor is available, presents the most straightforward and potentially highest-yielding option. For any of these methods, rigorous in-process monitoring and final product characterization are essential to ensure consistent and reproducible outcomes. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific laboratory settings.

References

A Comparative Guide to the Properties of 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the properties of 3-(4-nitrophenyl)pentanedioic acid. It is designed to offer an in-depth technical resource for researchers and professionals in drug development and chemical synthesis. This document moves beyond a simple data summary to provide context, comparative analysis with relevant compounds, and detailed experimental methodologies, ensuring a thorough understanding of this compound's characteristics.

Introduction: The Significance of 3-Aryl-Glutaric Acid Derivatives

This compound, a derivative of glutaric acid, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of an aryl group, particularly one bearing a nitro functionality, at the 3-position of the pentanedioic acid backbone can profoundly influence the molecule's electronic properties, stereochemistry, and biological activity. Such modifications are pivotal in the rational design of molecules with tailored therapeutic or material properties. The dicarboxylic acid moiety offers sites for further functionalization, making it a versatile building block in organic synthesis.

This guide will delve into the known physicochemical properties of this compound, compare it with structurally related analogs, and provide standardized protocols for its characterization.

Physicochemical Properties: A Comparative Analysis

The properties of this compound are best understood in the context of its structural analogs. The following table summarizes the available experimental and predicted data for the target compound and compares it with unsubstituted glutaric acid, as well as chloro- and bromo-substituted analogs.

PropertyThis compoundGlutaric Acid3-(4-Chlorophenyl)pentanedioic Acid3-(4-Bromophenyl)pentanedioic Acid
CAS Number 92289-14-0[1]110-94-135271-74-01141-24-8[2]
Molecular Formula C₁₁H₁₁NO₆[1][3]C₅H₈O₄C₁₁H₁₁ClO₄C₁₁H₁₁BrO₄[2]
Molecular Weight ( g/mol ) 253.21[1][3]132.12242.66287.11[2]
Melting Point (°C) 235[4]95-98166.5-167.3Not Available
Boiling Point (°C) 453.3 ± 35.0 (Predicted)[4]303 (decomposes)Not AvailableNot Available
Density (g/cm³) 1.458 ± 0.06 (Predicted)[4]1.429Not AvailableNot Available
pKa 3.88 ± 0.10 (Predicted)[4]pKa₁: 4.34, pKa₂: 5.41Not AvailableNot Available
Solubility Slightly soluble in water.Highly soluble in water (>50% w/w).Not AvailableNot Available

Expert Insights: The presence of the electron-withdrawing nitro group in this compound is expected to significantly increase its acidity (lower pKa) compared to the parent glutaric acid, a trend supported by the predicted pKa value. The higher melting point of the nitrophenyl derivative compared to glutaric acid is likely due to stronger intermolecular forces, such as dipole-dipole interactions and potential hydrogen bonding involving the nitro group. The reduced solubility in water is also a predictable consequence of introducing a large, relatively nonpolar aromatic group.

Synthesis of this compound: A Proposed Methodology

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product diethyl_glutaconate Diethyl Glutaconate michael_addition Michael Addition (Base Catalyst, e.g., NaOEt) diethyl_glutaconate->michael_addition nitromethane Nitromethane nitromethane->michael_addition diethyl_nitroglutarate Diethyl 3-nitroglutarate michael_addition->diethyl_nitroglutarate hydrolysis Acid Hydrolysis (e.g., HCl, reflux) diethyl_nitroglutarate->hydrolysis target_compound This compound hydrolysis->target_compound

Experimental Protocol: Michael Addition Approach

This protocol is a generalized procedure based on the Michael addition of nitroalkanes to α,β-unsaturated esters, a common method for forming carbon-carbon bonds.

Materials:

  • Diethyl glutaconate

  • 4-Nitrotoluene

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of the Michael Acceptor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl glutaconate in anhydrous ethanol.

  • Base-catalyzed Addition: To this solution, add a catalytic amount of sodium ethoxide. Subsequently, add 4-nitrotoluene dropwise at room temperature. The reaction mixture is then stirred at reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Intermediate: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude diethyl 3-(4-nitrophenyl)glutarate.

  • Hydrolysis to the Diacid: The crude ester is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added to the ester, and the mixture is heated at reflux for several hours until the ester is fully hydrolyzed.

  • Purification of the Final Product: Upon cooling, the this compound will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The identity and purity of the synthesized product should be confirmed by determining its melting point and comparing it to the literature value, as well as by spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure. Commercial suppliers may provide compound-specific analytical data upon request[1].

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the nitrophenyl group, likely in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The aliphatic protons of the pentanedioic acid backbone would appear more upfield. The carboxylic acid protons would be observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The spectrum would show characteristic signals for the carboxyl carbons (δ > 170 ppm), the aromatic carbons (δ 120-150 ppm), and the aliphatic carbons (δ 20-50 ppm).

  • FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (253.21 g/mol ) and characteristic fragmentation patterns.

Biological Activity: A Prospective Outlook

Direct experimental data on the biological activity of this compound is scarce in the public domain. However, the presence of the nitrophenyl moiety suggests potential for biological effects. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. The mechanism often involves the reduction of the nitro group within cells, leading to the formation of reactive oxygen species and subsequent cellular damage[2][5][6].

Studies on various nitrophenyl-containing heterocycles have demonstrated their potential as anticancer and antioxidant agents[7]. Furthermore, some nitro compounds have shown cytotoxicity towards hypoxic cancer cells, a property that is of significant interest in oncology research[8].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic potential of a compound against a cancer cell line.

MTWorkflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cancer cells in a 96-well plate compound_addition Add varying concentrations of This compound cell_seeding->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading

Procedure:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This compound is a compound with interesting physicochemical properties that distinguish it from its parent compound, glutaric acid, and other substituted analogs. The presence of the nitrophenyl group imparts increased acidity and a higher melting point, while reducing its aqueous solubility. Although detailed experimental data on its synthesis, spectroscopy, and biological activity are not extensively documented in publicly accessible literature, established chemical principles and analytical techniques provide a solid framework for its preparation and characterization.

Future research should focus on obtaining detailed experimental data for this compound, including a validated synthesis protocol and comprehensive spectroscopic analysis. Furthermore, a thorough investigation into its biological activities, including its potential as an antimicrobial or anticancer agent, is warranted given the known bioactivities of related nitroaromatic compounds. Such studies will be crucial in unlocking the full potential of this compound in various scientific and industrial applications.

References

A Comparative Guide to 3-(4-nitrophenyl)pentanedioic Acid and Its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 3-(4-nitrophenyl)pentanedioic Acid and Alternative Compounds, Supported by Physicochemical Data and Standardized Experimental Protocols.

This guide provides a comparative overview of this compound and its structural analogs. Due to a lack of extensive published experimental data for this compound, this document focuses on a comparative analysis based on its structural components—a pentanedioic (glutaric) acid backbone and a 4-nitrophenyl substituent. We present available data for structurally related compounds to offer a predictive framework for its potential physicochemical properties and biological activities. Furthermore, detailed experimental protocols are provided to facilitate the systematic evaluation and cross-validation of this compound and its alternatives in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and selected structural analogs is presented in Table 1. These alternatives include the parent compound, glutaric acid, derivatives with different substituents on the pentanedioic acid backbone (3-phenylglutaric acid and 3,3-dimethylglutaric acid), and a compound with a related nitrophenyl moiety (4-nitrophenylacetic acid).

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound This compound92289-14-0C₁₁H₁₁NO₆253.21
Glutaric acidPentanedioic acid110-94-1C₅H₈O₄132.12
3-Phenylglutaric acid3-Phenylpentanedioic acid4165-96-2C₁₁H₁₂O₄208.21
3,3-Dimethylglutaric acid3,3-Dimethylpentanedioic acid4839-46-7C₇H₁₂O₄160.17
4-Nitrophenylacetic acid2-(4-nitrophenyl)acetic acid104-03-0C₈H₇NO₄181.15

Experimental Protocols

To facilitate the evaluation and direct comparison of this compound and its analogs, we provide detailed protocols for two fundamental assays in drug discovery and development: the MTT cytotoxicity assay and a generic enzyme inhibition assay.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[1][2]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[3]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][4]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Generic Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory potential of a compound against a specific enzyme. The exact conditions (e.g., substrate, buffer, wavelength) will need to be optimized for the particular enzyme system under investigation.[5]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Test inhibitor compounds

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors (if required by the enzyme)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor compounds in the appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the enzyme solution to varying concentrations of the inhibitor. Include a control with the enzyme and buffer only (no inhibitor). Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance (or fluorescence) over time using a microplate reader in kinetic mode. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying substrate concentrations.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between the compounds, the following diagrams are provided.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_endpoints Measured Endpoints main_cmpd This compound cytotoxicity MTT Cytotoxicity Assay main_cmpd->cytotoxicity Evaluate enzyme_inhibition Enzyme Inhibition Assay main_cmpd->enzyme_inhibition Evaluate analog1 Glutaric acid analog1->cytotoxicity Compare analog1->enzyme_inhibition Compare analog2 3-Phenylglutaric acid analog2->cytotoxicity Compare analog2->enzyme_inhibition Compare analog3 3,3-Dimethylglutaric acid analog3->cytotoxicity Compare analog3->enzyme_inhibition Compare analog4 4-Nitrophenylacetic acid analog4->cytotoxicity Compare analog4->enzyme_inhibition Compare ic50 IC50 Value cytotoxicity->ic50 Determines inhibition_kinetics Inhibition Kinetics (Ki, Mechanism) enzyme_inhibition->inhibition_kinetics Determines

Caption: Workflow for the comparative evaluation of this compound and its analogs.

Structural_Relationship main_cmpd This compound glutaric_acid Glutaric Acid (Backbone) main_cmpd->glutaric_acid is a derivative of nitrophenyl 4-Nitrophenyl (Substituent) main_cmpd->nitrophenyl contains analog1 3-Phenylglutaric acid glutaric_acid->analog1 is parent to analog2 3,3-Dimethylglutaric acid glutaric_acid->analog2 is parent to analog3 4-Nitrophenylacetic acid nitrophenyl->analog3 is related to

Caption: Structural relationships between this compound and its analogs.

This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound. The provided data on analogous compounds and the detailed experimental protocols offer a clear path forward for its systematic investigation and comparison with relevant alternatives.

References

A Researcher's Guide to 3-(4-Nitrophenyl)pentanedioic Acid: A Comparative Analysis for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. This guide provides an in-depth technical comparison of 3-(4-nitrophenyl)pentanedioic acid, a versatile, yet specialized, chemical intermediate. We will explore its intrinsic advantages and disadvantages, compare its performance with viable alternatives, and provide supporting experimental context to inform your synthetic strategies.

Unveiling this compound: A Molecule of Strategic Importance

This compound, with the chemical formula C₁₁H₁₁NO₆, is a dicarboxylic acid featuring a nitro-substituted phenyl ring at the 3-position of a pentanedioic acid backbone.[1] Its utility in organic synthesis primarily stems from the presence of two key functional moieties: the dicarboxylic acid groups and the aromatic nitro group. These features render it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 92289-14-0[1]
Molecular Formula C₁₁H₁₁NO₆[1]
Molecular Weight 253.21 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95%[1]

The Strategic Advantage: The Nitro Group as a Versatile Functional Handle

The primary advantage of employing this compound in a synthetic route lies in the reactivity of the nitro group. This electron-withdrawing group significantly influences the electronic properties of the phenyl ring and, more importantly, serves as a latent amino group.

A Gateway to Anilines: The most significant utility of the nitro group is its facile reduction to an amine (NH₂) functionality. This transformation is a cornerstone of medicinal chemistry, as the resulting 3-(4-aminophenyl)pentanedioic acid is a precursor to a wide array of bioactive molecules. The amino group provides a nucleophilic center for further derivatization, enabling the construction of amides, sulfonamides, and other functionalities commonly found in drug candidates.

Modulation of Reactivity: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, allowing for selective reactions on other parts of the molecule. This inherent directing effect can be strategically employed in multi-step syntheses to avoid unwanted side reactions.

Diagram 1: The Synthetic Utility of the Nitro Group

G A This compound B Reduction (e.g., H₂, Pd/C; SnCl₂, HCl) A->B Versatile Precursor C 3-(4-Aminophenyl)pentanedioic Acid B->C Key Transformation D Further Derivatization (Amide formation, etc.) C->D Access to Bioactive Scaffolds

Caption: Synthetic pathway from this compound to its amino derivative.

Navigating the Challenges: Disadvantages and Considerations

Despite its advantages, the use of this compound is not without its challenges. Researchers must consider the following potential drawbacks:

Harsh Reduction Conditions: While the reduction of the nitro group is a common transformation, it often requires harsh reagents such as strong acids (e.g., HCl) with reducing metals (e.g., Sn, Fe) or catalytic hydrogenation at elevated pressures. These conditions may not be compatible with other sensitive functional groups within a complex molecule, necessitating careful planning of the synthetic route and the use of protecting groups.

Potential for Byproducts: The reduction of nitroarenes can sometimes lead to the formation of undesired byproducts, such as azoxy, azo, and hydrazo compounds, depending on the reaction conditions. Careful optimization and purification are often necessary to isolate the desired aniline in high purity.

Safety Concerns: Nitro-containing compounds can be energetic materials and should be handled with appropriate safety precautions. While this compound itself is not explicitly classified as explosive, thermal stability and potential for decomposition should be considered, especially on a larger scale.

A Head-to-Head Comparison: The Chloro-Analogue as a Prime Alternative

A key competitor to this compound in synthetic applications is its chloro-analogue, 3-(4-chlorophenyl)pentanedioic acid . This compound serves as a crucial intermediate in the industrial synthesis of Baclofen , a widely used muscle relaxant.[3] This established application provides a robust framework for a direct comparison.

Table 2: Comparison of this compound and 3-(4-Chlorophenyl)pentanedioic Acid

FeatureThis compound3-(4-Chlorophenyl)pentanedioic Acid
Key Functional Group Nitro (-NO₂)Chloro (-Cl)
Primary Transformation Reduction to AmineNucleophilic Aromatic Substitution (less common), Cross-Coupling
Synthetic Utility Precursor to anilinesIntermediate for Baclofen synthesis
Reactivity Activated for nucleophilic attack (under specific conditions)Less reactive towards nucleophilic substitution
Potential Issues Harsh reduction conditions, potential byproductsChallenges in direct functionalization of the C-Cl bond

Diagram 2: Competing Synthetic Pathways to Functionalized Phenylpentanedioic Acids

G cluster_0 Nitro-Compound Route cluster_1 Chloro-Compound Route A This compound B Reduction A->B C 3-(4-Aminophenyl)pentanedioic Acid B->C D 3-(4-Chlorophenyl)pentanedioic Acid E Cross-Coupling (e.g., Buchwald-Hartwig) D->E F 3-(4-Aminophenyl)pentanedioic Acid E->F

Caption: Comparison of synthetic routes to the amino derivative.

The choice between the nitro and chloro analogues often hinges on the desired final product and the overall synthetic strategy. For the synthesis of Baclofen, the chloro-analogue is the established precursor. However, for accessing a broader range of amino-functionalized derivatives, the nitro-compound offers a more direct, albeit sometimes challenging, route.

Experimental Protocols: A Practical Perspective

While specific, detailed experimental protocols for this compound are not widely published in peer-reviewed literature, its synthesis and subsequent reduction can be inferred from standard organic chemistry methodologies.

Experimental Workflow: Synthesis and Reduction

Diagram 3: General Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_reduction Reduction to 3-(4-Aminophenyl)pentanedioic Acid S1 Michael Addition of Nitrophenylacetic acid derivative with an acrylate S2 Hydrolysis S1->S2 R1 Dissolution of Nitro-compound in appropriate solvent R2 Addition of Reducing Agent (e.g., SnCl₂/HCl) R1->R2 R3 Reaction Monitoring (TLC/LC-MS) R2->R3 R4 Work-up and Purification R3->R4

Caption: A generalized workflow for the synthesis and reduction of the title compound.

Step-by-Step Methodology for Nitro Group Reduction (Illustrative Example):

  • Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Addition of Reducing Agent: To the stirred solution, add a stoichiometric excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield 3-(4-aminophenyl)pentanedioic acid.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate, with its primary advantage being the versatile nitro group that serves as a precursor to an amino functionality. This makes it a strategic choice for the synthesis of novel compounds in pharmaceutical and materials research. However, researchers must carefully consider the potentially harsh conditions required for its reduction and weigh them against alternative building blocks like 3-(4-chlorophenyl)pentanedioic acid, especially when a specific target molecule, such as Baclofen, is the goal.

The development of milder and more selective methods for the reduction of nitroarenes will undoubtedly enhance the utility of this compound. As the demand for novel chemical entities continues to grow, the strategic application of such specialized building blocks will remain a cornerstone of innovative synthetic chemistry.

References

Safety Operating Guide

Proper Disposal of 3-(4-Nitrophenyl)pentanedioic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(4-Nitrophenyl)pentanedioic acid is critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, synthesized from safety data sheets of structurally similar chemicals and general principles of hazardous waste management.

I. Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Hazard Summary:

Hazard ClassDescriptionPrimary Mitigation
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Use appropriate PPE and handle in a well-ventilated area.
Skin Irritation May cause skin irritation.[3]Avoid direct contact with skin.
Eye Irritation Causes serious eye irritation.[4][5]Wear safety goggles.
Reactivity As a nitro compound, it may be a strong oxidizing agent.[1] Incompatible with strong bases and reducing agents.[5]Segregate from incompatible materials.
Environmental May be harmful to aquatic life.Prevent release into the environment.[6]

II. Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, labeled container for disposal.[7][8] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

III. Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and local regulations. Never dispose of this chemical down the drain without proper treatment.

For Small Quantities (e.g., < 5 grams):

For trace amounts or very dilute solutions, neutralization followed by copious amounts of water for drain disposal may be permissible, subject to institutional and local regulations.

Experimental Protocol: Neutralization of Small Quantities

  • Preparation: In a fume hood, prepare a stir bar and a beaker of appropriate size, placed in a secondary container (e.g., an ice bath) to manage any heat generation.[9]

  • Dilution: If the waste is a solid, dissolve it in a minimal amount of a suitable solvent. If it is a solution, dilute it further with water.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, while stirring continuously. Monitor the pH of the solution.

  • pH Adjustment: Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution can be slowly poured down the drain with a large excess of running water (at least 20 parts water to the neutralized solution), as permitted by your institution.[9]

For Larger Quantities (e.g., > 5 grams):

Larger quantities of this compound and its concentrated solutions must be disposed of as hazardous waste.

  • Containerization: Place the waste in a clearly labeled, sealed, and compatible container.[10] The label should include the words "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong bases and reducing agents.[5]

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2]

IV. Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound assess_quantity Assess Quantity start->assess_quantity small_quant Small Quantity (< 5g) assess_quantity->small_quant < 5g large_quant Large Quantity (> 5g) assess_quantity->large_quant > 5g neutralize Neutralize with weak base to pH 6-8 small_quant->neutralize containerize Containerize in a labeled hazardous waste container large_quant->containerize drain_disposal Dispose down drain with copious amounts of water (if permitted) neutralize->drain_disposal ehs_pickup Arrange for EHS hazardous waste pickup containerize->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-(4-Nitrophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Nitrophenyl)pentanedioic acid was located. The following guidance is based on the safety profiles of structurally similar nitrophenyl compounds. Researchers should handle this compound with caution and adhere to all institutional and regulatory safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related nitrophenyl compounds, this compound should be treated as a potentially hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPESpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[3] A face shield may be required for large quantities or when there is a splash hazard.[3][4]Must meet ANSI Z.87.1 or equivalent standards.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5] A lab coat or chemical-resistant apron should be worn.[6]Disposable gloves should be changed immediately upon contamination.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][7] If dusts are generated and cannot be controlled, a respirator may be required.[1][4]
Footwear Closed-toe shoes.[4] Chemical-resistant boots may be necessary for large-scale operations.[3][8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][7]

  • Ensure safety showers and eyewash stations are readily accessible.[2]

  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in Table 1.

  • Avoid generating dust when weighing or transferring the solid material.[1][9] Use a spatula and handle the container with care.

  • Keep containers tightly closed when not in use.[2][9]

3. Solution Preparation (if applicable):

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

4. Spills and Decontamination:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[9][10]

  • Clean the spill area with an appropriate solvent and decontaminate surfaces.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound, including contaminated labware and excess material, must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect solid waste in a clearly labeled, sealed, and compatible hazardous waste container.[11]

  • Contaminated disposable items such as gloves, weighing papers, and pipette tips should also be placed in a designated hazardous waste container.[11][12]

  • Do not mix this waste with other waste streams.[11]

2. Labeling and Storage:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.[11][13]

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected for disposal.[11][13]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][11]

Workflow for Handling this compound

G Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Weigh/Transfer Compound (Avoid Dust Generation) B->C D Prepare Solution (if needed) C->D Optional E Segregate Waste (Solid, Liquid, Contaminated PPE) C->E D->E F Label Hazardous Waste Container E->F G Store in Designated Area F->G H Arrange for EHS Pickup G->H

Caption: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.